D-Phenothrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFWQZLDJGRLK-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058347 | |
| Record name | Phenothrin [(1R)-trans- isomer] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.06 | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
26046-85-5, 51186-86-8, 26002-80-2 | |
| Record name | (-)-trans-Phenothrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | d-trans-Phenothrin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026046855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester, trans-(+-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenothrin [(1R)-trans- isomer] | |
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| Record name | m-phenoxybenzyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENOTHRIN, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX527V7HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
D-Phenothrin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to D-Phenothrin, a synthetic pyrethroid insecticide. It covers its core chemical structure, physicochemical and toxicological properties, mechanism of action, and relevant experimental methodologies. The information is intended for professionals in research, science, and drug development who require a detailed understanding of this compound.
Chemical Identity and Structure
This compound, also known as sumithrin, is a Type I synthetic pyrethroid insecticide, which are synthetic chemicals modeled after the natural insecticidal components of pyrethrum from chrysanthemum flowers.[1] First synthesized in 1969, it is chemically identified as 3-phenoxybenzyl (1R)-cis,trans-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate.[1][2][3]
Phenothrin (B69414) itself is a racemic mixture of four stereoisomers. This compound is a specific, more active isomeric mixture containing at least 95% of the (1R)-isomers, with a typical ratio of 1:4 for the 1R-cis and 1R-trans isomers, respectively.[1][2][4] The (1R)-trans isomer is the most insecticidally active.[3]
-
IUPAC Name: (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4]
-
Chemical Formula: C₂₃H₂₆O₃[4]
Caption: Simplified representation of this compound's key functional groups.
Physicochemical Properties
This compound is a pale yellow to yellow-brown viscous liquid with a faint characteristic odor.[2][3][5] It is characterized by its low water solubility and high lipophilicity, as indicated by its high octanol-water partition coefficient.[1] This lipophilic nature allows it to be readily absorbed into the fatty tissues of organisms.[1] The compound is stable in neutral or weakly acidic media but is hydrolyzed by alkalis and is unstable to light.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Pale yellow to yellow-brown viscous liquid | [2][3][5] |
| Boiling Point | >290 °C | [3][5] |
| Density | 1.058 - 1.061 g/mL (at 20-25°C) | [2][3] |
| Vapor Pressure | 1.43 x 10⁻⁷ mmHg (at 21°C) | [1] |
| Water Solubility | <9.7 µg/L (at 25°C) | [1][8] |
| Solubility in Organic Solvents | Soluble in hexane (B92381), acetone (B3395972), methanol, xylene, chloroform | [2][5] |
| Octanol-Water Partition Coefficient (Log Kₒw) | 6.01 | [1][5] |
| Henry's Law Constant | 6.80 x 10⁻⁶ atm·m³/mol | [1] |
Synthesis and Manufacturing
The synthesis of phenothrin involves an esterification reaction. A cyclopropane carboxylic acid derivative, typically derived from chrysanthemic acid, is combined with 3-phenoxybenzyl alcohol.[4] This reaction is generally conducted under controlled temperature conditions in the presence of a base catalyst and an organic solvent to form the defining ester bond.[4] Purification steps, such as distillation or crystallization, are then required to isolate the desired isomeric forms that constitute this compound.[4]
Caption: General workflow for the synthesis of this compound.
Mechanism of Action
As a Type I pyrethroid, this compound exerts its insecticidal effect by acting as a potent neurotoxin.[1][9] Its primary target is the voltage-gated sodium channels located in the nerve cell membranes of insects.[1][10]
The mechanism involves the following steps:
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This compound binds to the sodium channels.[10]
-
This binding alters the channel's normal function, prolonging the time they remain in an open state after a nerve impulse (action potential).[1][10]
-
The delayed closure leads to an excessive influx of sodium ions into the neuron.[10]
-
This results in repetitive nerve discharges, causing hyperexcitation of the nervous system.[1]
-
The constant nerve stimulation leads to loss of motor control, paralysis, and ultimately, the death of the insect.[9][10]
Mammals are generally less susceptible to this compound's effects due to several factors, including higher body temperatures (which weaken the binding to sodium channels), larger body size, and more efficient metabolic degradation of the compound.[1][11]
Caption: this compound's neurotoxic mechanism of action on insect sodium channels.
Metabolism and Toxicokinetics
In mammals, this compound is rapidly absorbed following ingestion and distributed primarily to fatty tissues due to its lipophilic nature.[1] Dermal absorption is poor.[1][3] The compound is quickly metabolized and excreted, primarily within 24-48 hours.[1]
The major metabolic pathways involve:
-
Ester Hydrolysis: The primary degradation route is the cleavage of the ester bond, which separates the molecule into its constituent acid and alcohol parts.[1][3]
-
Oxidation: This is followed by oxidation at various positions, particularly at the 4'-position of the 3-phenoxybenzyl alcohol moiety to form 3-(4'-hydroxy) phenoxybenzoic acid, and on the isobutenyl group of the chrysanthemic acid moiety.[1][2]
-
Conjugation: The resulting metabolites undergo conjugation reactions (e.g., with sulfates or glucuronides) to increase their water solubility and facilitate excretion in urine and feces.[1][6]
The cis-isomer is more resistant to ester cleavage than the trans-isomer, leading to a higher proportion of ester-form metabolites being excreted in the feces for the cis-isomer.[2]
Caption: Major metabolic pathways of this compound in mammals.
Toxicological Profile
This compound exhibits low acute toxicity to mammals via oral and dermal routes of exposure.[1][5] Signs of acute neurotoxicity in animal studies at high doses can include tremors, convulsive twitching, and increased sensitivity to stimuli.[1] Dermal exposure in humans can lead to temporary skin sensations (paresthesia) like tingling or burning, which typically resolve without irritation.[1][11]
Table 2: Acute Toxicity Data for this compound
| Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | >5,000 mg/kg | [1][5] |
| Acute Dermal LD₅₀ | Rat | >2,000 mg/kg (>5,000 mg/kg also reported) | [1][5] |
| Acute Inhalation LC₅₀ (4-hour) | Rat | >2.10 mg/L | [5] |
| Skin Irritation | Rabbit/Guinea Pig | Not an irritant or sensitizer | [1][5] |
| Eye Irritation | Rabbit | Mild irritant | [1][5] |
While having low mammalian toxicity, this compound is very highly toxic to fish and aquatic invertebrates.[1][3] It is also highly toxic to honey bees.[11]
Experimental Protocols & Analytical Methods
The analysis of this compound in various matrices typically relies on chromatographic techniques. Gas chromatography (GC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are common methods.
Protocol: this compound Residue Analysis in Soil by GC-MS
This protocol is a generalized summary based on established methodologies for pyrethroid analysis in environmental samples.[12]
1. Sample Preparation and Extraction:
- Weigh a homogenized soil sample (e.g., 20 g) into a centrifuge tube.
- Add an extraction solvent, such as acetone or a mixture of acetone and dichloromethane.
- Vortex mix and sonicate or shake horizontally to ensure thorough extraction of the analyte from the soil matrix.
- Centrifuge the sample to separate the soil from the solvent extract.
- Collect the supernatant (the liquid extract). Repeat the extraction process on the soil pellet for exhaustive recovery.
- Combine the supernatants.
2. Extract Cleanup:
- The combined extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a cartridge, such as Florisil.
- Activate the Florisil by heating (e.g., at 130°C overnight).[12]
- Pass the solvent extract through the conditioned cartridge.
- Elute the this compound using an appropriate solvent or solvent mixture (e.g., acetone/hexane).
3. Concentration and Reconstitution:
- Concentrate the cleaned eluate to a small volume (e.g., ~2 mL) using a rotary evaporator at a controlled temperature (e.g., <35°C).[13]
- Transfer the concentrate to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the final residue in a precise volume (e.g., 1.0 mL) of a suitable solvent for GC analysis, such as toluene.[12]
4. GC-MS Instrumental Analysis:
- Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., Optima 5-MS or similar).[12]
- Injector: Use a split/splitless injector. An injection volume of 1-2 µL is typical.[12]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]
- Oven Temperature Program: A programmed temperature ramp is used to separate the isomers and other components. An example program could be: start at 95°C, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C and hold.[12]
- Mass Spectrometer (MS): Operate in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for high selectivity and sensitivity. Monitor characteristic ions for both cis- and trans-phenothrin.
- Quantification: Create a calibration curve using certified analytical standards of cis- and trans-phenothrin at various concentrations. Quantify the sample peaks by comparing their area to the calibration curve.
Start [label="Soil Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Extract [label="Solvent Extraction\n(e.g., Acetone)"];
Cleanup [label="Solid-Phase Extraction\nCleanup (e.g., Florisil)"];
Concentrate [label="Concentration\n(Rotary Evaporator & Nitrogen Stream)"];
Reconstitute [label="Reconstitution\n(e.g., Toluene)"];
Analysis [label="GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Extract;
Extract -> Cleanup;
Cleanup -> Concentrate;
Concentrate -> Reconstitute;
Reconstitute -> Analysis;
}
Caption: Typical experimental workflow for this compound analysis in soil.
Protocol: this compound Analysis in Water by LC-MS/MS
This protocol is a generalized summary based on established methodologies for pyrethroid analysis in aqueous samples.[13]
1. Sample Preparation and Extraction:
- Take a measured volume of a water sample (e.g., 500 mL) in a separatory funnel.
- Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent like n-hexane.
- Shake vigorously for 1-2 minutes and allow the layers to separate.
- Collect the organic (n-hexane) layer.
- Repeat the extraction on the aqueous layer with fresh n-hexane to ensure complete recovery.
2. Solvent Exchange and Concentration:
- Combine the hexane extracts in a round-bottom flask.
- Concentrate the volume to ~2 mL using a rotary evaporator (<35°C).[13]
- Add a keeper solvent like acetone and continue to concentrate to ~5 mL. This step helps in the removal of the less polar hexane.[13]
- Transfer the extract to a centrifuge tube and evaporate to complete dryness under a nitrogen stream at room temperature.[13]
3. Reconstitution:
- Reconstitute the dry residue in a precise volume of a solvent mixture compatible with reverse-phase LC, such as acetonitrile (B52724) and water (e.g., 80:20 v/v).[13]
- Vortex and sonicate to ensure the analyte is fully dissolved.
4. LC-MS/MS Instrumental Analysis:
- Liquid Chromatograph (LC): An HPLC or UPLC system with a reverse-phase column (e.g., C18).[13]
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
- Mass Spectrometer (MS): A tandem quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
- Quantification: Generate an external calibration curve with analytical standards prepared in the mobile phase or a matrix-matched solvent to quantify the analyte in the samples.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 3. This compound (UK PID) [inchem.org]
- 4. This compound (Ref: OMS 1809) [sitem.herts.ac.uk]
- 5. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 6. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. endura.it [endura.it]
- 8. extranet.who.int [extranet.who.int]
- 9. nbinno.com [nbinno.com]
- 10. What is the mechanism of Phenothrin? [synapse.patsnap.com]
- 11. massnrc.org [massnrc.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
An In-depth Technical Guide to the Synthesis of (1R,cis,trans)-Phenothrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,cis,trans)-Phenothrin, a key synthetic pyrethroid insecticide, is valued for its potent insecticidal activity and relatively low mammalian toxicity. Its synthesis is a multi-step process culminating in the esterification of a specific stereoisomer of chrysanthemic acid with 3-phenoxybenzyl alcohol. This technical guide provides a detailed overview of the synthesis pathway, including experimental protocols for the preparation of key precursors and the final active ingredient. Quantitative data is summarized in structured tables, and key chemical transformations and workflows are illustrated with diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the process for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
Phenothrin, also known as sumithrin, is a synthetic pyrethroid insecticide first synthesized in 1969.[1] It exists as a mixture of four stereoisomers. The d-phenothrin variant is a refined mixture containing at least 95% of the (1R) isomers, typically in a 1:4 ratio of cis to trans.[2][3] This guide focuses on the synthesis of (1R,cis,trans)-phenothrin, which involves the stereoselective synthesis of the (1R)-trans-chrysanthemic acid moiety and its subsequent esterification with 3-phenoxybenzyl alcohol.
Overall Synthesis Pathway
The synthesis of (1R,cis,trans)-phenothrin can be conceptually divided into three main stages:
-
Synthesis of (1R)-trans-Chrysanthemic Acid: This is a critical step that determines the stereochemistry of the final product.
-
Synthesis of 3-Phenoxybenzyl Alcohol: The alcohol component of the final ester.
-
Esterification: The coupling of (1R)-trans-chrysanthemic acid (typically as its acid chloride derivative) with 3-phenoxybenzyl alcohol to yield (1R,cis,trans)-phenothrin.
References
- 1. CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75 - Google Patents [patents.google.com]
- 2. Chrysanthemoyl chloride|lookchem [lookchem.com]
- 3. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of D-Phenothrin on Insect Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Phenothrin, a Type I synthetic pyrethroid insecticide, exerts its potent neurotoxic effects on insects by targeting voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in the insect nervous system. This compound modifies the gating kinetics of insect VGSCs, leading to prolonged channel opening, neuronal hyperexcitability, paralysis, and eventual death of the insect. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, including its effects on channel gating, the nature of its binding site, and detailed protocols for key experimental techniques used to study these interactions. While specific quantitative data for this compound is limited, this guide draws upon established knowledge of Type I pyrethroids to provide a robust framework for understanding its mechanism of action.
Introduction to this compound and Insect Voltage-Gated Sodium Channels
This compound is a synthetic pyrethroid modeled after the natural insecticides, pyrethrins, found in chrysanthemum flowers.[1] As a Type I pyrethroid, it lacks the α-cyano group present in Type II pyrethroids.[1] This structural difference results in distinct toxicological profiles.
Insect voltage-gated sodium channels are transmembrane proteins composed of a large α-subunit and smaller auxiliary β-subunits. The α-subunit forms the ion-conducting pore and contains the voltage-sensing domains and the binding sites for various neurotoxins, including pyrethroids.[2] These channels cycle through three main conformational states: resting (closed), open (conducting Na+ ions), and inactivated (closed and non-conducting). The precise control of these states is fundamental for normal nerve impulse transmission.[2]
Molecular Mechanism of Action
The primary mechanism of action of this compound is the disruption of the normal gating function of insect VGSCs.[1][3] This disruption manifests as a significant prolongation of the open state of the channel.[2]
Effects on Sodium Channel Gating Kinetics
This compound modifies the gating kinetics of insect sodium channels in two primary ways:
-
Slowing of Inactivation: The transition from the open state to the inactivated state is significantly delayed. This results in a persistent inward sodium current during membrane depolarization.[4]
-
Slowing of Deactivation: The closing of the channel upon membrane repolarization is also slowed. This leads to a characteristic "tail current" of sodium ions flowing into the neuron after the action potential.[2][5]
This prolonged influx of sodium ions leads to a state of neuronal hyperexcitability, characterized by repetitive firing of action potentials, which ultimately results in paralysis and death of the insect.[1]
State-Dependent Binding
The interaction of pyrethroids, including this compound, with insect sodium channels is state-dependent. There is a strong preference for binding to the open state of the channel.[2] This "use-dependent" action means that the effect of the insecticide is more pronounced in active neurons where sodium channels are frequently opening.[6]
The Pyrethroid Binding Site on Insect Sodium Channels
Molecular modeling and site-directed mutagenesis studies have identified the pyrethroid binding site as a hydrophobic pocket on the α-subunit of the insect sodium channel.[7] It is believed that pyrethroids bind to a receptor site formed at the interface of different domains of the channel protein. Specifically, residues in the S4-S5 linker of domain II and the S5 and S6 segments of domains II and III are implicated in forming the pyrethroid receptor site.[6]
Recent research suggests the existence of two distinct pyrethroid binding sites, termed PyR1 and PyR2, which may act in concert to stabilize the open state of the channel.[8][9]
Quantitative Analysis of this compound's Effects
While specific quantitative data for this compound are scarce in the literature, data from other Type I pyrethroids, such as permethrin, can provide a comparative framework. The potency of pyrethroids is often quantified by their effective concentration (EC50) for inducing tail currents or modifying channel kinetics.
| Parameter | Pyrethroid (Type I) | Insect Species | Preparation | Value | Reference |
| EC50 (Tail Current) | Permethrin | Apis mellifera (Honeybee) | Antennal Lobe Neurons | ~10 µM | [10] |
| Percentage of Modified Channels | Permethrin (10 µM) | Apis mellifera (Honeybee) | Olfactory Receptor Neurons | ~20% | [11] |
Note: This table presents representative data for a Type I pyrethroid to illustrate the typical range of potency. Specific values for this compound may vary.
Experimental Protocols
The study of this compound's action on insect sodium channels relies on a combination of electrophysiological and molecular techniques.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is widely used to study the function of heterologously expressed ion channels.
Methodology:
-
Preparation of Xenopus Oocytes: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes manually or enzymatically.
-
cRNA Injection: Synthesize capped RNA (cRNA) encoding the insect sodium channel α-subunit (e.g., from Drosophila melanogaster (para) or Blattella germanica (BgNav)) and an auxiliary subunit (e.g., tipE) in vitro.[3] Inject the cRNA mixture into the oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber perfused with a suitable recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[12][13]
-
Use a voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.
-
-
Voltage Protocol for Measuring Pyrethroid Effects:
-
Hold the oocyte at a hyperpolarized potential (e.g., -120 mV).
-
Apply a depolarizing pulse (e.g., to -10 mV for 5-500 ms) to activate the sodium channels.[2]
-
To study use-dependent effects, a train of short depolarizing pulses (e.g., 100 pulses of 5 ms (B15284909) duration) can be used.[2][3]
-
Repolarize the membrane to the holding potential and record the slowly decaying tail current.
-
-
Data Analysis: Measure the peak sodium current, the sustained current at the end of the depolarization, and the amplitude and decay kinetics of the tail current.[3] Construct concentration-response curves to determine the EC50 of this compound. The percentage of modified channels can be calculated using the following equation[3][10]: % Modification = [(Itail / (Vh - ENa)) / (INa / (Vt - ENa))] * 100 where Itail is the maximal tail current amplitude, Vh is the holding potential, ENa is the reversal potential for sodium, INa is the peak sodium current before pyrethroid application, and Vt is the test potential.
Patch-Clamp Electrophysiology
This technique allows for the recording of currents from a small patch of membrane or the whole cell.
Methodology:
-
Cell Preparation: Use cultured insect neurons or cell lines expressing the insect sodium channel of interest.
-
Recording Configuration:
-
Whole-Cell: A glass micropipette is sealed onto the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell.
-
Cell-Attached: A tight seal is formed between the micropipette and the cell membrane, allowing the recording of single-channel currents.
-
-
Voltage Protocols and Data Analysis: Similar voltage protocols to TEVC are used to elicit and measure sodium currents and their modification by this compound. Single-channel recordings can provide detailed information about the open and closed times of individual channels.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in this compound binding and action.
Methodology:
-
Plasmid Preparation: Clone the cDNA of the insect sodium channel α-subunit into a suitable plasmid vector.
-
Mutagenesis: Use a commercial site-directed mutagenesis kit or a PCR-based method to introduce specific point mutations, deletions, or insertions into the sodium channel gene.[14] This involves designing primers containing the desired mutation.
-
Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Expression and Analysis: Express the mutated channel in Xenopus oocytes or a suitable cell line and use TEVC or patch-clamp to assess the effect of the mutation on the channel's sensitivity to this compound. A loss or reduction in sensitivity suggests that the mutated residue is important for pyrethroid binding or action.[3]
Radioligand Binding Assays
These assays are used to measure the binding affinity (Kd) of this compound to its receptor site. Due to the high lipophilicity of pyrethroids, direct binding assays are challenging.[2] Competition binding assays with a known radiolabeled ligand that binds to the sodium channel are more common.
Methodology:
-
Membrane Preparation:
-
Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled sodium channel ligand (e.g., [³H]-saxitoxin or [³H]-batrachotoxin) and varying concentrations of unlabeled this compound.[11][18]
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's action on insect sodium channels.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for analyzing this compound's effects.
Conclusion
This compound is a potent insecticide that acts by modifying the function of insect voltage-gated sodium channels. Its ability to prolong the open state of these channels leads to neuronal hyperexcitability and the subsequent paralysis and death of the insect. The preferential binding of this compound to the open state of the channel highlights a use-dependent mechanism of action. While specific quantitative data for this compound remains an area for further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise molecular interactions and kinetic effects of this and other pyrethroid insecticides. A deeper understanding of these mechanisms is crucial for the development of novel and more effective insect control strategies and for managing the growing challenge of insecticide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 14. shivajicollege.ac.in [shivajicollege.ac.in]
- 15. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Synaptosomal Plasma Membranes by Subcellular Fractionation | Springer Nature Experiments [experiments.springernature.com]
- 17. Preparation of chick brain synaptosomes and synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
D-Phenothrin stereoisomers and insecticidal activity
A Technical Guide on D-Phenothrin Stereoisomers and Insecticidal Activity
Executive Summary
This compound is a widely used synthetic pyrethroid insecticide valued for its rapid knockdown of pests and low mammalian toxicity. Its insecticidal efficacy is intrinsically linked to its stereochemistry. Phenothrin (B69414) possesses two chiral centers, resulting in four stereoisomers. The commercial product, this compound, is an optimized mixture primarily composed of the two most insecticidally potent isomers: (1R,3R)-trans-phenothrin and (1R,3S)-cis-phenothrin, typically in a 4:1 ratio. This technical guide provides an in-depth analysis of the individual stereoisomers of phenothrin, their specific contributions to insecticidal activity, their collective mode of action on the insect nervous system, and the standardized experimental protocols used to quantify their efficacy.
Introduction to this compound and Stereoisomerism
Phenothrin is a synthetic insecticide structurally modeled after natural pyrethrins. It is an ester formed from 3-phenoxybenzyl alcohol and chrysanthemic acid.[1] The chrysanthemic acid portion of the molecule contains two chiral centers, giving rise to four distinct stereoisomers:
-
(1R,3R)-trans-phenothrin (also known as (+)-trans-phenothrin)
-
(1R,3S)-cis-phenothrin (also known as (+)-cis-phenothrin)
-
(1S,3R)-trans-phenothrin (also known as (-)-trans-phenothrin)
-
(1S,3S)-cis-phenothrin (also known as (-)-cis-phenothrin)
The insecticidal activity of phenothrin resides almost exclusively in the (1R)-isomers.[2] Consequently, the commercial product known as This compound (or sumithrin) is a refined mixture containing at least 95% (1R) isomers, with a typical trans:cis ratio of 4:1.[1][2] This enrichment of the most active isomers maximizes efficacy while reducing the environmental load of less active or inactive components.
Mechanism of Action: A Stereospecific Neurotoxic Effect
Like other Type I pyrethroids, the primary mode of action for this compound is the disruption of normal nerve function in insects.[2] The target site is the voltage-gated sodium channel (VGSC), an integral protein in the membrane of nerve cells responsible for the propagation of action potentials.[3]
The insecticidal action unfolds through the following steps:
-
Binding: this compound binds to a specific site on the open state of the VGSC. This interaction is highly stereospecific, with the (1R) isomers exhibiting a much stronger affinity than their (1S) counterparts.
-
Channel Modification: The binding of this compound prevents the sodium channel from closing (inactivating) in a timely manner.[3]
-
Prolonged Sodium Influx: This delayed closing leads to a prolonged influx of sodium ions (Na+) into the neuron.
-
Hyperexcitation: The excessive influx of positive ions causes the nerve to fire repetitively and uncontrollably, a state known as hyperexcitation.
-
Paralysis and Death: This sustained nerve firing leads to tremors, loss of motor control, paralysis, and ultimately the death of the insect.
Mammals are significantly less susceptible to this compound due to a combination of factors, including higher body temperatures that promote faster metabolic breakdown of the compound and differences in the sensitivity of their sodium channels.[2]
Quantitative Insecticidal Activity of Stereoisomers
The insecticidal potency of phenothrin isomers varies significantly. Studies consistently show that the (1R)-trans isomer is the most active, followed by the (1R)-cis isomer. The (1S) isomers are considered relatively non-toxic. The combination of the two (1R) isomers in this compound has been optimized for maximum insecticidal effect.
The following table summarizes the relative toxicity of phenothrin stereoisomers when applied topically to the housefly, Musca domestica.
| Stereoisomer | Configuration | Relative Toxicity (LD50) vs. (1R,3R)-trans |
| (1R,3R)-phenothrin | (+)-trans | 1.00 (Most Active) |
| (1R,3S)-phenothrin | (+)-cis | ~2-3x Less Active |
| (1S,3S)-phenothrin | (-)-cis | Very Low Activity |
| (1S,3R)-phenothrin | (-)-trans | Very Low Activity |
| Data is synthesized from relative efficacy reports where the (+)-trans isomer is the benchmark for highest activity. |
Experimental Protocols for Efficacy Evaluation
Determining the insecticidal efficacy of this compound and its isomers requires standardized bioassays. The topical application method to determine the Median Lethal Dose (LD50) is a cornerstone of insecticide toxicology.[4][5]
Protocol: Topical Application Bioassay for LD50 Determination
1. Objective: To determine the dose of an insecticide that is lethal to 50% of a test population of insects (e.g., Musca domestica) after a defined period (typically 24 hours).
2. Materials:
-
Insecticide stock solution of known concentration.
-
High-purity solvent (e.g., acetone).
-
Microsyringe applicator or micropipette capable of delivering precise volumes (e.g., 0.1-1.0 µL).
-
Laboratory-reared, insecticide-susceptible adult insects of a consistent age and weight (e.g., 3-5 day old female houseflies).[6]
-
CO2 or chilling plate for insect anesthetization.
-
Holding containers (e.g., ventilated cups) with food and water source.
-
Controlled environment chamber (25±2°C, 60±10% RH).
3. Methodology:
-
Preparation of Dosing Solutions: Prepare a series of at least five serial dilutions of the insecticide in the chosen solvent. Doses should be selected to produce a range of mortalities, ideally from >0% to <100%.[5] A control group receives the solvent only.
-
Insect Handling: Anesthetize a batch of insects using CO2 or chilling. Work with manageable group sizes (e.g., 10-20 insects per replicate).
-
Topical Application: Using the microapplicator, apply a precise volume (e.g., 0.5 µL) of a dosing solution directly to the dorsal thorax of each anesthetized insect.[5]
-
Incubation: Place the treated insects into the labeled holding containers. Provide them with a food source (e.g., sugar cube) and water. Transfer them to the controlled environment chamber.
-
Mortality Assessment: After 24 hours, record the number of dead or moribund insects in each replicate. An insect is considered moribund if it is incapable of coordinated movement.
-
Data Analysis:
-
Correct for any control mortality using Abbott's formula: Corrected % Mortality = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.
-
Perform a Probit analysis on the dose-response data to calculate the LD50 value and its 95% confidence limits.[7] The LD50 is typically expressed in nanograms or micrograms of insecticide per insect (ng/insect or µ g/insect ).[8]
-
Conclusion
The insecticidal activity of phenothrin is fundamentally dictated by its stereochemical configuration. The (1R)-isomers, particularly (1R,3R)-trans-phenothrin, are responsible for the potent neurotoxic effects that make this compound an effective insecticide. The commercial formulation, this compound, leverages this structure-activity relationship by enriching the final product with the most active isomers. This targeted approach ensures high efficacy against pests while minimizing the application of less active chemical entities into the environment. A thorough understanding of this stereoselectivity and the standardized protocols to measure it are critical for the continued development and responsible use of pyrethroid insecticides in research and pest management.
References
- 1. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Sumithrin: A Technical Overview for Researchers
An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Analytical Methodologies for the Synthetic Pyrethroid Insecticide.
Sumithrin, also known as d-phenothrin, is a synthetic pyrethroid insecticide widely employed in public health and agriculture for the control of a broad spectrum of insect pests.[1][2] As a member of the Type I pyrethroids, its mode of action is characterized by rapid knockdown and lethal effects on target organisms.[3][4][5] This technical guide provides a comprehensive overview of Sumithrin's chemical identity, toxicological profile, mechanism of action, and detailed analytical protocols for its detection, tailored for researchers, scientists, and professionals in drug and pesticide development.
Chemical Identification
Sumithrin is a synthetic ester derived from chrysanthemic acid.[5][6] It is a mixture of cis and trans isomers.[5] The fundamental chemical identifiers for Sumithrin are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | [7] |
| CAS Number | 26002-80-2 (for the racemic mixture) | [7][8][9][10][11][12] |
| cis-d-Phenothrin CAS No. | 51186-88-0 | [13] |
| trans-d-Phenothrin CAS No. | 26046-85-5 | [13] |
| Molecular Formula | C₂₃H₂₆O₃ | [8][13] |
| Molecular Weight | 350.45 g/mol | [8][13] |
| Synonyms | Phenothrin, this compound | [7][14] |
Toxicological Profile
Sumithrin exhibits high efficacy against insects and relatively low toxicity to mammals, a characteristic feature of pyrethroids.[4][15] Its toxicity is primarily mediated through neurotoxic effects.[5] A summary of key toxicological data is presented below.
| Toxicity Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ | Bobwhite quail | >2510 mg/kg | [7] |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg | [5] |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | [7] |
| Acute Inhalation LC₅₀ (4-hour) | Rat | >2.10 mg/L of air | [16] |
| Dietary LC₅₀ | Bobwhite quail | >5000 mg/kg | [7] |
| Aquatic Toxicity (EC₅₀) | Daphnia magna (Water flea) | 2.0 ppb | [12] |
Mechanism of Action: Neurological Disruption
The primary mechanism of action for Sumithrin involves the disruption of the insect's nervous system.[1] It specifically targets the voltage-gated sodium channels located in the nerve cell membranes.[1] These channels are crucial for the propagation of nerve impulses. Sumithrin binds to these channels and prolongs their open state, which prevents the nerve from repolarizing.[1][4] This leads to a continuous influx of sodium ions, causing a state of hyperexcitation in the neuron.[1] The constant firing of the nerve leads to tremors, uncoordinated movement, paralysis, and ultimately the death of the insect.[1]
Synthetic Pathway Overview
The synthesis of phenothrin, like other pyrethroids, is a multi-step process. A common method involves the esterification of 3-phenoxybenzyl alcohol with chrysanthemoyl chloride.[6] This process combines the alcohol moiety with the acid moiety to form the final ester product.
Experimental Protocols: Analytical Determination of Sumithrin
The detection and quantification of Sumithrin in environmental samples are critical for regulatory monitoring and research. The following protocols are based on validated methods for soil and water matrices.
Protocol 1: Analysis of Sumithrin in Soil by GC-MS
This protocol outlines the extraction and analysis of this compound isomers in soil.
1. Sample Preparation and Extraction:
-
Weigh 10g of soil into a centrifuge tube.
-
Fortify with an appropriate amount of this compound standard solution for calibration and quality control.
-
Add 20 mL of a mixture of acetone (B3395972) and n-hexane (1:1, v/v).
-
Shake vigorously for 1 hour on a horizontal shaker.
-
Centrifuge to separate the phases.
-
Collect the supernatant (extract).
-
Repeat the extraction process on the soil pellet with another 20 mL of the solvent mixture.
-
Combine the supernatants.
2. Extract Cleanup:
-
Activate Florisil in a drying oven at 130°C overnight.
-
Pack a chromatography column with the activated Florisil.
-
Concentrate the combined extract to a small volume using a rotary evaporator.
-
Load the concentrated extract onto the Florisil column.
-
Elute the analytes with a suitable solvent system (e.g., a mixture of n-hexane and diethyl ether).
-
Collect the eluate.
3. Final Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of toluene (B28343) for GC-MS analysis.
4. GC-MS Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5ms or similar capillary column.
-
Oven Temperature Program: 95°C for 0.75 min, then ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C, and hold for 7 min.[13]
-
Injector: Splitless mode.
-
Mass Spectrometer: Electron Impact (EI) ionization.
-
Source Temperature: 275°C.[13]
-
Mode: Selected Ion Monitoring (SIM) or MS/MS for enhanced specificity.
-
Ions Monitored (SIM): m/z 183, 123, 184.[13]
-
MS/MS Transitions: 183 m/z -> 168 m/z, 183 m/z -> 165 m/z, 183 m/z -> 153 m/z.[13]
Protocol 2: Analysis of Sumithrin in Water by LC-MS/MS
This protocol details the determination of this compound in surface water.
1. Sample Preparation and Extraction:
-
Measure 500 mL of the water sample into a separatory funnel.
-
Add 200 mL of n-hexane and shake for approximately 1 minute.
-
Allow the phases to separate and transfer the n-hexane (upper) layer to a round-bottom flask.
-
Repeat the extraction of the aqueous phase with another 200 mL of n-hexane.
-
Combine the n-hexane extracts.
2. Solvent Exchange and Concentration:
-
Concentrate the combined hexane (B92381) extracts to about 2 mL using a rotary evaporator at a temperature below 35°C.
-
Add 100 mL of acetone to the flask and concentrate again to about 5 mL. This step serves to exchange the solvent.
-
Transfer the extract to a 15 mL centrifuge tube.
-
Rinse the flask with small volumes of hexane and acetone, and add the rinsings to the centrifuge tube.
-
Evaporate the combined solution to dryness under a stream of nitrogen at room temperature.
3. Final Preparation and Analysis:
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity series or equivalent.[17]
-
Column: Agilent Poroshell C8 (50 mm length, 3.0 mm i.d., 2.7 µm particle size).[17]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Analytical Workflow Diagram
The general workflow for the analysis of Sumithrin in environmental samples is depicted below.
References
- 1. What is the mechanism of Phenothrin? [synapse.patsnap.com]
- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Pyrethroid - Wikipedia [en.wikipedia.org]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Technical Fact Sheet [npic.orst.edu]
- 8. accustandard.com [accustandard.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. accustandard.com [accustandard.com]
- 11. SUMITHRIN™ | Agro & Life Solutions | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]
- 12. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 13. epa.gov [epa.gov]
- 14. Phenothrin - Wikipedia [en.wikipedia.org]
- 15. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 17. epa.gov [epa.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of d-Phenothrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of d-phenothrin, a synthetic pyrethroid insecticide. The information is curated to support research, scientific analysis, and drug development activities.
Chemical Identity and Nomenclature
This compound, also known as sumithrin, is a Type I pyrethroid insecticide.[1] It is a synthetic chemical modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers.[1][2] First synthesized in 1969 and registered in the United States in 1976, this compound is a mixture of isomers, with the technical grade containing at least 95% of the 1R isomers, in a typical ratio of 1:4 for the cis and trans isomers.[1][3] The 1R-trans isomer is noted to be more toxic than the 1R-cis isomer.[1]
| Identifier | Value |
| IUPAC Name | 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[1] |
| CAS Number | 26002-80-2[1][4] |
| Molecular Formula | C₂₃H₂₆O₃[5][6] |
| Molecular Weight | 350.46 g/mol [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and potential for interaction with biological systems.
| Property | Value | Conditions |
| Physical State | Pale yellow to yellow-brown viscous liquid[3][7] | Room Temperature |
| Odor | Faint, characteristic[7] | - |
| Melting Point | < -20 °C[8] | - |
| Boiling Point | > 290 °C[4][7] | - |
| Density | 1.06 g/mL[7][9] | 20 °C |
| Vapor Pressure | 1.43 x 10⁻⁷ mmHg (1.9 x 10⁻⁵ Pa)[1][7] | 21 °C |
| Water Solubility | < 9.7 µg/L[1][7] | 25 °C |
| Solubility in Organic Solvents | Soluble in xylene, acetone, hexane, ethanol, refined kerosene, and chloroform (B151607) (>50%)[9] | - |
| Octanol-Water Partition Coefficient (log Kow) | 6.01[1][10] | 20 °C |
| pKa | Not available | - |
Chemical Stability and Reactivity
Hydrolysis: this compound is stable to hydrolysis under anaerobic conditions at all pH values, with a reported half-life of 173 days.[1] In sterile aqueous solutions, hydrolysis half-lives of 301, 495-578, and 91-120 days have been reported at pH 5, 7, and 9, respectively, indicating susceptibility to alkaline hydrolysis.[11]
Photolysis: this compound is readily degraded by sunlight.[1] In clear, shallow water, it has an aqueous photolysis half-life of 6.5 days.[1] In the air, it degrades rapidly through photolytic reactions with ozone and hydroxyl radicals, with estimated atmospheric half-lives of 38.4 minutes and 1.2 hours, respectively.[1] On plant surfaces, the half-life is less than one day.[12]
Thermal Stability: It is stable for 2 years under normal temperatures and for three months at 60°C.[9]
Reactivity: this compound is hydrolyzed by alkalis but is stable in neutral or weakly acidic media.[11] It is incompatible with alkaline materials.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies representative of the procedures that would be employed.
Determination of Water Solubility (Shake Flask Method - based on OECD Guideline 105)
-
Preparation: A supersaturated solution of this compound in deionized water is prepared in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).
-
Phase Separation: The solution is centrifuged or filtered to remove undissolved this compound.
-
Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Determination of Hydrolysis Rate (based on OECD Guideline 111)
-
Buffer Preparation: Sterile aqueous buffer solutions are prepared at different pH values (e.g., pH 4, 7, and 9).
-
Test Solution Preparation: A stock solution of this compound is prepared in a water-miscible solvent. A small aliquot of the stock solution is added to each buffer solution to achieve the desired test concentration.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots of the test solutions are taken at various time intervals.
-
Analysis: The concentration of this compound remaining in each sample is determined using a specific and sensitive analytical method like HPLC or GC-MS.
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The half-life at each pH is then calculated from the first-order rate constant.
Determination of Photolysis Rate (based on OECD Guideline 316)
-
Test Solution Preparation: An aqueous solution of this compound is prepared in a photolysis-grade quartz or borosilicate glass vessel.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.
-
Sampling: Samples are withdrawn from both the irradiated and dark control vessels at specific time points.
-
Analysis: The concentration of this compound in each sample is quantified using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Data Analysis: The rate of photolysis is calculated from the difference in the degradation rate between the irradiated and dark control samples. The photolytic half-life is then determined.
Signaling Pathway and Experimental Workflows
Mechanism of Action on Voltage-Gated Sodium Channels
This compound, as a Type I pyrethroid, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[10] It binds to the sodium channels and modifies their gating kinetics, leading to a prolongation of the open state. This results in a persistent influx of sodium ions, causing nerve hyperexcitation, repetitive firing, and eventual paralysis and death of the insect.
Caption: Mechanism of this compound neurotoxicity.
Generalized Experimental Workflow for this compound Analysis in Water
The analysis of this compound in environmental samples such as water requires a multi-step process to extract and quantify the compound accurately.
Caption: Generalized workflow for this compound analysis in water.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. massnrc.org [massnrc.org]
- 3. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 4. Phenothrin - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 26046-85-5 [smolecule.com]
- 6. This compound 97.00% | CAS: 26046-85-5 | AChemBlock [achemblock.com]
- 7. This compound (UK PID) [inchem.org]
- 8. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 9. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 10. This compound (Ref: OMS 1809) [sitem.herts.ac.uk]
- 11. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound Fact Sheet [npic.orst.edu]
history and development of synthetic pyrethroids like d-phenothrin
An In-depth Technical Guide on the History and Development of Synthetic Pyrethroids with a Focus on d-Phenothrin
Introduction
Synthetic pyrethroids represent a significant class of insecticides that have been pivotal in agriculture and public health for decades.[1][2] Modeled after the natural insecticidal compounds, pyrethrins (B594832), found in chrysanthemum flowers, these synthetic analogues offer enhanced stability and efficacy.[1][3] This guide provides a comprehensive overview of the historical development of synthetic pyrethroids, with a detailed focus on the synthesis, mechanism of action, and toxicological profile of this compound, a widely used Type I pyrethroid.
Historical Development of Synthetic Pyrethroids
The journey of synthetic pyrethroids began with the study of natural pyrethrins, which have been used as insecticides for centuries.[2] The elucidation of the chemical structures of pyrethrin I and II in the 1920s laid the groundwork for the synthesis of artificial analogues.[1]
The development of synthetic pyrethroids can be broadly categorized into generations, each marked by improvements in photostability and insecticidal potency.
-
First Generation (1960s): Following the first synthesis of a pyrethroid, allethrin, in 1949, the 1960s saw the development of compounds like tetramethrin, resmethrin, and bioresmethrin.[1][4][5][6] While more active than natural pyrethrins, these early pyrethroids were still susceptible to degradation in sunlight, limiting their agricultural applications.[1] Phenothrin was first synthesized in 1969.[7]
-
Second Generation (1970s): A major breakthrough occurred in the 1970s with the synthesis of photostable pyrethroids.[2] Compounds like permethrin, cypermethrin, and deltamethrin (B41696) exhibited greater persistence in the environment, making them suitable for broad-scale agricultural use.[1][2] This era also saw the development of fenvalerate, the first commercialized pyrethroid without a cyclopropane (B1198618) ring.[1] this compound was first registered with the United States Environmental Protection Agency (U.S. EPA) in 1976.[7]
| Year | Development | Significance |
| 1920s | Elucidation of pyrethrin I and II structures[1] | Paved the way for synthetic analogues. |
| 1949 | Synthesis of Allethrin[4][6] | First synthetic pyrethroid.[1][4] |
| 1960s | Development of first-generation pyrethroids (e.g., tetramethrin, resmethrin)[1] | More active than natural pyrethrins but unstable in sunlight.[1] |
| 1969 | Synthesis of Phenothrin[7] | A key Type I pyrethroid. |
| 1970s | Development of second-generation, photostable pyrethroids (e.g., permethrin, deltamethrin)[1][2] | Suitable for agricultural use due to increased persistence.[1][2] |
| 1972 | Development of Fenvalerate[1] | First commercial pyrethroid without a cyclopropane ring.[1] |
| 1976 | U.S. EPA registration of this compound[7] | Wider use in various applications. |
This compound: A Technical Profile
This compound, also known as sumithrin, is a Type I pyrethroid insecticide.[7] It is a synthetic chemical modeled after the pyrethrin components of pyrethrum.[7]
Chemical and Physical Properties
This compound is a mixture of the (1R)-cis and (1R)-trans isomers of phenothrin, with the 1R-trans isomer being more insecticidally active.[7][8] It is a colorless to yellow-brown liquid with a faint odor.[9]
| Property | Value |
| IUPAC Name | 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[7] |
| CAS Registry Number | 26002-80-2[7] |
| Molecular Formula | C23H26O3 |
| Molecular Weight | 350.46 g/mol [7] |
| Vapor Pressure | 1.43 x 10-7 mmHg at 21 °C[7] |
| Water Solubility | <9.7 μg/L at 25 °C[7] |
| Octanol-Water Partition Coefficient (log Kow) | 6.01[7] |
Mechanism of Action
Like other Type I pyrethroids, this compound primarily targets the nervous system of insects.[7] It acts on the voltage-gated sodium channels in nerve cell membranes, preventing their closure after activation.[1] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and increased excitation, ultimately resulting in paralysis and death of the insect.[1][7]
dot
References
- 1. Pyrethroid - Wikipedia [en.wikipedia.org]
- 2. History of Pyrethroids [pyrethroids.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Technical Fact Sheet [npic.orst.edu]
- 8. This compound (UK PID) [inchem.org]
- 9. This compound Fact Sheet [npic.orst.edu]
An In-Depth Technical Guide to the Mode of Action of d-Phenothrin as a Type I Pyrethroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Phenothrin, a synthetic Type I pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are fundamental to the propagation of action potentials in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound. By prolonging the open state of VGSCs, this compound disrupts normal nerve function, leading to hyperexcitability, paralysis, and ultimately death in susceptible insects. This document details the specific interactions with VGSCs, the resultant alterations in channel kinetics, and the experimental protocols employed to elucidate these effects. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide also presents comparative data from other well-studied Type I pyrethroids to provide a robust understanding of its expected activity.
Introduction: this compound and the Pyrethroid Family
This compound, also known as sumithrin, is a synthetic insecticide modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers.[1] It is classified as a Type I pyrethroid, a designation based on its chemical structure and the toxicological syndrome it induces.[2][3] Structurally, Type I pyrethroids lack the α-cyano group present in their Type II counterparts.[2] This structural difference results in a distinct set of neurotoxic effects. While Type II pyrethroids typically cause a more prolonged channel opening leading to a long-lasting membrane depolarization and conduction block, Type I pyrethroids like this compound induce repetitive neuronal firing, leading to tremors and hyperactivity.[1]
The primary target of all pyrethroids is the voltage-gated sodium channel (VGSC), a transmembrane protein crucial for the rising phase of the action potential in neurons.[2][4] By modulating the function of these channels, this compound effectively disrupts the nervous systems of insects.
Molecular Mechanism of Action
The core of this compound's insecticidal activity lies in its ability to modify the gating kinetics of voltage-gated sodium channels.[1][4] Specifically, this compound binds to the VGSC and slows both the inactivation and deactivation processes.[4][5] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane and resulting in repetitive firing of action potentials.[1]
Interaction with Voltage-Gated Sodium Channels
Voltage-gated sodium channels are complex transmembrane proteins that cycle through three primary states: resting (closed), open (activated), and inactivated. The precise and rapid transition between these states is essential for normal nerve impulse transmission. This compound is thought to bind preferentially to the open state of the sodium channel, although interaction with the resting state has also been observed for some Type I pyrethroids.[6] This interaction stabilizes the channel in a modified open state.[4]
Effects on Sodium Channel Kinetics
The binding of this compound to the VGSC results in several key alterations to its kinetics:
-
Prolonged Channel Opening: The most significant effect is the slowing of the channel's transition from the open to the inactivated state. This leads to a persistent inward sodium current during membrane depolarization.
-
Slowed Deactivation: The closing of the channel upon repolarization of the membrane is also delayed. This results in a characteristic "tail current" of sodium ions flowing into the cell even after the stimulus has ceased.[4] The decay rate of this tail current is a key indicator of pyrethroid activity, with Type I pyrethroids generally exhibiting a faster decay than Type II pyrethroids.[4]
-
Repetitive Firing: The prolonged depolarization caused by the persistent sodium influx can lead to the generation of multiple, uncontrolled action potentials in response to a single stimulus.[1]
The following Graphviz diagram illustrates the signaling pathway of this compound's action on the voltage-gated sodium channel.
This compound's interaction with the voltage-gated sodium channel.
Quantitative Data on this compound's Effects
While extensive quantitative data for this compound's effects on VGSCs is limited in the public domain, data from studies on other Type I pyrethroids can provide a comparative framework. The following tables summarize typical quantitative parameters measured in electrophysiology experiments.
Table 1: Comparative Electrophysiological Effects of Type I Pyrethroids on Voltage-Gated Sodium Channels
| Parameter | Typical Effect of Type I Pyrethroids | Reference Compound Data (Permethrin) |
| EC50 for Tail Current Induction | Varies depending on the specific compound and channel subtype. | ~1-10 µM on certain insect sodium channel isoforms. |
| Tail Current Decay Kinetics (τ) | Faster decay compared to Type II pyrethroids. | In honeybee antennal lobe neurons, 10 µM permethrin (B1679614) resulted in a residual tail current of 34±11% at 600 ms (B15284909) after the stimulus.[1] |
| Shift in Voltage-Dependence of Activation | Typically a hyperpolarizing shift, making the channel more likely to open at more negative membrane potentials. | A hyperpolarizing shift of several millivolts is commonly observed. |
| Modification of Inactivation Kinetics | Slowing of the inactivation process. | Significant slowing of the inactivation time constant. |
Note: The data for permethrin is provided as a representative example of a Type I pyrethroid and may not be identical to the values for this compound.
Experimental Protocols
The characterization of this compound's effects on voltage-gated sodium channels primarily relies on electrophysiological techniques. The two most common methods are the two-electrode voltage clamp (TEVC) using Xenopus oocytes and whole-cell patch-clamp recordings from neurons or other excitable cells.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is ideal for studying heterologously expressed ion channels, allowing for the investigation of specific channel subtypes and the effects of mutations.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from female Xenopus laevis frogs.
-
Prepare and inject complementary RNA (cRNA) encoding the desired voltage-gated sodium channel α- and β-subunits into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Use a voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.
-
-
Voltage Protocols:
-
Activation Protocol: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to determine the current-voltage (I-V) relationship and the voltage-dependence of activation.
-
Inactivation Protocol: From a holding potential of -100 mV, apply a series of conditioning pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -10 mV) to determine the voltage-dependence of steady-state inactivation.
-
Tail Current Protocol: Apply a depolarizing pulse to open the channels, followed by repolarization to a negative potential to observe the tail current.
-
-
Data Analysis:
-
Measure the peak inward current, the sustained (late) current at the end of the depolarizing pulse, and the amplitude and decay kinetics of the tail current upon repolarization.
-
Construct concentration-response curves by applying increasing concentrations of this compound and measuring the effect on the late current or tail current to determine the EC₅₀.
-
Analyze shifts in the voltage-dependence of activation and inactivation by fitting the data with the Boltzmann equation.
-
The following Graphviz diagram illustrates the experimental workflow for TEVC.
Experimental workflow for TEVC analysis of this compound.
Whole-Cell Patch-Clamp
This technique allows for the study of sodium channels in their native neuronal environment or in mammalian cell lines expressing specific channel subtypes.
Methodology:
-
Cell Preparation:
-
Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the desired VGSC subtype.
-
Plate cells on coverslips for recording.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Use a micropipette puller to fabricate a glass recording electrode (2-5 MΩ resistance) and fill it with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage Protocols and Data Analysis:
-
Similar voltage protocols and data analysis methods as described for TEVC are used to characterize the effects of this compound on sodium channel currents.
-
The following Graphviz diagram illustrates the logical relationship of this compound's effects on sodium channel gating.
Logical flow of this compound's effect on VGSC gating.
Conclusion
This compound is a potent Type I pyrethroid insecticide that acts by modifying the function of voltage-gated sodium channels. Its primary mechanism involves prolonging the open state of these channels, leading to neuronal hyperexcitability and subsequent paralysis in insects. While specific quantitative electrophysiological data for this compound is not as abundant as for other pyrethroids, its classification as a Type I pyrethroid provides a strong basis for understanding its neurotoxic properties. The experimental protocols detailed in this guide, particularly two-electrode voltage clamp and whole-cell patch-clamp, are crucial for further characterizing the precise interactions of this compound and other novel insecticides with their molecular targets. A deeper understanding of these mechanisms is vital for the development of more selective and effective insecticides and for assessing their potential off-target effects.
References
- 1. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]
- 3. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Biochemical Pathways Affected by D-Phenothrin Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenothrin, also known as Sumithrin, is a synthetic Type I pyrethroid insecticide widely utilized in public health and residential settings for its high efficacy against a broad spectrum of insect pests.[1] As with many xenobiotics, understanding its interaction with mammalian biochemical systems is critical for risk assessment and the development of potential countermeasures in cases of overexposure. This technical guide provides an in-depth overview of the core biochemical pathways affected by this compound, focusing on its neurotoxic mechanism of action, metabolic fate, and the induction of oxidative stress.
Primary Mechanism of Action: Neurotoxicity via Sodium Channel Modulation
The primary insecticidal and neurotoxic effect of this compound stems from its interaction with the nervous system.[1][2] It specifically targets voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[3]
This compound binds to the alpha subunit of these channels and modifies their gating kinetics.[4] This binding action slows both the activation and inactivation of the channel, leading to a prolonged period during which the channel remains open.[3] The persistent influx of sodium ions (Na+) causes a state of hyperexcitability, characterized by repetitive neuronal discharge.[5] This uncontrolled firing disrupts normal nerve impulse transmission, leading to tremors, convulsive twitching, paralysis, and ultimately, death in target insects.[5]
Mammals are generally less susceptible to this compound's acute neurotoxic effects due to several factors: their higher body temperature (which weakens the binding of Type I pyrethroids to sodium channels), larger body size, and a more rapid metabolic degradation of the compound.[2][5]
References
- 1. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 2. This compound Fact Sheet [npic.orst.edu]
- 3. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
Unveiling the Molecular Target of D-Phenothrin in Pest Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Phenothrin, a Type I synthetic pyrethroid insecticide, exerts its potent activity against a broad spectrum of pest species by primarily targeting their nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's insecticidal action, with a focus on its principal molecular target: the voltage-gated sodium channel (VGSC). Furthermore, this document details the key mechanisms of insecticide resistance, including target-site insensitivity via knockdown resistance (kdr) mutations and metabolic resistance through the upregulation of detoxification enzymes. Detailed experimental protocols for the identification and characterization of these molecular interactions and resistance mechanisms are provided, alongside structured data presentations and visualizations to facilitate a deeper understanding for research and development professionals.
The Primary Molecular Target: Voltage-Gated Sodium Channels
The primary molecular target of this compound in pest species is the α-subunit of the voltage-gated sodium channel (VGSC), an integral membrane protein crucial for the initiation and propagation of action potentials in neurons.[1][2] this compound, like other Type I pyrethroids, binds to a specific site on the VGSC, disrupting its normal gating kinetics.[2][3][4]
Mechanism of Action
This compound's interaction with the VGSC leads to a prolonged opening of the channel.[1][2] It achieves this by slowing both the activation and inactivation gates of the channel. This persistent open state results in an excessive influx of sodium ions (Na+) into the neuron, leading to membrane depolarization and a state of hyperexcitability.[2] This uncontrolled nerve firing manifests as repetitive discharges, causing tremors, paralysis, and ultimately, the death of the insect.[2][5]
The selective toxicity of this compound towards insects over mammals is attributed to several factors:
-
Higher sensitivity of insect VGSCs: Insect sodium channels exhibit a higher sensitivity to pyrethroids compared to their mammalian counterparts.[4][5]
-
Temperature dependence: Pyrethroids are generally more effective at lower temperatures, which aligns with the body temperature of insects.[5]
-
Slower metabolism in insects: Mammals possess more efficient metabolic pathways for detoxifying pyrethroids.[5]
Mechanisms of Resistance
The widespread use of pyrethroids has led to the evolution of resistance in many pest populations. The two primary mechanisms of resistance to this compound are target-site insensitivity and metabolic resistance.
Target-Site Insensitivity: Knockdown Resistance (kdr)
The most well-characterized mechanism of target-site resistance is knockdown resistance (kdr), which results from point mutations in the gene encoding the VGSC α-subunit.[6][7][8] These mutations reduce the binding affinity of pyrethroids to the sodium channel, thereby diminishing their efficacy.[9]
Table 1: Common kdr Mutations in Pest Species
| Pest Species | Mutation(s) | Location in VGSC | Reference(s) |
| Aedes aegypti | V1016G, F1534C, S989P | Domain II, Domain III, Domain II | [6][10] |
| Culex quinquefasciatus | L1014F | Domain II | [8][11][12] |
| Musca domestica | L1014F, M918T (super-kdr) | Domain II | [13][14][15] |
| Blattella germanica | L993F, E434K, C764R | Domain II, Domain I-II linker | [7][16][17] |
Metabolic Resistance
Metabolic resistance involves the enhanced detoxification of this compound by various enzyme families before it can reach its target site.[18] The primary enzyme families implicated in pyrethroid metabolism are Cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and glutathione (B108866) S-transferases (GSTs).[18]
Table 2: Detoxification Enzymes Involved in Pyrethroid Resistance
| Enzyme Family | Function |
| Cytochrome P450s | Catalyze oxidative metabolism of pyrethroids. |
| Carboxylesterases | Hydrolyze the ester bond in pyrethroids. |
| Glutathione S-Transferases | Conjugate glutathione to pyrethroids or their metabolites, facilitating excretion. |
Data Presentation: Quantitative Analysis
While specific binding affinity data (e.g., EC50, IC50, Kd) for this compound across a range of pest species' VGSCs is not extensively available in public literature, toxicity data provides a measure of its efficacy.
Table 3: Toxicity of this compound Against Various Organisms
| Organism | Test Type | Value | Reference(s) |
| Rat | Acute Oral LD50 | >5,000 mg/kg | [5] |
| Bobwhite Quail | Acute Oral LD50 | >2,510 mg/kg | [5] |
| Rainbow Trout | 96-hour LC50 | 2.7 µg/L | [19] |
| Bluegill Sunfish | 96-hour LC50 | 16 µg/L | [19] |
LD50: Lethal Dose for 50% of the population. LC50: Lethal Concentration for 50% of the population.
Experimental Protocols
The following section details key experimental protocols for the identification and characterization of this compound's molecular targets and resistance mechanisms.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
This technique is used to measure the effect of this compound on the function of VGSCs expressed in a heterologous system, such as Xenopus laevis oocytes.
Protocol:
-
Preparation of Oocytes: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the wild-type or mutant insect VGSC α-subunit.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents and then perfuse the chamber with varying concentrations of this compound.
-
-
Data Analysis: Measure the effect of this compound on the peak sodium current and the tail current upon repolarization. Calculate EC50 values from dose-response curves.[20][21]
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the VGSC in membrane preparations from pest tissues. While a specific radiolabeled this compound is not commonly available, competitive binding assays can be performed using other radiolabeled pyrethroids.
Protocol:
-
Membrane Preparation: Homogenize insect tissues (e.g., heads) in a buffered solution and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled pyrethroid (e.g., [³H]saxitoxin or a labeled pyrethroid analog) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[22][23]
Biochemical Assays for Metabolic Resistance
These spectrophotometric assays measure the activity of detoxification enzymes in insect homogenates.
4.3.1. Cytochrome P450 Monooxygenase Assay
-
Principle: Measures the O-deethylation of 7-ethoxycoumarin (B196162) to the fluorescent product 7-hydroxycoumarin.
-
Protocol:
-
Homogenize individual insects or tissues in a phosphate (B84403) buffer.
-
Add the homogenate to a microplate well containing 7-ethoxycoumarin and an NADPH-generating system.
-
Incubate at a controlled temperature.
-
Stop the reaction and measure the fluorescence of 7-hydroxycoumarin.
-
4.3.2. Carboxylesterase Assay
-
Principle: Measures the hydrolysis of α- or β-naphthyl acetate (B1210297) to naphthol, which then reacts with a dye to produce a colored product.
-
Protocol:
-
Homogenize individual insects in a phosphate buffer.
-
Add the homogenate to a microplate well containing either α- or β-naphthyl acetate.
-
Incubate at a controlled temperature.
-
Add a solution of Fast Blue B or Fast Garnet GBC salt to stop the reaction and develop the color.
-
Measure the absorbance at a specific wavelength.
-
4.3.3. Glutathione S-Transferase (GST) Assay
-
Principle: Measures the conjugation of reduced glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), resulting in a product that absorbs light at 340 nm.
-
Protocol:
-
Homogenize individual insects in a phosphate buffer.
-
Add the homogenate to a microplate well containing GSH and CDNB.
-
Monitor the increase in absorbance at 340 nm over time.
-
Conclusion
The molecular identification of this compound's target in pest species unequivocally points to the voltage-gated sodium channel. Its mechanism of action, involving the prolongation of the channel's open state, leads to fatal neuronal hyperexcitation in insects. The emergence of resistance, through both target-site mutations (kdr) and enhanced metabolic detoxification, poses a significant challenge to the continued efficacy of this compound and other pyrethroids. A thorough understanding of these molecular interactions and resistance mechanisms, facilitated by the experimental protocols outlined in this guide, is paramount for the development of novel insecticides and effective resistance management strategies.
References
- 1. Knockdown Resistance Mutations in Aedes aegypti (Diptera: Culicidae) From Puerto Rico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. This compound Fact Sheet [npic.orst.edu]
- 4. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. WHO EMRO - Knockdown resistance mutations contributing to pyrethroid resistance in Aedes aegypti population, Saudi Arabia [emro.who.int]
- 7. Novel sodium channel gene mutations in Blattella germanica reduce the sensitivity of expressed channels to deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of Drosophila Sodium Channels Promotes Modification by Deltamethrin: Reductions in Affinity Caused by Knock-down Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insecticide resistance compromises the control of Aedes aegypti in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insecticide resistance and molecular characterization of knockdown resistance (kdr) in Culex quinquefasciatus mosquitoes in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Knockdown resistance (kdr) associated organochlorine resistance in mosquito-borne diseases (Culex quinquefasciatus): Systematic study of reviews and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of mutations in the housefly para-type sodium channel gene associated with knockdown resistance (kdr) to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutations in the house fly Vssc1 sodium channel gene associated with super-kdr resistance abolish the pyrethroid sensitivity of Vssc1/tipE sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel point mutations in the German cockroach para sodium channel gene are associated with knockdown resistance (kdr) to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A single amino acid change in the para sodium channel protein is associated with knockdown-resistance (kdr) to pyrethroid insecticides in German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound (UK PID) [inchem.org]
- 20. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrethroid insecticides and radioligand displacement from the GABA receptor chloride ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
exploratory studies on D-Phenothrin insecticidal spectrum
An In-depth Technical Guide to the Exploratory Studies on the D-Phenothrin Insecticidal Spectrum
Abstract
This compound, a synthetic Type I pyrethroid insecticide, is a widely utilized active ingredient in various commercial and public health pest control products.[1][2] Its efficacy is rooted in its neurotoxic action, which disrupts the normal functioning of an insect's nervous system.[1] This technical guide provides a comprehensive overview of the insecticidal spectrum of this compound, detailing its mechanism of action, summarizing available efficacy data, and outlining the experimental protocols used to determine its insecticidal activity. This document is intended for researchers, scientists, and professionals involved in drug development and pest management.
Introduction
This compound, also known as sumithrin, is a synthetic chemical modeled after the natural insecticides, pyrethrins, found in chrysanthemum flowers.[1][2] First registered in the United States in 1976, it is formulated in various products such as aerosols, liquid sprays, and dusts for use in homes, commercial settings, and mosquito control programs.[1][2] this compound is a non-systemic insecticide that acts on insects through direct contact or ingestion.[3][4] It is part of the pyrethroid family, which is characterized by its potent insecticidal properties and generally low toxicity to mammals.[2][3] The low mammalian toxicity is attributed to higher body temperatures, larger body size, and a lower sensitivity of the mammalian nervous system to the chemical.[1][2]
Mechanism of Action
The primary target of this compound is the insect's central and peripheral nervous system.[3] Like other pyrethroids, it exerts its toxic effect by altering the function of voltage-gated sodium channels, which are essential for the generation and propagation of nerve impulses.[3][5]
The key steps in its mechanism of action are:
-
Binding to Sodium Channels: this compound binds to the α-subunit of the voltage-gated sodium channels in the nerve cell membrane.[5]
-
Disruption of Channel Gating: This binding modifies the gating kinetics of the channels, delaying their closure and preventing them from inactivating.[3][5][6] This results in a prolonged influx of sodium ions into the neuron.
-
Hyperexcitation: The persistent influx of sodium leads to a state of hyperexcitation, causing repetitive and uncontrolled firing of the neurons.[3]
-
Paralysis and Death: The continuous nerve discharge ultimately leads to paralysis and the death of the insect.[7][8]
This compound is classified as a Type I pyrethroid, which typically induces a toxic syndrome characterized by tremors, hyperexcitability, and ataxia, without the choreoathetosis (writhing and salivation) associated with Type II pyrethroids.[3][5]
Caption: this compound's mode of action on insect neuron sodium channels.
Insecticidal Spectrum
This compound exhibits broad-spectrum activity against a wide range of invertebrate pests.[9] It is a key component in formulations targeting public health vectors and common household pests.
Qualitative Spectrum:
-
Household Pests: Effective against cockroaches (Periplaneta americana, Blattella germanica), ants, silverfish, crickets, spiders, fleas, and ticks.[7][9][10]
-
Flying Insects: Used extensively for the control of mosquitoes (e.g., Aedes spp., Anopheles spp., Culex spp.), flies, gnats, and wasps.[2][9][11]
-
Ectoparasites: A common active ingredient in treatments for head lice (Pediculus humanus capitis) and crab lice.[7][12]
-
Agricultural & Stored Product Pests: Used to protect stored grains from pests like beetles, weevils, and moths.[7][9]
Quantitative Spectrum Data: The efficacy of an insecticide is quantitatively expressed by the Lethal Dose 50 (LD50) or Lethal Concentration 50 (LC50). LD50 refers to the dose required to kill 50% of a test population via a specific route (e.g., topical application), while LC50 is the concentration in a medium (e.g., air, treated surface) that kills 50% of the population within a specific time.[13]
The following table summarizes available LC50 data for this compound (synergized with Piperonyl Butoxide - PBO) against several non-target insect species.
| Species | Common Name | Exposure Time | LC50 (ng/cm²) | 95% Confidence Interval |
| Acheta domesticus | House Cricket | 24 hours | 11.2 | 8.8 - 14.2 |
| 48 hours | 8.2 | 6.5 - 10.3 | ||
| 72 hours | 7.9 | 6.3 - 9.9 | ||
| Hippodamia convergens | Convergent Lady Beetle | 24 hours | 26.6 | 21.0 - 33.7 |
| 48 hours | 18.2 | 14.4 - 23.0 | ||
| 72 hours | 16.5 | 13.1 - 20.7 | ||
| Spodoptera frugiperda | Fall Armyworm | 24 hours | 117.8 | 91.8 - 151.2 |
| 48 hours | 57.3 | 45.4 - 72.3 | ||
| 72 hours | 42.4 | 33.6 - 53.5 | ||
| Data sourced from a study on the toxicity of δ-phenothrin + PBO. |
A study on the residual efficacy of this compound applied to plant foliage showed it produced nearly 90% mortality in adult female Culex quinquefasciatus mosquitoes for up to 48 hours post-application.[11][14] Another study noted that this compound achieved 100% knockdown of cockroaches (Periplaneta americana and Blattella germanica) within 10 minutes, similar to permethrin.[10]
Experimental Protocols for Efficacy Testing
Determining the insecticidal efficacy of a compound like this compound involves standardized laboratory and field testing protocols. These studies are essential for establishing lethal dosages, assessing performance, and regulatory approval.[15][16]
A. Laboratory Bioassay Protocol (General)
-
Insect Rearing: A colony of the target insect species is maintained under controlled laboratory conditions (e.g., 27°C ± 2°C, consistent photoperiod) to ensure a supply of healthy, uniform-aged test subjects.[15]
-
Insecticide Preparation: A stock solution of technical-grade this compound is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to create a range of at least five concentrations expected to cause mortality between 10% and 90%.[15]
-
Exposure Method:
-
Topical Application (LD50): A micro-applicator is used to apply a precise volume (e.g., 1 µL) of each insecticide dilution directly to the dorsal thorax of individual insects.[17]
-
Contact/Residual Assay (LC50): A known surface area (e.g., inside a glass jar or on a petri dish) is treated with a specific volume of the insecticide solution.[16] After the solvent evaporates, insects are introduced to the treated surface for a defined exposure period.[18]
-
-
Test Groups: For each concentration, several replicates are run. A typical design might use 5-7 replicates with 10-15 insects per replicate.[18][19] A control group treated only with the solvent is always included.
-
Observation: After exposure, insects are transferred to clean containers with food and water (if applicable) and held under controlled conditions. Mortality is assessed at specific time points, typically 24, 48, and 72 hours. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis:
Caption: A generalized workflow for determining insecticide efficacy (LC50/LD50).
Conclusion
References
- 1. This compound Fact Sheet [npic.orst.edu]
- 2. massnrc.org [massnrc.org]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. This compound (Ref: OMS 1809) [sitem.herts.ac.uk]
- 5. This compound (UK PID) [inchem.org]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. outside.vermont.gov [outside.vermont.gov]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Phenothrin - Wikipedia [en.wikipedia.org]
- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 14. Residual efficacy of field-applied permethrin, this compound, and resmethrin on plant foliage against adult mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.who.int [iris.who.int]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae) | Sociobiology [periodicos.uefs.br]
- 18. epa.gov [epa.gov]
- 19. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 20. Video: A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars [jove.com]
- 21. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of D-Phenothrin in Soil
These application notes provide detailed methodologies for the detection and quantification of d-phenothrin in soil samples, catering to researchers, scientists, and professionals in drug development and environmental monitoring. The primary method detailed is based on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely validated technique for this purpose.
Introduction
This compound is a synthetic pyrethroid insecticide used in various agricultural and domestic applications. Its persistence and potential environmental impact necessitate sensitive and reliable analytical methods for its detection in soil matrices. This document outlines a validated protocol for the extraction, cleanup, and analysis of this compound isomers (cis- and trans-) in soil, primarily utilizing Gas Chromatography coupled with Mass Spectrometry (GC-MS and GC-MS/MS).
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS/MS)
This method is suitable for the quantitative determination of cis- and trans-d-phenothrin in soil. The analytical procedure involves solvent extraction, liquid-liquid partitioning, column chromatography cleanup, and subsequent analysis by GC-MS or GC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance of the described GC-MS/MS method for the analysis of this compound in soil.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.010 mg/kg | [1] |
| Limit of Detection (LOD) | 0.002 mg/kg | [1][2] |
| Mean Recoveries | 70-120% | [2] |
| Relative Standard Deviation (RSD) | ≤20% | [2] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analytical detection of this compound in soil.
Experimental Protocols
Sample Preparation and Extraction
This protocol is based on the validated method described by the US EPA.[2][3]
Materials and Reagents:
-
Methanol (MeOH), pesticide residue grade
-
Dichloromethane (B109758) (DCM), pesticide residue grade
-
Toluene, pesticide residue grade
-
Hexane (B92381), pesticide residue grade
-
Ethyl acetate (B1210297), pesticide residue grade
-
Acetone (B3395972), pesticide residue grade
-
Anhydrous sodium sulfate (B86663), analytical grade
-
Florisil®, activated by heating at 130°C overnight[3]
-
Sodium chloride (NaCl), analytical grade
-
Glass fiber filters
-
Polypropylene (B1209903) bottles (250 mL)
-
Separatory funnels (500 mL)
-
Glass chromatography columns (17 mm diameter)
-
Rotary evaporator
-
Nitrogen evaporator
Procedure:
-
Weigh 20 g of soil into a 250 mL polypropylene bottle.[3]
-
Add 40 mL of methanol to the soil sample.[3]
-
Shake the bottle on an orbital shaker for 10 minutes.[3]
-
Filter the extract through a glass fiber filter in a Büchner funnel under vacuum into a 500 mL separatory funnel.[3]
-
Repeat the extraction (steps 2-4) with another 40 mL of methanol and combine the filtrates in the same separatory funnel.[3]
-
Rinse the extraction bottle and Büchner funnel with 30 mL of methanol and add the rinsing to the separatory funnel.[3]
-
Add 80 mL of 10% aqueous NaCl solution and 40 mL of dichloromethane to the separatory funnel. Shake vigorously.[3]
-
Allow the layers to separate and drain the lower dichloromethane layer through a funnel containing anhydrous sodium sulfate into a flat-bottom flask.[3]
-
Repeat the partitioning with an additional 40 mL of dichloromethane and combine the extracts.[3]
-
Concentrate the combined dichloromethane extracts to dryness using a rotary evaporator at 30°C.[3]
-
Reconstitute the residue in 3 mL of hexane:ethyl acetate (20:1, v/v).[2]
Column Chromatography Cleanup
-
Prepare a chromatography column by packing it with 15 g of activated Florisil.[3]
-
Load the reconstituted extract from the previous step onto the Florisil column.[3]
-
Elute the column and collect the eluate.[3]
-
Concentrate the eluate to 1-2 mL using a rotary evaporator at 30°C.[3]
-
Transfer the concentrated extract to a graduated centrifuge tube.[3]
-
Rinse the flask with two 5 mL portions of hexane and add the rinses to the centrifuge tube.[3]
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 30°C.[3]
-
Reconstitute the final residue in 1.0 mL of toluene for GC-MS analysis.[3]
GC-MS/MS Instrumental Analysis
The following instrumental parameters are provided as a guide and may require optimization based on the specific instrumentation used.[1][2]
Instrumentation:
-
Gas Chromatograph: Thermo Trace 1310 GC or equivalent[1]
-
Mass Spectrometer: TSQ 8000 triple-quadrupole mass spectrometer or equivalent[1]
-
Autosampler: TriPlus RSH or equivalent[1]
-
Capillary Column: Optima 5-MS Accent (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1]
GC Conditions:
-
Injector Temperature: 225°C[2]
-
Injection Volume: 2 µL, splitless[1]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min[1]
-
Oven Temperature Program:
MS/MS Conditions (Electron Impact - EI):
-
Ion Source Temperature: 275°C[1]
-
Ionization Mode: Positive Electron Impact (EI)[2]
-
Monitored Ion Transitions (m/z):
Preparation of Standard Solutions
-
Stock Solution: Prepare a stock solution of this compound in toluene.[3]
-
Fortification Solutions: Prepare fortification solutions at concentrations of 2.0 µg/mL and 20 µg/mL in acetone by diluting the stock solution.[2]
-
Calibration Standards: Prepare a series of calibration standards for cis- and trans-phenothrin in toluene by serial dilution of the stock solution. A typical concentration range is from 4.0 to 1000 ng/mL for cis-phenothrin and 40 to 2500 ng/mL for trans-phenothrin.[1]
Alternative Analytical Techniques
While GC-MS is the most common and validated method, other techniques can also be employed for the analysis of this compound and other pyrethroids in soil.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector has been used for the analysis of this compound in formulations.[4][5] This method may be suitable for samples with higher concentrations or for screening purposes.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS sample preparation method, followed by LC-MS/MS analysis, has been developed for the simultaneous analysis of multiple pyrethroids in soil and sediment.[6] This approach can offer a faster and higher-throughput alternative to traditional extraction methods.
-
Accelerated Solvent Extraction (ASE®): ASE is another technique that can be used for the extraction of pyrethroids from sediment and soil samples, often followed by cleanup steps like gel-permeation chromatography (GPC).[7][8]
Conclusion
The detailed GC-MS/MS protocol provides a reliable and sensitive method for the determination of this compound in soil. The quantitative data and experimental procedures outlined in these application notes serve as a comprehensive guide for researchers and scientists. The choice of analytical method may depend on specific laboratory capabilities, required sensitivity, and the number of samples to be analyzed. For multi-residue analysis of pyrethroids, modern techniques like QuEChERS coupled with LC-MS/MS should be considered.
References
Application Note: Quantification of d-Phenothrin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction d-Phenothrin is a synthetic pyrethroid insecticide used in a wide range of applications, including public health and veterinary products.[1][2] Accurate quantification of this compound in formulations is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely adopted method for the determination of this compound.[1][3][4] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Principle This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a nonpolar stationary phase (C18) with a polar mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations. Detection is carried out using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon).[5]
-
Analytical balance.
-
Sonicator.
-
Vortex mixer.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (B129727) (HPLC grade).
-
Syringe filters (0.45 µm, Nylon or PTFE).
-
-
Chromatographic Column:
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (85:15, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Oven Temperature | 30°C |
| Detection | UV at 220 nm[3] |
| Run Time | Approximately 15 minutes |
Preparation of Standard and Sample Solutions
-
Mobile Phase Preparation:
-
Measure 850 mL of acetonitrile and 150 mL of HPLC-grade water.
-
Mix thoroughly.
-
Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[4]
-
Sonicate for 5-10 minutes to ensure complete dissolution. This is the Standard Stock Solution.
-
-
Calibration Standard Preparation:
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Example dilutions for a 5-point calibration curve: 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation (for a liquid formulation, e.g., lotion or aerosol):
-
Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the analyte.[6]
-
Allow the solution to return to room temperature and dilute to volume with methanol. Mix thoroughly.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This creates a theoretical concentration of 20 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7]
-
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions. It is recommended to inject samples in duplicate.
-
After the analysis is complete, flush the column with a methanol/water mixture and then store it in an appropriate solvent (e.g., acetonitrile).
Data Analysis and Quantification
-
Identify the this compound peak in the chromatograms based on the retention time obtained from the standard injections.
-
Integrate the peak area for this compound in all standard and sample chromatograms.
-
Construct a linear calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the coefficient of determination (R²). A value of >0.999 is typically required.
-
Calculate the concentration of this compound in the prepared sample solutions using the linear regression equation from the calibration curve.
-
Calculate the final concentration of this compound in the original sample using the following formula:
Concentration (mg/g) = (C × V × DF) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Initial dilution volume (mL)
-
DF = Subsequent dilution factor
-
W = Weight of the sample taken (g)
-
Method Validation Summary
The described HPLC method should be validated to ensure its suitability for its intended purpose. The following table summarizes typical performance characteristics for a validated this compound HPLC method.
| Validation Parameter | Typical Specification / Value |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (Recovery) | 98.0% - 103.0%[4] |
| Precision (RSD%) | |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 3.0%[3] |
| Limit of Detection (LOD) | ~0.05 mg/kg[1] |
| Limit of Quantification (LOQ) | ~0.15 mg/kg |
| Specificity | No interference from blank or placebo at the retention time of this compound. |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
References
- 1. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 2. massnrc.org [massnrc.org]
- 3. Analysis of 0.3% Tetramethrin·this compound Aerosol by HPLC [mat-test.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of d-Phenothrin Residues in Stored Grains
Abstract
This application note provides a detailed protocol for the determination of d-phenothrin residues in stored grains such as wheat, barley, and sorghum. This compound is a synthetic pyrethroid insecticide commonly used to protect stored grains from insect infestation.[1] Monitoring its residue levels is crucial to ensure food safety and compliance with regulatory limits. The described methodology employs solvent extraction, a cleanup step, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, analytical chemists, and quality control personnel in the food and agriculture industries.
Introduction
This compound is a broad-spectrum insecticide valued for its high insecticidal activity and is frequently used for the protection of stored grains.[1][2] Due to its persistence on stored products, it is imperative to have reliable and validated analytical methods to quantify its residues.[1] This document outlines a comprehensive procedure for the extraction, cleanup, and analysis of this compound in various grain matrices, providing the necessary details to ensure accurate and reproducible results.
Experimental Protocol
The following protocol details the steps for sample preparation, extraction, cleanup, and instrumental analysis of this compound residues in stored grains.
Sample Preparation
-
Homogenization: Obtain a representative sample of the stored grain (e.g., 1 kg).
-
Grind the grain sample to a fine powder using a laboratory mill. Homogeneity is critical for accurate analysis.
-
Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation of the analyte.
Extraction
-
Weighing: Accurately weigh 10 g of the homogenized grain sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of acetone (B3395972) to the centrifuge tube.
-
Extraction: Tightly cap the tube and shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully decant the supernatant (acetone extract) into a collection flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet with another 20 mL of acetone. Combine the supernatants.
Cleanup: Liquid-Liquid Partitioning and Solid Phase Extraction (SPE)
-
Solvent Partitioning:
-
Transfer the combined acetone extract to a separatory funnel.
-
Add 100 mL of a 5% aqueous sodium chloride solution and 50 mL of n-hexane.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The this compound will partition into the upper n-hexane layer.
-
Drain and discard the lower aqueous layer.
-
Wash the n-hexane layer with two additional 50 mL portions of the aqueous sodium chloride solution.
-
-
Drying: Dry the n-hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the n-hexane extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Redissolve the residue in 2 mL of a suitable solvent for the chosen analytical method (e.g., toluene (B28343) for GC-MS or acetonitrile/water for HPLC).
Instrumental Analysis
GC-MS is a highly sensitive and selective technique for the analysis of this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: Zebron MultiResidue™-1, 30 m x 0.25 mm x 0.25 µm (or equivalent)[3]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 95°C for 0.75 min, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C and hold for 7 min.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode)
-
-
Mass Spectrometer (MS) Conditions:
HPLC with a UV detector is a suitable alternative for the quantification of this compound.
-
HPLC Conditions:
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 233 nm
-
Injection Volume: 20 µL
-
Data Presentation
The following table summarizes typical performance data for this compound residue analysis in stored grains, compiled from various studies.
| Parameter | Wheat | Barley | Sorghum | Reference |
| Fortification Level (mg/kg) | 2.0 | - | - | [5] |
| Residue after 1 month (mg/kg) | 1.7 | - | - | [5] |
| Residue after 9 months (mg/kg) | 0.6 | - | - | [5] |
| Recovery (%) | >85% | - | - | [6] |
| Limit of Quantification (LOQ) | - | - | - | 0.01 mg/kg (in flour)[7] |
Experimental Workflow Diagram
Caption: Workflow for this compound residue analysis in stored grains.
Conclusion
The protocol described in this application note provides a reliable and robust method for the determination of this compound residues in stored grains. Both GC-MS and HPLC are suitable analytical techniques, with GC-MS offering higher sensitivity and selectivity. Adherence to this protocol will enable accurate monitoring of this compound levels, ensuring food safety and regulatory compliance. Method validation should be performed in the specific grain matrix of interest to ensure data quality.
References
Application Notes and Protocols for D-Phenothrin Formulation in Mosquito Adulticide Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of D-Phenothrin formulations as a mosquito adulticide. The information is intended to guide researchers in the effective and responsible application and evaluation of this synthetic pyrethroid insecticide for mosquito control programs.
Introduction
This compound, also known as sumithrin, is a Type I pyrethroid insecticide widely used in public health to control adult mosquito populations.[1][2] It is a synthetic chemical modeled after the natural insecticides, pyrethrins, found in chrysanthemum flowers.[2] this compound is characterized by its rapid knockdown effect on insects and is often combined with a synergist, such as piperonyl butoxide (PBO), to enhance its efficacy.[3][4] A common formulation for mosquito control is a 1:1 ratio of this compound and PBO, such as in the product Anvil® 10+10.[3] This formulation is typically applied as an ultra-low volume (ULV) spray for wide-area mosquito control.[4][5]
Mechanism of Action
This compound exerts its insecticidal effect by disrupting the nervous system of mosquitoes.[1] It acts on the voltage-gated sodium channels in nerve cell membranes, causing them to remain open for an extended period.[1] This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nervous system, repetitive nerve discharges, paralysis, and ultimately, the death of the mosquito.[1] The addition of piperonyl butoxide inhibits the mosquito's metabolic enzymes, such as cytochrome P450, which would otherwise break down the insecticide, thus increasing the potency and effectiveness of this compound.[4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on mosquito nerve cells.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound formulations.
Table 1: Recommended Application Rates for Anvil® 10+10 ULV (10% this compound + 10% PBO)
| Application Method | Vehicle Speed (mph) | Flow Rate (fl. oz./min) | Active Ingredient (lbs/acre) |
| Ground ULV | 5 | 1.9 - 3.8 | 0.0012 - 0.0036 |
| Ground ULV | 10 | 3.8 - 7.6 | 0.0012 - 0.0036 |
| Ground ULV | 15 | 5.7 - 11.4 | 0.0012 - 0.0036 |
| Aerial ULV | N/A | 0.21 - 0.62 fl. oz./acre | 0.0012 - 0.0036 |
Data sourced from product labels and mosquito control project guidelines.[1][3]
Table 2: ULV Droplet Size Specifications for Mosquito Adulticides
| Parameter | Droplet Size (microns) | Rationale |
| Volume Median Diameter (VMD) | 8 - 30 | Optimal for impacting and killing adult mosquitoes in flight.[6] |
| Dv0.9 | < 50 | Ensures that 90% of the spray volume is in droplets smaller than 50 microns to minimize environmental deposition and potential damage to surfaces like car paint.[6][7] |
Table 3: Efficacy of this compound in Laboratory and Field Studies
| Study Type | Mosquito Species | Formulation | Exposure Time | Mortality (%) | Citation |
| Field Cage Trial | Aedes taeniorhynchus | This compound ULV | Not Specified | ED90 (Effective Dosage for 90% control) achieved | [8] |
| Field Cage Trial | Anopheles quadrimaculatus | This compound ULV | Not Specified | ED90 achieved | [8] |
| Backpack Sprayer (Residual) | Culex quinquefasciatus | Anvil® 10+10 ULV | 24 hours | 100 | [9] |
| Backpack Sprayer (Residual) | Culex quinquefasciatus | Anvil® 10+10 ULV | 48 hours | ~95 | [9] |
| Backpack Sprayer (Residual) | Culex quinquefasciatus | Anvil® 10+10 ULV | 1 week | 39 - 85 | [9] |
| CDC Bottle Bioassay | Culex quinquefasciatus | Synergized this compound | 1 hour | LC95 determined | [10] |
| CDC Bottle Bioassay | Ochlerotatus taeniorhynchus | Synergized this compound | 1 hour | LC95 determined | [10] |
Experimental Protocols
Protocol for Ground-Based ULV Application of this compound
This protocol outlines the procedure for applying this compound using truck-mounted ULV sprayers.
Objective: To achieve effective control of adult mosquito populations in a designated area through ULV application.
Materials:
-
Anvil® 10+10 ULV or similar formulation (10% this compound + 10% PBO)
-
Truck-mounted ULV cold aerosol generator
-
GPS unit for tracking application route and speed
-
Meteorological monitoring equipment (anemometer, thermometer)
-
Personal Protective Equipment (PPE) as per product label
Procedure:
-
Pre-Application Surveillance: Conduct mosquito surveillance to determine species, density, and activity patterns to justify the application and optimize timing.[11]
-
Equipment Calibration:
-
Meteorological Monitoring:
-
Conduct applications during evening or pre-dawn hours when mosquitoes are most active and meteorological conditions are favorable.[3]
-
Ensure a slight breeze (1-10 mph) is present to aid in the dispersal of the aerosol cloud.[1][6]
-
Avoid application in calm air or when wind speeds exceed 10 mph.[1][6]
-
Applications should be conducted at temperatures above 50°F.[1]
-
-
Application:
-
Drive the truck at a consistent speed (e.g., 5-15 mph) along the predetermined route.[3]
-
Maintain the appropriate flow rate based on the vehicle speed to achieve the target application rate of the active ingredient per acre (see Table 1).[3]
-
The application route should be planned to ensure thorough coverage of the target area, considering a swath width of approximately 300 feet.[1]
-
-
Post-Application:
-
Record all application parameters, including date, time, location, equipment settings, and meteorological conditions.
-
Conduct post-application surveillance to assess the efficacy of the treatment.
-
Protocol for Field Efficacy Evaluation using Cage Trials
This protocol describes a method for evaluating the efficacy of a ULV application of this compound against caged mosquitoes in a field setting.
Objective: To determine the mortality rate of a target mosquito species after exposure to a field application of this compound.
Materials:
-
Adult female mosquitoes of the target species (20-25 per cage)
-
Bioassay cages (e.g., cylindrical screen cages)
-
Stakes or tripods for positioning cages
-
Clean holding containers with a food source (e.g., sugar water)
-
Control cages placed in an untreated area upwind of the application site
-
PPE for handling insecticides and mosquitoes
Procedure:
-
Mosquito Preparation: Use 2-5 day old, non-blood-fed female mosquitoes for the assay.[12]
-
Cage Placement:
-
Establish a grid of test stations in an open area downwind of the planned spray path.[13]
-
Position cages at various distances from the spray release line (e.g., 50, 100, 300 feet) and at different heights (e.g., 2 and 6 feet above the ground) to assess spray penetration.[14][15]
-
Place control cages in a location upwind of the spray path to account for natural mortality.[14]
-
-
ULV Application: Conduct the ULV application as described in Protocol 4.1.
-
Post-Exposure Handling:
-
Mortality Assessment:
-
Hold the mosquitoes for 24 hours under controlled conditions (e.g., 23°C, 80% RH).[13]
-
Record the number of dead and live mosquitoes in each cage. A mosquito is considered dead if it is unable to fly.[14]
-
Calculate the percentage mortality for each cage and correct for control mortality using Abbott's formula if necessary.
-
Protocol for CDC Bottle Bioassay for Insecticide Susceptibility
This protocol is adapted from the CDC guidelines for determining the susceptibility of a mosquito population to this compound.[17][18]
Objective: To determine the susceptibility of a mosquito population to a diagnostic dose of this compound.
Materials:
-
250 ml Wheaton bottles
-
Technical grade this compound and piperonyl butoxide, or a commercial formulation like Anvil® 10+10
-
Acetone (B3395972) (reagent grade)
-
Micropipettes and tips
-
Aspirator for transferring mosquitoes
-
Adult female mosquitoes (15-20 per bottle)
-
Timer
Procedure:
-
Solution Preparation:
-
Bottle Coating:
-
Add 1 ml of the desired insecticide solution to each bottle. Control bottles receive 1 ml of acetone only.[17]
-
Cap the bottles and roll and swirl them to ensure the entire inner surface is coated.
-
Uncap the bottles and allow the acetone to evaporate completely in a fume hood.
-
-
Mosquito Exposure:
-
Introduce 15-20 non-blood-fed adult female mosquitoes into each bottle using an aspirator.[17]
-
Start the timer immediately.
-
-
Mortality Observation:
-
Record mosquito mortality at regular intervals until all mosquitoes in the highest concentration are dead, or for a predetermined diagnostic time (typically 1 hour).[10] A mosquito is considered dead if it cannot stand or fly.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and time point.
-
If a range of concentrations was used, perform probit analysis to determine the LC50 and LC95 values.[10]
-
If a diagnostic dose and time were used, the percentage mortality indicates the level of susceptibility in the population.
-
Experimental Workflow Diagrams
Ground-Based ULV Application Workflow
Caption: Workflow for a ground-based ULV mosquito adulticide application.
Field Cage Trial Workflow
Caption: Workflow for a field cage trial to evaluate adulticide efficacy.
Safety and Environmental Considerations
-
Human and Animal Safety: this compound has low mammalian toxicity but can be harmful if absorbed through the skin.[6] It is essential to follow all safety precautions on the product label, including the use of appropriate PPE.[6] The public should be advised to remain indoors during and for a short period after spraying.[3]
-
Environmental Fate: this compound biodegrades rapidly in the presence of sunlight and microorganisms.[3] However, it is highly toxic to fish and other aquatic organisms, as well as to bees.[1][4] Applications should be avoided over permanent bodies of water, and care should be taken to prevent drift to blooming crops or weeds where bees are active.[1]
-
Insecticide Resistance: The repeated use of pyrethroid insecticides can lead to the development of resistance in mosquito populations.[19] It is crucial to implement an insecticide resistance management program that includes monitoring the susceptibility of local mosquito populations and rotating insecticide classes when necessary.[18][19]
References
- 1. clarke.com [clarke.com]
- 2. epa.gov [epa.gov]
- 3. cmmcp.org [cmmcp.org]
- 4. cdph.ca.gov [cdph.ca.gov]
- 5. Adulticides | Mosquitoes | CDC [cdc.gov]
- 6. mda.maryland.gov [mda.maryland.gov]
- 7. nmhealth.org [nmhealth.org]
- 8. biodiversitylibrary.org [biodiversitylibrary.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Diagnostic dose of synergized this compound for insecticide susceptibility testing by bottle bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vdci.net [vdci.net]
- 12. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 13. naccho.org [naccho.org]
- 14. biodiversitylibrary.org [biodiversitylibrary.org]
- 15. clarke.com [clarke.com]
- 16. innovationtoimpact.org [innovationtoimpact.org]
- 17. biodiversitylibrary.org [biodiversitylibrary.org]
- 18. cdc.gov [cdc.gov]
- 19. Integrated Mosquito Management | Mosquitoes | CDC [cdc.gov]
Application Notes and Protocols for D-Phenothrin in Integrated Pest Management (IPM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of d-phenothrin, a synthetic pyrethroid insecticide, within Integrated Pest Management (IPM) strategies. This document details its mechanism of action, target pests, and toxicological data, alongside protocols for its application and efficacy assessment.
Introduction to this compound
This compound, also known as sumithrin, is a Type I pyrethroid insecticide, a synthetic chemical modeled after the natural insecticides found in chrysanthemum flowers.[1] It is a broad-spectrum insecticide effective against a wide range of pests through contact and ingestion.[2] Its primary application is in public health and domestic settings, including for mosquito control and in household aerosol formulations.[2][3] this compound is characterized by its rapid knockdown effect on insects and its relatively low mammalian toxicity when used as directed.[4][5] However, it is highly toxic to aquatic organisms and bees, necessitating careful application to minimize environmental impact.[6][7]
Mechanism of Action
The primary mode of action of this compound is the disruption of the insect's nervous system.[7][8] It targets the voltage-gated sodium channels in nerve cells.[2] By binding to these channels, this compound prolongs their open state, leading to an excessive influx of sodium ions.[2] This results in a state of hyperexcitation, causing repetitive nerve discharge, loss of coordination, paralysis, and ultimately, the death of the insect.[1]
Signaling Pathway Diagram
Caption: this compound's mechanism of action on insect neurons.
Efficacy and Toxicological Data
The efficacy of this compound varies depending on the target pest, formulation, and environmental conditions. The following tables summarize available quantitative data.
Table 1: Lethal Dose (LD50) of this compound for Various Pests
| Pest Species | Bioassay Method | LD50 | Reference |
| Cat Flea (Ctenocephalides felis) | Topical Application | 14.5 - 130 ng/flea | [9] |
Table 2: Residual Efficacy of this compound Against Mosquitoes (Culex quinquefasciatus)
| Time Post-Treatment | Reduction in Mosquitoes (%) | Knockdown of Caged Mosquitoes (%) | Surface | Reference |
| 48 hours | 75 | 100 | Plant Foliage | [10] |
| 1 week | 38 | 39 - 85 | Plant Foliage | [10] |
Table 3: Toxicity of this compound to Non-Target Organisms
| Organism | Test | Toxicity Value | Classification | Reference |
| Bobwhite Quail | Acute Oral LD50 | >2510 mg/kg | Practically Non-toxic | [11] |
| Rainbow Trout | 96-hour LC50 | 16.7 µg/L | Very Highly Toxic | [11] |
| Bluegill Sunfish | 96-hour LC50 | 15.8 µg/L | Very Highly Toxic | [11] |
| Honey Bee | Acute Contact LD50 | - | Highly Toxic | [6] |
Application in Integrated Pest Management (IPM)
This compound can be a valuable tool in an IPM program, particularly for rapid knockdown of pest populations. Due to its limited residual activity, it is often used in combination with other control methods for long-term management.
Synergism
The efficacy of this compound can be enhanced by using it in combination with synergists like piperonyl butoxide (PBO), which inhibits the metabolic enzymes in insects that would otherwise break down the insecticide.[4] It can also be used in conjunction with Insect Growth Regulators (IGRs), which disrupt the pest's life cycle, providing a multi-faceted approach to pest control.[7]
Urban IPM Strategies
In urban environments, IPM strategies focus on prevention, monitoring, and control. This compound can be used for targeted applications to control infestations of pests like cockroaches, ants, and flies in residential and commercial buildings.[4][6]
Key IPM Principles for this compound Use:
-
Inspection and Monitoring: Regular monitoring to identify pest presence and population levels to determine if and when treatment is necessary.
-
Targeted Application: Applying this compound directly to cracks, crevices, and other pest harborage areas to minimize non-target exposure.[12]
-
Rotation: Rotating this compound with insecticides that have different modes of action to help prevent the development of resistance.
-
Combination with Non-Chemical Controls: Integrating the use of this compound with sanitation, exclusion, and other non-chemical control methods for a more sustainable pest management program.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound. These should be adapted based on the specific research question, target pest, and available resources.
Protocol 1: Topical Application Bioassay for Efficacy Testing
This protocol is used to determine the dose-response of an insect to this compound.
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (or other suitable solvent)
-
Microsyringe or repeater applicator
-
Anesthetizing agent (e.g., CO2 or chilling)
-
Test insects (e.g., house flies, cockroaches)
-
Holding containers with food and water
-
Fume hood
-
Analytical balance
Procedure:
-
Prepare Insecticide Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions to be used for testing.
-
Anesthetize Insects: Briefly anesthetize the test insects to immobilize them for application.
-
Topical Application: Using a calibrated microsyringe, apply a precise volume (typically 0.1-1 µL) of each this compound dilution to the dorsal thorax of each insect. A control group should be treated with acetone only.
-
Observation: Place the treated insects in holding containers with access to food and water.
-
Mortality Assessment: Record knockdown and mortality at predetermined intervals (e.g., 1, 6, 24, and 48 hours) post-application.
-
Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the test population) using probit analysis.
Experimental Workflow for Topical Application Bioassay
Caption: Workflow for a topical application bioassay.
Protocol 2: Glass Jar Bioassay for Residual Efficacy
This protocol assesses the residual activity of a this compound formulation on a surface.
Materials:
-
This compound formulation
-
Glass jars (e.g., 250 ml)
-
Acetone
-
Pipettes
-
Test insects
-
Holding containers with food and water
Procedure:
-
Prepare Treated Jars: Coat the inside of the glass jars with a known concentration of the this compound formulation dissolved in acetone. A control set of jars should be coated with acetone only. Allow the solvent to evaporate completely.
-
Introduce Insects: Place a known number of test insects into each treated and control jar.
-
Exposure: Expose the insects to the treated surface for a defined period (e.g., 1 hour).
-
Transfer: After the exposure period, transfer the insects to clean holding containers with food and water.
-
Mortality Assessment: Record knockdown and mortality at regular intervals (e.g., 1, 6, 24 hours) after transfer.
-
Aging of Residues: To test residual efficacy over time, store the treated jars under controlled conditions (temperature and light) and repeat the bioassay at set intervals (e.g., daily or weekly).
-
Data Analysis: Calculate the percent mortality for each time point and concentration. Determine the time required for the residue to lose its effectiveness (e.g., drop below 80% mortality).
Experimental Workflow for Glass Jar Bioassay
Caption: Workflow for a glass jar residual efficacy bioassay.
Conclusion
This compound is an effective insecticide for the rapid control of a broad range of insect pests. Its integration into IPM programs, particularly when combined with synergists or IGRs and used in a targeted manner, can contribute to effective and more sustainable pest management. It is crucial for researchers and pest management professionals to consider its environmental profile, especially its toxicity to non-target aquatic organisms and bees, and to follow best practices to mitigate these risks. Further research is needed to fill data gaps on its efficacy against a wider range of pests and to develop more refined IPM strategies that optimize its use.
References
- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insecticide Resistance and Management Strategies in Urban Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. cascadepest.com [cascadepest.com]
- 7. nbinno.com [nbinno.com]
- 8. Effect of temperature on the toxicities of ten pyrethroids to German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Frontiers | Deltamethrin Contact Exposure Mediated Toxicity and Histopathological Aberrations in Tissue Systems of Public Health Importance Cockroach Species Periplaneta americana and Blattella germanica [frontiersin.org]
- 12. Indoor behavior and risk assessment following residual spraying of this compound and d-tetramethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying D-Phenothrin Metabolism in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenothrin, a synthetic pyrethroid insecticide, is widely used in public health and agriculture. Understanding its metabolism in mammals is crucial for assessing its toxicological profile and ensuring human safety. These application notes provide a comprehensive overview of the methods employed to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in a laboratory setting.
In Vivo Metabolism Studies
In vivo studies are essential for understanding the metabolic fate of this compound in a whole-organism context. Rodent models, particularly rats, are commonly used for these investigations.
Excretion and Mass Balance Studies
Objective: To determine the primary routes and rates of excretion of this compound and its metabolites and to account for the total administered dose.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Test Substance: Radiolabeled [¹⁴C]-D-Phenothrin (labeled at a metabolically stable position).
-
Dosing:
-
Oral Administration: A single dose of [¹⁴C]-D-Phenothrin (e.g., 4 mg/kg and 200 mg/kg body weight) in a suitable vehicle like corn oil is administered by oral gavage.
-
Dermal Administration: A defined dose of [¹⁴C]-D-Phenothrin is applied to a shaved area of the back.
-
-
Sample Collection:
-
Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.
-
Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
At the end of the study (e.g., 7 days), tissues (liver, kidney, fat, blood, etc.) are collected.
-
-
Analysis:
-
The total radioactivity in urine, feces, and tissue samples is quantified using liquid scintillation counting (LSC).
-
The percentage of the administered dose excreted in urine and feces over time is calculated to determine the mass balance.
-
Data Presentation:
Table 1: Excretion of [¹⁴C]-D-Phenothrin in Rats Following a Single Oral Dose.
| Isomer | Dose (mg/kg) | Route | % of Dose in Urine (7 days) | % of Dose in Feces (7 days) | Reference |
| trans | 4 | Oral | 75-70 | 24-29 | [1] |
| cis | 4 | Oral | 24 | 72-73 | [1] |
| trans | 10 | Oral | 75 | 21 | [1] |
| cis | 10 | Oral | 11-18 | 81-87 | [1] |
| trans | 200 | Oral | ~57 | ~44 | [2] |
| cis | 200 | Oral | 11-18 | 81-87 | [1] |
Table 2: Tissue Residues of [¹⁴C]-D-Phenothrin in Rats 7 Days After a Single Oral Dose (10 mg/kg).
| Tissue | Residue Level (mg/kg) | Reference |
| Fat | 1.0 - 2.5 | [1][2] |
| Other Tissues | Generally very low | [1][2] |
Pharmacokinetic Studies
Objective: To determine the rate and extent of absorption, distribution, and elimination of this compound.
Protocol:
-
Animal Model: Cannulated male Sprague-Dawley rats to allow for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose of this compound is administered via the tail vein to determine clearance and volume of distribution.
-
Oral Administration: A single dose is administered by oral gavage.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Analysis: Plasma concentrations of the parent this compound and its major metabolites are determined using a validated LC-MS/MS method (see Section 3.2).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation:
Table 3: Illustrative Pharmacokinetic Parameters of Phenothrin (B69414) in Rabbits Following a Single 10 mg/kg Dose.
| Parameter | Intravenous (IV) | Oral |
| Cmax (ng/mL) | - | 185.71 ± 8.21 |
| tmax (h) | - | 1.21 ± 0.20 |
| t½β (h) | 2.57 ± 0.10 | 4.24 ± 0.39 |
| AUC₀→∞ (ng·h/mL) | 6893.05 ± 261.26 | 1054.04 ± 65.90 |
| Oral Bioavailability (%) | - | 15.29 |
In Vitro Metabolism Studies
In vitro systems are used to investigate the metabolic pathways and the enzymes responsible for this compound metabolism in a controlled environment, free from the complexities of a whole organism.
Metabolism in Liver Microsomes
Objective: To identify the primary oxidative and hydrolytic metabolites of this compound and to determine the kinetic parameters of the metabolizing enzymes.
Protocol:
-
Enzyme Source: Pooled liver microsomes from male Sprague-Dawley rats and humans.
-
Incubation:
-
A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-100 µM), and a NADPH-generating system (for oxidative metabolism) or buffer alone (for hydrolytic metabolism) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The reaction is initiated by adding the cofactor and incubated at 37°C for a specified time.
-
The reaction is terminated by adding a quenching solvent like ice-cold acetonitrile (B52724).
-
-
Analysis: The formation of metabolites is monitored over time using LC-MS/MS (see Section 3.2).
-
Enzyme Kinetics: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial rates of metabolite formation are measured at a range of substrate concentrations.
Data Presentation:
Analytical Methods
Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis in Urine
Objective: To extract, identify, and quantify this compound metabolites in urine.
Protocol:
-
Sample Preparation (Hydrolysis):
-
To 1 mL of urine, add an internal standard and 1 mL of concentrated hydrochloric acid.
-
Heat the sample at 90°C for 1 hour to hydrolyze conjugated metabolites.
-
Cool the sample and adjust the pH to ~1 with 10 M NaOH.
-
-
Extraction (Liquid-Liquid Extraction):
-
Add 5 mL of a hexane/diethyl ether (1:1, v/v) mixture and vortex for 10 minutes.
-
Centrifuge to separate the phases and transfer the organic layer to a clean tube.
-
Repeat the extraction twice.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxylated metabolites.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 min.
-
MS Detector: Operate in selected ion monitoring (SIM) mode for quantification of target metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Parent Compound and Metabolites in Plasma
Objective: To quantify this compound and its primary metabolites in plasma samples.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard and 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.
-
Metabolic Pathways and Visualizations
The metabolism of this compound in mammals proceeds primarily through two major pathways: ester hydrolysis and oxidation.
-
Ester Hydrolysis: The ester linkage is cleaved by carboxylesterases, yielding 3-phenoxybenzyl alcohol (PBA) and chrysanthemic acid. This is a major detoxification pathway, particularly for the trans-isomer.
-
Oxidation: The parent compound and its hydrolytic metabolites can undergo oxidation at various positions, primarily mediated by cytochrome P450 enzymes. A key oxidation reaction is the hydroxylation of the 4'-position of the phenoxybenzyl moiety.
These primary metabolites can then undergo further phase II conjugation reactions, such as sulfation or glucuronidation, to facilitate their excretion.
Caption: Metabolic pathway of this compound in mammals.
Caption: Workflow for in vivo this compound metabolism studies.
Caption: Workflow for in vitro this compound metabolism studies.
References
D-Phenothrin In Vitro Neurotoxicity Assay Protocols: Application Notes for Researchers
Introduction: D-Phenothrin is a synthetic Type I pyrethroid insecticide, a class of neurotoxicants that primarily act on voltage-gated sodium channels in neurons.[1] This disruption leads to prolonged channel opening, membrane depolarization, and hyperexcitation of the nervous system.[2] While extensively used, detailed in vitro neurotoxicity data specifically for this compound in neuronal cell models is limited. These application notes provide a framework for assessing the in vitro neurotoxicity of this compound, drawing upon established protocols and data from related pyrethroids to guide experimental design. The protocols outlined here are intended for use by researchers, scientists, and drug development professionals.
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[3]
-
PC12 (Rat Pheochromocytoma): A well-characterized cell line that, upon differentiation with nerve growth factor (NGF), exhibits many properties of sympathetic neurons, making it a valuable model for neurotoxicity screening.
Cell Viability Assays: MTT and LDH
Cell viability assays are fundamental in determining the cytotoxic potential of a compound. The MTT assay measures mitochondrial reductase activity in viable cells, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.
Data Presentation: Comparative Cytotoxicity of Pyrethroids
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect |
| Flumethrin | SH-SY5Y | MTT | 24h | IC50: 104 µM[4] |
| Cyfluthrin (B156107) | SH-SY5Y | MTT | 24h | IC50: 19.39 µM[5] |
| Alpha-cypermethrin (B165848) | SH-SY5Y | MTT | 24h | IC50: 78.3 µM |
| Cypermethrin | SH-SY5Y | LDH | 48h | ~46% cytotoxicity at 50 µM[6] |
| Bifenthrin | PC12 | AlamarBlue | 24h, 72h, 96h | No significant toxicity up to 1000 µM[7] |
Experimental Protocols:
1.1 MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[4]
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
1.2 LDH Assay Protocol
This protocol is based on standard LDH cytotoxicity assay procedures.[6]
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Exposure: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.
Oxidative Stress Assay: Reactive Oxygen Species (ROS) Detection
Pyrethroids have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[8] The following protocol uses a cell-permeable dye, such as DCFH-DA, which fluoresces upon oxidation.
Data Presentation: ROS Production Induced by Pyrethroids
The table below shows the effects of different pyrethroids on ROS production in neuronal cells.
| Compound | Cell Line | Concentration | Exposure Time | % Increase in ROS |
| Flumethrin | SH-SY5Y | 50 µM | 24h | 37%[9] |
| Flumethrin | SH-SY5Y | 1000 µM | 24h | 99%[9] |
| Bifenthrin | SK-N-SH | 1-20 µM | 24h | Concentration-dependent increase[8] |
| Deltamethrin (B41696) | PC12 | 10 µM | 6h | ~124% increase (2.24-fold)[4] |
Experimental Protocol: ROS Detection
This protocol is adapted from standard ROS detection methods.[8]
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.
-
Compound Exposure: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of this compound dilutions or vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Repeat the measurement at various time points (e.g., every 30 minutes for up to 4 hours) to monitor the kinetics of ROS production.
Apoptosis Assay: Caspase-3 Activity
Apoptosis, or programmed cell death, is a key mechanism of neurotoxicity. Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or colorimetric product upon cleavage.
Data Presentation: Caspase-3/7 Activity Induced by Pyrethroids
The following table summarizes the effects of pyrethroids on caspase activity in neuronal cells.
| Compound | Cell Line | Concentration | Exposure Time | % Increase in Caspase-3/7 Activity |
| Flumethrin | SH-SY5Y | 50 µM | 24h | 24% |
| Cyfluthrin | SH-SY5Y | 2.5 µM | Not specified | 24% |
| Alpha-cypermethrin | SH-SY5Y | 25 µM | Not specified | 22% |
Experimental Protocol: Caspase-3 Activity Assay
This protocol is based on commercially available caspase-3 activity assay kits.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
This compound stock solution
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
96-well plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding and Exposure: Seed cells in a 96-well plate and treat with this compound as described in the cell viability protocols.
-
Cell Lysis: After incubation, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.
-
Caspase-3 Reaction: Add the caspase-3 substrate and reaction buffer to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the wavelength specified in the kit's protocol.
-
Data Analysis: The increase in caspase-3 activity is determined by comparing the signal from the this compound-treated samples to the vehicle control.
Disclaimer: The quantitative data and specific concentrations provided in these application notes are largely derived from studies on pyrethroids other than this compound due to a lack of available data for this specific compound. Researchers should use this information as a guide and perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicologic evidence of developmental neurotoxicity of Type II pyrethroids cyfluthrin and alpha-cypermethrin in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of deltamethrin on production of reactive oxygen species in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pesticides on human peripheral lymphocytes in vitro: induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considering developmental neurotoxicity in vitro data for human health risk assessment using physiologically-based kinetic modeling: deltamethrin case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bifenthrin insecticide promotes oxidative stress and increases inflammatory mediators in human neuroblastoma cells through NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing D-Phenothrin-Impregnated Materials for Vector Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Phenothrin, a synthetic pyrethroid insecticide, is a potent neurotoxin for insects and is widely utilized in public health to control vector-borne diseases.[1][2] Its mode of action involves disrupting the normal function of the insect nervous system by prolonging the opening of voltage-gated sodium channels, leading to hyperexcitation, paralysis, and death.[1] Impregnating materials such as textiles for clothing, bed nets, and curtains with this compound offers a promising strategy for personal protection and environmental vector control. These application notes provide detailed methodologies for the impregnation of materials with this compound and for the evaluation of their efficacy.
Chemical and Physical Properties of this compound
This compound, also known as Sumithrin, is a synthetic pyrethroid modeled after natural pyrethrins (B594832) from chrysanthemum flowers.[1] It is a colorless to yellow-brown liquid with a faint odor.[1] A key characteristic of this compound is its rapid degradation in the presence of UV light, with a half-life of less than a day on plant surfaces and 38-72 minutes in the air.[2] While it is stable in neutral or weakly acidic media, it is hydrolyzed by alkalis.[3]
| Property | Value | Reference |
| Chemical Formula | C23H26O3 | [3] |
| Molecular Weight | 350.46 g/mol | [1] |
| CAS Number | 26002-80-2 | [1] |
| Water Solubility | <9.7 μg/L at 25 °C | [1] |
| Vapor Pressure | 1.43 x 10-7 mmHg at 21 °C | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 6.01 | [1] |
Signaling Pathway of this compound in Insects
This compound, a Type I pyrethroid, primarily targets the voltage-gated sodium channels in the nerve cells of insects.[1] By binding to these channels, it prevents them from closing properly, leading to a continuous influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing a state of hyperexcitation, which manifests as tremors, convulsions, and uncoordinated movements, ultimately leading to paralysis and death of the insect.
References
Application Notes and Protocols for Determining the Efficacy of d-phenothrin
Introduction
d-Phenothrin, also known as sumithrin, is a synthetic pyrethroid insecticide.[1] Pyrethroids are man-made chemicals that mimic the insecticidal properties of pyrethrins, which are natural extracts from chrysanthemum flowers. First registered in the United States in 1976, this compound is utilized in a variety of settings including homes, commercial establishments, and public health mosquito control programs to manage a broad spectrum of insect pests.[2][3] It is commonly formulated as an aerosol, liquid spray, or dust.[2] This document provides detailed protocols for laboratory and field-based efficacy trials of this compound for researchers, scientists, and professionals involved in insecticide development and evaluation.
Mechanism of Action
This compound is a Type I pyrethroid that acts on the central and peripheral nervous system of insects.[1] Its primary mode of action is the disruption of voltage-gated sodium channels in nerve cells.[4] By binding to these channels, this compound forces them to remain open for extended periods, leading to an excessive influx of sodium ions.[1][4] This results in a state of hyperexcitation, causing repetitive nerve discharge, loss of motor control, paralysis, and ultimately, the death of the insect.[1][4][5] this compound is effective upon direct contact or ingestion by the target pest.[1][2]
Laboratory Efficacy Testing Protocols
CDC Bottle Bioassay for Insecticide Susceptibility
This protocol is adapted from the CDC's guidelines for determining insecticide susceptibility in mosquitoes and can be modified for other target insects.
Objective: To determine the susceptibility of a target insect population to this compound and to establish a diagnostic dose and time.
Materials:
-
250 ml glass bottles
-
Technical grade this compound
-
Acetone (B3395972) (reagent grade)
-
Synergist (e.g., Piperonyl Butoxide - PBO), if required
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Cages for holding insects
-
Sugar source (e.g., 10% sucrose (B13894) solution)
-
Timer
Protocol:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of this compound in acetone. The concentration will depend on the target insect and prior data.
-
If using a synergist like PBO, it is often mixed in a 1:1 ratio with the this compound.[6]
-
Create a series of dilutions from the stock solution to determine lethal concentrations (e.g., LC50, LC95).[6]
-
-
Bottle Coating:
-
Pipette 1 ml of the desired this compound dilution (or acetone for control bottles) into a 250 ml glass bottle.
-
Cap the bottle and coat the entire inner surface by rolling and swirling the bottle.
-
Remove the cap and let the acetone evaporate in a fume hood. The bottle can be placed on its side and rolled periodically to ensure an even coating.
-
-
Insect Exposure:
-
Aspirate 20-25 adult insects (e.g., female mosquitoes, 2-5 days old) and introduce them into a treated bottle.
-
Start the timer immediately.
-
Record the time at which all insects are knocked down (unable to fly or stand).
-
Observe mortality at set time intervals (e.g., 15, 30, 60 minutes) and at 24 hours post-exposure. A diagnostic dose is typically defined as twice the 95% lethal concentration (LC95).[6][7]
-
-
Data Analysis:
-
Mortality data is corrected using Abbott's formula if control mortality is between 5% and 20%.
-
Probit analysis is used to determine the LC50 and LC95 values from the dose-response data.[6]
-
Resistance is classified based on WHO guidelines: ≥98% mortality indicates susceptibility, 90-97% suggests potential resistance, and <90% mortality indicates resistance.[8]
-
Topical Application Bioassay
Objective: To determine the dose-response of an insect population to topically applied this compound.
Materials:
-
Technical grade this compound
-
Acetone
-
Microapplicator
-
Microsyringes
-
CO2 for insect anesthetization
-
Petri dishes
-
Holding cages with food and water
Protocol:
-
Preparation of Dosing Solutions: Prepare serial dilutions of this compound in acetone.
-
Insect Treatment:
-
Anesthetize adult insects with CO2.
-
Using a microapplicator, apply a precise volume (e.g., 0.5-1.0 µl) of the this compound solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
-
-
Post-Treatment Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Assess knockdown and mortality at regular intervals (e.g., 1, 2, 4, 24 hours).
-
-
Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Field Trial Protocols
Field trials are essential for evaluating the efficacy of this compound under real-world conditions. The following protocol is a general guideline and should be adapted to the specific target pest and environment.
Objective: To evaluate the efficacy and residual activity of a this compound formulation in a specific environment (e.g., residential area, agricultural setting).
Materials:
-
This compound formulation (e.g., ULV, thermal fog, spray)
-
Application equipment (e.g., backpack sprayer, fogger)
-
Personal Protective Equipment (PPE)
-
Insect traps (e.g., CDC light traps, sticky traps)
-
Cages for sentinel insects
-
Data collection forms
-
GPS unit for mapping treatment and control sites
-
Weather monitoring equipment
Protocol:
-
Site Selection:
-
Select at least two comparable sites: one for treatment and one for control.
-
Sites should be sufficiently separated to prevent drift from the treated to the control area.
-
Conduct pre-treatment insect population surveys to ensure adequate pest pressure.
-
-
Experimental Design:
-
Use a randomized block design if multiple treatments or concentrations are being evaluated.
-
A minimum of 4 replications per treatment is recommended for statistical validity.[9]
-
Plot sizes should be adequate for the application method and target pest (e.g., a minimum of 20 m² for some applications).[9]
-
-
Application:
-
Apply the this compound formulation according to the proposed label directions.
-
Record environmental conditions (temperature, humidity, wind speed and direction) during application.
-
-
Efficacy Assessment:
-
Population Monitoring: Use appropriate trapping methods to monitor the pest population in both treated and control areas at set intervals (e.g., 24h, 48h, 1 week, 2 weeks post-treatment).
-
Sentinel Cages: Place cages with a known number of laboratory-reared, susceptible insects in the treated area before and after application to assess direct and residual mortality.
-
Residual Efficacy: For residual formulations, collect samples from treated surfaces (e.g., plant foliage) at various post-treatment intervals and conduct laboratory bioassays to determine mortality.[10]
-
-
Data Analysis:
-
Calculate the percent reduction in the pest population in the treated area compared to the control area.
-
Analyze mortality data from sentinel cages.
-
Determine the duration of residual activity based on the bioassay results.
-
Data Presentation
Quantitative data from efficacy trials should be summarized in a clear and structured format.
Table 1: Laboratory Bioassay Results for this compound against Mosquitoes
| Species | Assay Type | LC50 (µ g/bottle ) | LC95 (µ g/bottle ) | Synergist | Reference |
| Culex quinquefasciatus | Bottle Bioassay | - | - | PBO (1:1) | [6] |
| Ochlerotatus taeniorhynchus | Bottle Bioassay | - | - | PBO (1:1) | [6] |
| Aedes aegypti | Aerosol Spray | - | - | Prallethrin | [11] |
Note: Specific LC values were not provided in the abstract but the methodology for their determination is described.
Table 2: Field Trial Efficacy of this compound against Adult Mosquitoes
| Formulation | Application Method | Target Pest | Post-Treatment Interval | Mortality / Reduction | Reference |
| This compound | Backpack Sprayer | Culex quinquefasciatus | < 48 hours | ~90% mortality | [10] |
| This compound | Backpack Sprayer | Culex quinquefasciatus | > 48 hours | Significant drop in mortality | [10] |
| This compound (w/ glycerol) | Thermal/Cold Fog | Aedes aegypti | - | Complete mortality at 10-25m | [12] |
| This compound (w/ propylene (B89431) glycol) | Thermal/Cold Fog | Aedes aegypti | - | Complete mortality at 10-25m | [12] |
Table 3: Efficacy of this compound against Cockroaches
| Species | Formulation | Knockdown Time (100%) | Residual Effect | Reference |
| Periplaneta americana | Spray | 10 minutes | 1-2 days | [13][14] |
| Blattella germanica | Spray | 10 minutes | 1-2 days | [13][14] |
Considerations for Resistance Monitoring
The development of insecticide resistance is a significant concern that can compromise the efficacy of this compound.[15][16] Resistance to pyrethroids, including this compound, has been reported in various insect populations, such as head lice and German cockroaches.[15][16][17] Therefore, routine monitoring for resistance is a critical component of any pest management program utilizing this compound. The bottle bioassay described above is a valuable tool for this purpose.[7] If resistance is detected, strategies such as rotating insecticides with different modes of action or incorporating synergists like PBO, which can inhibit metabolic resistance mechanisms, should be considered.[8]
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. This compound Fact Sheet [npic.orst.edu]
- 3. epa.gov [epa.gov]
- 4. What is the mechanism of Phenothrin? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. biodiversitylibrary.org [biodiversitylibrary.org]
- 8. Insecticide resistance compromises the control of Aedes aegypti in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nda.gov.za [nda.gov.za]
- 10. Residual efficacy of field-applied permethrin, this compound, and resmethrin on plant foliage against adult mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 12. Comparative efficacy trials with alcohol added this compound formulations against Aedes aegypti under open-field condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological activity of permethrin, phenothrin/allerthrin and this compound on Periplaneta americana and Blattella germanica cockroaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlled study of malathion and this compound lotions for Pediculus humanus var capitis-infested schoolchildren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scientificeminencegroup.com [scientificeminencegroup.com]
- 17. devrieslab.mgcafe.uky.edu [devrieslab.mgcafe.uky.edu]
Application Notes and Protocols: Synthesis and Application of Radiolabeled D-Phenothrin for Metabolic Fate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenothrin, a synthetic pyrethroid insecticide, is widely used in public health and agriculture. Understanding its metabolic fate is crucial for assessing its toxicological risk and ensuring human and environmental safety. This document provides detailed application notes and protocols for the synthesis of radiolabeled this compound and its use in metabolic fate studies, particularly in rodent models. The use of radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), allows for sensitive and quantitative tracking of the parent compound and its metabolites.[1][2]
Synthesis of Radiolabeled this compound
The synthesis of this compound involves the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol.[3][4] For metabolic studies, a radiolabel is incorporated into a metabolically stable position of either precursor. Labeling the chrysanthemic acid moiety is common for tracking the fate of the acid portion of the molecule, while labeling the 3-phenoxybenzyl alcohol allows for tracing the alcohol moiety. This protocol outlines the synthesis of [¹⁴C]-D-Phenothrin by labeling the chrysanthemic acid precursor.
Experimental Protocol: Synthesis of [¹⁴C]-D-Phenothrin
Objective: To synthesize [¹⁴C]-D-Phenothrin via the esterification of [¹⁴C]-chrysanthemic acid with 3-phenoxybenzyl alcohol.
Materials:
-
[1-¹⁴C]-Chrysanthemic acid
-
3-Phenoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Activation of [¹⁴C]-Chrysanthemic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve [1-¹⁴C]-chrysanthemic acid in anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride (approximately 1.5 equivalents) to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude [1-¹⁴C]-chrysanthemoyl chloride.
-
-
Esterification:
-
In a separate flask, dissolve 3-phenoxybenzyl alcohol (approximately 1.2 equivalents) and pyridine (approximately 1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C and slowly add a solution of the crude [1-¹⁴C]-chrysanthemoyl chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure [¹⁴C]-D-Phenothrin.
-
-
Characterization and Purity Analysis:
-
Determine the radiochemical purity of the final product using radio-TLC or HPLC with a radioactivity detector.
-
Confirm the chemical identity and purity using techniques such as NMR and Mass Spectrometry.
-
Calculate the specific activity (e.g., in mCi/mmol) based on the radioactivity and the mass of the synthesized compound.
-
Metabolic Fate Studies of Radiolabeled this compound in Rats
Metabolic fate studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following protocol describes a typical in vivo study in rats using orally administered [¹⁴C]-D-Phenothrin.
Experimental Protocol: In Vivo Metabolic Fate Study
Objective: To determine the excretion, tissue distribution, and metabolic profile of [¹⁴C]-D-Phenothrin in rats following oral administration.
Animals and Housing:
-
Male Sprague-Dawley rats (8-10 weeks old) are acclimated for at least one week before the study.
-
Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.
-
Food and water are provided ad libitum, except for a brief fasting period before dosing.
Dosing:
-
Prepare a dosing solution of [¹⁴C]-D-Phenothrin in a suitable vehicle (e.g., corn oil).
-
Administer a single oral gavage dose of [¹⁴C]-D-Phenothrin. Typical doses for such studies range from a low dose (e.g., 4 mg/kg body weight) to a high dose (e.g., 200 mg/kg body weight).[5]
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, and then daily up to 7 days).[6]
-
At the end of the study (e.g., 7 days), euthanize the animals and collect blood and various tissues (e.g., liver, kidney, fat, brain).
Sample Processing and Analysis:
-
Radioactivity Measurement:
-
Homogenize feces and tissue samples.
-
Measure the total radioactivity in aliquots of urine, feces homogenates, and tissue homogenates using a liquid scintillation counter (LSC).
-
Calculate the percentage of the administered dose excreted and retained in tissues.
-
-
Metabolite Profiling and Identification:
-
Extraction from Urine: Urine samples can often be directly analyzed or may require dilution and filtration.[7] For some analyses, a solid-phase extraction (SPE) may be used for cleanup and concentration.
-
Extraction from Feces: Homogenize feces with a solvent mixture (e.g., methanol/water) and centrifuge to separate the solid and liquid phases. The supernatant can then be analyzed. Further extraction of the pellet may be necessary.
-
Extraction from Tissues: Homogenize tissues in an appropriate solvent and perform liquid-liquid or solid-phase extraction to isolate the metabolites.
-
Analytical Techniques:
-
Analyze the extracts by radio-HPLC or radio-TLC to separate the parent compound and its metabolites.
-
Identify the structure of the metabolites using LC-MS/MS and NMR spectroscopy by comparing their chromatographic and spectral properties with those of authentic standards.
-
-
Data Presentation
Quantitative data from metabolic fate studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Excretion of Radioactivity in Rats Following a Single Oral Dose of [¹⁴C]-D-Phenothrin
| Time Interval (hours) | Mean % of Administered Dose in Urine (± SD) | Mean % of Administered Dose in Feces (± SD) |
| 0 - 24 | ||
| 24 - 48 | ||
| 48 - 72 | ||
| 72 - 96 | ||
| 96 - 168 | ||
| Total |
Table 2: Tissue Distribution of Radioactivity 7 Days After a Single Oral Dose of [¹⁴C]-D-Phenothrin
| Tissue | Mean Concentration (µg equivalents/g tissue ± SD) | Mean % of Administered Dose (± SD) |
| Blood | ||
| Liver | ||
| Kidney | ||
| Fat | ||
| Brain | ||
| Muscle | ||
| Skin | ||
| Carcass | ||
| Total Recovered |
Table 3: Major Metabolites of this compound Identified in Rat Excreta
| Metabolite | Chemical Name | Excretion Route | Relative Abundance (%) |
| Parent | This compound | Feces | Varies by isomer |
| M1 | 3-Phenoxybenzyl alcohol | Urine | Major |
| M2 | 3-Phenoxybenzoic acid | Urine | Major |
| M3 | 3-(4'-hydroxyphenoxy)benzoic acid | Urine | Major |
| M4 | Chrysanthemic acid | Urine | Minor |
| M5 | 4'-hydroxy this compound | Feces | Minor |
Visualizations
Diagram 1: Synthesis Workflow of Radiolabeled this compound
Caption: Workflow for the synthesis of [¹⁴C]-D-Phenothrin.
Diagram 2: Experimental Workflow for Metabolic Fate Study
Caption: Workflow for the in vivo metabolic fate study.
Diagram 3: Metabolic Pathway of this compound in Rats
Caption: Major metabolic pathways of this compound in rats.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of radiolabeled this compound and its application in metabolic fate studies. In mammals, this compound is primarily metabolized through ester hydrolysis and oxidation, followed by conjugation, leading to rapid excretion.[8] The use of radiolabeling is an indispensable tool for accurately quantifying the disposition of this compound and its metabolites, providing critical data for risk assessment.
References
- 1. selcia.com [selcia.com]
- 2. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 4. airus.unisalento.it [airus.unisalento.it]
- 5. This compound (UK PID) [inchem.org]
- 6. apps.who.int [apps.who.int]
- 7. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Technical Fact Sheet [npic.orst.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming D-Phenothrin Instability in Alkaline Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of D-Phenothrin in alkaline environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading in an alkaline medium?
A1: this compound, a synthetic pyrethroid insecticide, is susceptible to alkaline hydrolysis. This chemical reaction breaks down the ester linkage in the this compound molecule when it is in an environment with a pH greater than 7. The higher the pH (more alkaline), the faster the degradation process.[1] This degradation results in the formation of inactive breakdown products, leading to a loss of efficacy of your compound.
Q2: What are the primary degradation products of this compound in alkaline conditions?
A2: The primary degradation products of this compound under alkaline conditions are 3-phenoxybenzyl alcohol and chrysanthemic acid. These are formed by the cleavage of the ester bond in the parent molecule.
Q3: How does temperature affect the stability of this compound in alkaline media?
A3: Temperature significantly accelerates the degradation of this compound in alkaline media. The rate of alkaline hydrolysis increases with rising temperature. Therefore, it is crucial to control the temperature during your experiments and storage of any this compound solutions, especially if they are in a medium that could be alkaline.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To prevent degradation, it is essential to control the pH of your medium. Using a buffering agent to maintain a neutral or slightly acidic pH (ideally between 5 and 7) is the most effective strategy. Additionally, keeping your solutions at a low temperature can help to slow down the rate of hydrolysis.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
-
Question: I prepared a solution of this compound, and subsequent analysis shows a significant decrease in its concentration. What could be the cause?
-
Answer:
-
Check the pH of your medium: The most likely cause is alkaline hydrolysis. Measure the pH of your solvent or medium. If it is above 7, the this compound is likely degrading.
-
Review your solvent composition: Certain co-solvents or additives in your formulation could inadvertently be creating an alkaline environment.
-
Assess storage conditions: Elevated storage temperatures will accelerate degradation, especially if the pH is not controlled.
-
Issue 2: Inconsistent results in bioassays or analytical tests.
-
Question: I am observing variable results in my experiments with this compound. Could this be related to its stability?
-
Answer:
-
Yes, inconsistent results are a common symptom of sample degradation. If the this compound is degrading over the course of your experiment, the effective concentration will be changing, leading to unreliable data.
-
Monitor pH throughout the experiment: The pH of your experimental medium may change over time due to cellular metabolism or other reactions. It is advisable to monitor and control the pH throughout the duration of the assay.
-
Prepare fresh solutions: For critical experiments, prepare this compound solutions immediately before use to minimize the impact of degradation.
-
Issue 3: Unexpected peaks in my chromatogram during HPLC analysis.
-
Question: When analyzing my this compound sample by HPLC, I see extra peaks that I don't expect. What are they?
-
Answer:
-
These are likely the degradation products: The unexpected peaks are probably 3-phenoxybenzyl alcohol and chrysanthemic acid, the primary products of alkaline hydrolysis.
-
Confirm their identity: You can confirm the identity of these peaks by running standards of the suspected degradation products.
-
Optimize your analytical method: Ensure your HPLC method is capable of separating this compound from its degradation products for accurate quantification.
-
Data Presentation
Table 1: Half-life of d-trans-Phenothrin in Aqueous Solutions at 25°C
| pH | Half-life (Days) |
| 5 | 301 |
| 7 | 495 - 578 |
| 9 | 91 - 120 |
Data sourced from PubChem.[1]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Formulation
This protocol is designed to assess the stability of a this compound formulation under accelerated conditions to predict its shelf-life.
Materials:
-
This compound formulation
-
Temperature-controlled oven (e.g., set at 54°C ± 2°C)
-
Inert, sealed containers for the formulation
-
HPLC system with a suitable column (e.g., C18)
-
This compound analytical standard
-
3-phenoxybenzyl alcohol and chrysanthemic acid standards
-
Appropriate solvents for HPLC mobile phase and sample dilution (e.g., acetonitrile, water)
-
pH meter
Methodology:
-
Initial Analysis (Time 0):
-
Accurately weigh a sample of the this compound formulation.
-
Dilute the sample to a known concentration with a suitable solvent (e.g., acetonitrile).
-
Analyze the sample by HPLC to determine the initial concentration of this compound and to check for the presence of any degradation products.
-
Record the pH of the formulation.
-
-
Storage:
-
Place the sealed containers of the this compound formulation in the temperature-controlled oven at 54°C.
-
-
Interim and Final Analysis:
-
At predetermined time points (e.g., 7 and 14 days), remove a container from the oven.
-
Allow the container to cool to room temperature.
-
Visually inspect the formulation for any physical changes (e.g., color change, phase separation).
-
Perform the same analytical procedure as in step 1 to determine the concentration of this compound and its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol 2: Evaluating the Effectiveness of a Buffering Agent
This protocol outlines a method to determine the effectiveness of a buffering agent in stabilizing this compound in an aqueous solution.
Materials:
-
This compound
-
Buffering agent (e.g., citrate (B86180) buffer, phosphate (B84403) buffer)
-
Deionized water
-
Alkaline solution (e.g., 0.1 M sodium hydroxide) to induce degradation
-
HPLC system
-
This compound analytical standard
-
pH meter
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of aqueous solutions with and without the buffering agent at a specific concentration.
-
Adjust the pH of the non-buffered solutions to a desired alkaline level (e.g., pH 9) using the alkaline solution.
-
For the buffered solutions, add the buffering agent to achieve the target pH (e.g., pH 6 or 7).
-
-
Initiation of the Stability Study:
-
Spike a known amount of the this compound stock solution into each of the prepared aqueous solutions.
-
Immediately take a sample from each solution for initial analysis (Time 0) by HPLC.
-
-
Incubation and Sampling:
-
Store all solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated testing).
-
Take samples from each solution at regular intervals (e.g., every 24 hours) for HPLC analysis.
-
-
HPLC Analysis and Data Interpretation:
-
Quantify the concentration of this compound in each sample.
-
Compare the degradation rate of this compound in the buffered solutions to the non-buffered (alkaline) solutions.
-
A significantly slower degradation rate in the buffered solutions indicates the effectiveness of the buffering agent in stabilizing this compound.
-
Visualizations
References
Technical Support Center: Improving D-Phenothrin Photostability for Agricultural Use
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the photostability of D-Phenothrin for agricultural applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments to improve this compound photostability.
Question: My this compound formulation shows rapid degradation under simulated sunlight. What are the potential causes and how can I troubleshoot this?
Answer: Rapid degradation of this compound is a known issue due to its susceptibility to ultraviolet (UV) radiation.[1][2][3] Here’s a systematic approach to troubleshoot this problem:
-
Light Source Characterization:
-
Issue: The spectral output of your light source may not accurately represent the solar spectrum, or it may have an excessively high UV component, leading to artificially accelerated degradation.
-
Troubleshooting:
-
Verify the spectral output of your lamp against standardized solar spectra (e.g., ASTM G177).
-
Ensure the use of appropriate filters to attenuate excessive UV radiation if necessary.
-
Calibrate the light source to ensure the correct irradiance is being delivered to the sample, as recommended by ICH Q1B guidelines (not less than 1.2 million lux hours for overall illumination and 200 watt-hours/square meter for near UV).[4]
-
-
-
Formulation Components:
-
Issue: Excipients within your formulation could be acting as photosensitizers, accelerating the degradation of this compound. The solvent system can also play a significant role.
-
Troubleshooting:
-
Conduct forced degradation studies on the placebo formulation (all components except this compound) to identify any degradants originating from the excipients.
-
Evaluate the compatibility of this compound with each excipient individually under photolytic stress.
-
Test different solvent systems, as the polarity and chemical nature of the solvent can influence the degradation pathway and rate.
-
-
-
Inadequate Photostabilization:
-
Issue: The chosen photostabilizer may be ineffective or used at a suboptimal concentration.
-
Troubleshooting:
-
Screen a variety of photostabilizers, including UV absorbers and antioxidants.
-
Optimize the concentration of the photostabilizer.
-
Consider using a combination of photostabilizers to achieve synergistic effects. For example, a UV absorber can be paired with an antioxidant to quench free radicals generated during photolysis.
-
-
Question: I am observing unexpected peaks in my chromatogram after photostability testing of my this compound formulation. How can I identify these peaks?
Answer: The appearance of new peaks in your chromatogram (e.g., HPLC, GC) is indicative of degradation. Here’s how to approach their identification:
-
Analyze Control Samples:
-
Action: Always analyze a "dark control" sample that has been stored under the same conditions (temperature, humidity) but protected from light. This will help you differentiate between photodegradation and thermal degradation.
-
Rationale: If the peaks are present in the dark control, they are likely due to thermal instability or other degradation pathways not induced by light.
-
-
Mass Spectrometry (MS) Analysis:
-
Action: Couple your chromatographic system to a mass spectrometer (LC-MS or GC-MS).
-
Rationale: MS will provide mass-to-charge ratio (m/z) information for the unknown peaks, which is crucial for determining their molecular weights. Fragmentation patterns can further help in elucidating the structures of the degradation products.
-
-
Literature Review:
-
Action: Consult scientific literature for known photodegradation products of this compound and other pyrethroids.
-
Rationale: The primary photodegradation pathways of this compound involve oxidation of the isobutenyl group and cleavage of the ester linkage.[1] Knowing these pathways can help you predict and identify the observed degradants.
-
Question: My analytical method is showing poor reproducibility for this compound quantification after photostability studies. What could be the issue?
Answer: Poor reproducibility in analytical methods can stem from various factors. Here are some common issues and solutions when analyzing pyrethroids:
-
Sample Preparation:
-
Issue: Incomplete extraction of this compound or its degradants from the sample matrix.
-
Troubleshooting:
-
Optimize the extraction solvent and procedure.
-
Ensure thorough mixing and sonication if necessary.
-
Validate the extraction recovery.
-
-
-
Chromatographic Conditions:
-
Issue: Unstable retention times, poor peak shape, or co-elution of peaks.
-
Troubleshooting (for HPLC):
-
Troubleshooting (for GC):
-
Check the injection port temperature to avoid thermal degradation of the analyte.
-
Ensure the carrier gas flow rate is stable.
-
Inspect the column for contamination or degradation.
-
-
-
Standard and Sample Stability:
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Issue: Degradation of this compound in the standard or prepared samples before analysis.
-
Troubleshooting:
-
Prepare fresh standards for each analytical run.
-
Protect standards and samples from light and store them at appropriate temperatures.
-
Analyze samples as soon as possible after preparation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary mechanism of this compound photodegradation involves two main pathways:
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Oxidation: The isobutenyl group in the chrysanthemic acid moiety is susceptible to photooxidation.[1]
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Ester Cleavage: The ester linkage can be cleaved by UV radiation, leading to the formation of 3-phenoxybenzyl alcohol and chrysanthemic acid derivatives.[1]
Q2: What types of photostabilizers are effective for pyrethroids like this compound?
A2: Several types of photostabilizers can be used:
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UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as heat. Examples include benzophenones, benzotriazoles, and hindered amine light stabilizers (HALS).
-
Antioxidants/Radical Scavengers: These molecules quench reactive oxygen species and free radicals that are formed during photolysis and can accelerate degradation. Examples include butylated hydroxytoluene (BHT) and hindered phenols.
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Quenchers: These compounds can deactivate the excited state of the this compound molecule before it can undergo degradation.
Q3: What are the ideal light sources for conducting photostability studies for agricultural applications?
A3: The ideal light source should simulate the solar spectrum, particularly in the UV and visible regions. Xenon arc lamps and metal halide lamps are commonly used as they provide a spectral output that closely matches natural sunlight. It is crucial to use appropriate filters to mimic outdoor light conditions and to control the irradiance to levels relevant to agricultural settings.
Q4: How does the formulation type affect the photostability of this compound?
A4: The formulation can have a significant impact on photostability. For example:
-
Emulsifiable Concentrates (EC): The solvents and emulsifiers in ECs can influence the rate of photodegradation.
-
Suspension Concentrates (SC): The solid particles in SCs can scatter UV light, potentially offering some protection to the active ingredient.
-
Microencapsulation: Encapsulating this compound in a protective shell can significantly enhance its photostability by physically shielding it from UV radiation.
Q5: Are there any regulatory guidelines for photostability testing of pesticides?
A5: While specific guidelines for pesticides may vary by region, the principles outlined in the ICH Q1B guidelines for pharmaceuticals provide a robust framework for conducting photostability studies. These guidelines specify the light sources, exposure levels, and experimental design for assessing the effect of light on the stability of a substance.[4]
Data Presentation
Table 1: Photodegradation Half-life of this compound under Various Conditions
| Condition | Matrix | Light Source | Half-life | Reference |
| Upland | Soil | Not Specified | 1-2 days | [2][10] |
| Flooded | Soil | Not Specified | 2 weeks - 2 months | [10] |
| Surface | Plants | Not Specified | < 1 day | [1][2][3] |
| Thin Film | Glass | Sunlight | - | [1] |
| Solution | Benzene | UV light (360 nm) | - | [1] |
| Irradiated | Moistened Soil | Xenon Arc Lamp (>290 nm) | 5.7-5.9 days | [11][12] |
| Dark Control | Moistened Soil | - | 21-24 days | [11][12] |
Table 2: Common Photostabilizers for Pyrethroid Formulations
| Photostabilizer Class | Examples | Mechanism of Action |
| UV Absorbers | Benzophenones, Benzotriazoles, Hindered Amine Light Stabilizers (HALS) | Absorb UV radiation and dissipate it as heat. |
| Antioxidants | Butylated Hydroxytoluene (BHT), Hindered Phenols | Scavenge free radicals and reactive oxygen species. |
| Quenchers | N/A | Deactivate the excited state of the pesticide molecule. |
Experimental Protocols
Protocol 1: Evaluation of Photostability of a this compound Formulation
1. Objective: To assess the photostability of a this compound formulation under controlled laboratory conditions simulating solar radiation.
2. Materials:
-
This compound technical grade
-
Formulation excipients (solvents, emulsifiers, etc.)
-
Photostabilizers (UV absorbers, antioxidants)
-
Quartz or UV-transparent glass vials
-
Photostability chamber equipped with a calibrated light source (e.g., Xenon arc lamp)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Analytical standards of this compound and its potential degradation products
3. Sample Preparation:
-
Prepare the this compound formulation according to the desired composition.
-
Prepare a "dark control" formulation with the same composition.
-
Accurately weigh or pipette a known amount of the formulation into quartz vials.
-
For solution studies, dissolve the formulation in a suitable transparent solvent.
-
For solid-state studies, spread a thin film of the formulation on an inert surface.
4. Experimental Setup:
-
Place the sample vials in the photostability chamber.
-
Wrap the "dark control" vials completely in aluminum foil to protect them from light and place them alongside the test samples.
-
Expose the samples to a controlled light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m²).[4]
-
Monitor and control the temperature and humidity within the chamber.
5. Sampling and Analysis:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Prepare the samples for analysis by diluting them with a suitable solvent and filtering if necessary.
-
Analyze the samples using a validated HPLC or GC method to quantify the remaining this compound and identify any degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound in the formulation.
-
Compare the degradation profile of the test sample with the dark control to isolate the effect of light.
Mandatory Visualization
Caption: Proposed photodegradation pathway of this compound.
This technical support center provides a comprehensive resource for researchers working to improve the photostability of this compound. By following the troubleshooting guides, consulting the FAQs, and utilizing the provided protocols and data, users can effectively address common challenges and advance their formulation development efforts.
References
- 1. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 2. This compound Fact Sheet [npic.orst.edu]
- 3. massnrc.org [massnrc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. This compound Technical Fact Sheet [npic.orst.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoinduced oxidation of the insecticide phenothrin on soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Phenothrin Extraction from Fatty Tissues
Welcome to the technical support center for D-Phenothrin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the extraction of this compound from fatty tissues.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from fatty tissues challenging?
A1: The primary challenge lies in the co-extraction of large quantities of lipids. This compound is a lipophilic compound, meaning it readily dissolves in fats.[1] Consequently, solvents used to extract this compound also extract a significant amount of fat. This co-extraction can lead to several problems:
-
Low Recovery: this compound can become trapped within the lipid fraction, resulting in poor recovery rates.
-
Matrix Effects: Co-extracted lipids can interfere with the analytical instruments, causing signal suppression or enhancement and leading to inaccurate quantification.[2][3]
-
Instrument Contamination: High-fat extracts can contaminate the gas chromatography (GC) inlet, column, and detector, leading to poor performance and the need for frequent maintenance.[4][5]
Q2: My this compound recovery is consistently low. What are the potential causes and solutions?
A2: Low recovery of this compound from fatty matrices is a common issue. Several factors could be contributing to this problem. The following troubleshooting guide can help identify and address the root cause.
Troubleshooting Guide
Problem: Low Recovery of this compound
Below is a logical workflow to diagnose and resolve low recovery issues during the extraction of this compound from fatty tissues.
Caption: Troubleshooting workflow for low this compound recovery.
Q3: How can I effectively remove lipids from my sample extract?
A3: Several techniques are effective for removing lipids. The choice of method often depends on the fat content of the sample and the desired level of cleanliness.
-
Gel Permeation Chromatography (GPC): This is a size-exclusion chromatography technique that separates molecules based on their size. Lipids, which are large molecules, elute before smaller molecules like this compound, allowing for their effective removal.[4][5][6][7] GPC is highly effective for samples with high-fat content.[7][8]
-
Solid-Phase Extraction (SPE): SPE cartridges containing specific sorbents can be used to retain lipids while allowing this compound to pass through. Common sorbents for lipid removal include C18 and Florisil.[9][10][11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. For fatty matrices, the d-SPE step often includes C18 sorbent to help remove lipids.[9][12][13][14][15][16] Freezing the acetonitrile extract at a low temperature (a process called "freezing-out") can also help precipitate lipids.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes. It is particularly suitable for challenging matrices with high lipid content.[17]
Q4: I'm observing significant matrix effects in my GC-MS analysis. How can I mitigate this?
A4: Matrix effects, which manifest as signal suppression or enhancement, are a common problem when analyzing complex samples like fatty tissues.[2][3] Here are some strategies to minimize them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to have a cleaner extract. Consider using a more rigorous cleanup method like GPC or optimizing your SPE or QuEChERS protocol.[8]
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal alteration caused by the matrix.
-
Use an Internal Standard: An isotopically labeled internal standard of this compound is ideal. It will behave very similarly to the analyte during the entire process, effectively correcting for both recovery loss and matrix effects.
Experimental Protocols
Gel Permeation Chromatography (GPC) Cleanup
GPC separates molecules based on their size, making it highly effective for removing large lipid molecules from pesticide extracts.[4][5][6]
Caption: General workflow for GPC cleanup of fatty extracts.
Methodology:
-
Sample Preparation: The fatty tissue is first homogenized and extracted with an organic solvent (e.g., acetonitrile or a mixture of hexane (B92381) and dichloromethane).
-
GPC System: A GPC system equipped with a column suitable for lipid removal (e.g., Bio-Beads SX-3) is used.[8] The mobile phase is typically a mixture of solvents like cyclohexane and ethyl acetate.
-
Injection and Elution: A specific volume of the extract is injected into the GPC system. The mobile phase carries the sample through the column.
-
Fraction Collection: Fractions are collected at different time intervals. The initial fractions will contain the high-molecular-weight lipids, while the later fractions will contain the smaller this compound molecules. The elution times for lipids and the analyte of interest should be predetermined using standards.
-
Analysis: The this compound-containing fraction is collected, concentrated, and then analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS).
QuEChERS Method for Fatty Tissues
The QuEChERS method is a popular and efficient technique for pesticide residue analysis.[14][16] For fatty matrices, modifications such as the addition of C18 sorbent and a freezing step are often necessary.
Methodology:
-
Sample Homogenization: Homogenize a representative sample of the fatty tissue.
-
Extraction:
-
Weigh a portion of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add an appropriate amount of water (if the sample is low in moisture) and the extraction solvent (typically acetonitrile).
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Freezing-Out (Optional but Recommended):
-
Transfer the acetonitrile supernatant to a separate tube.
-
Place the tube in a freezer at -20°C or lower for at least one hour to precipitate the lipids.
-
Centrifuge at a low temperature to pellet the frozen lipids.
-
Quickly decant the supernatant.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents. For fatty samples, this typically includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids. Anhydrous magnesium sulfate is also added to remove any remaining water.
-
Vortex for 30 seconds and then centrifuge.
-
-
Analysis: The final extract is ready for analysis by GC-MS.
Data Presentation
The following tables summarize typical performance data for pesticide extraction from fatty matrices using different cleanup methods.
Table 1: Comparison of Recovery Rates for Pyrethroids in Fatty Matrices
| Cleanup Method | Matrix | Analyte | Average Recovery (%) | Reference |
| GPC | Pork Fat | Pyrethroids | 70-110 | [7] |
| GPC | Fish Oil | Pyrethroids | 70-110 | [7] |
| QuEChERS (modified) | Avocado (15% fat) | Hexachlorobenzene | 27 ± 1 | [18] |
| QuEChERS (modified) | Egg | Various Pesticides | >80 for 9 pesticides | [9] |
| SPE (C18 and Alumina) | Beef, Chicken, Egg, Fish, Milk | 17 Pyrethroids | 27-128 | [19] |
| MIP-SPE | Composite Food (10% fat) | Permethrin (B1679614) | 99.3-126 | [20] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids in Fatty Matrices
| Method | Matrix | Analyte | LOD (ng/g) | LOQ (ng/g) | Reference |
| GPC-GC/MS | Fish Oil, Pork Fat | Pyrethroids | 0.1-2.0 (µg/kg) | - | [7] |
| SPE-GC-MS/MS | Fatty Foods | 17 Pyrethroids | 0.002-6.43 | 0.006-21.4 | [19] |
| QuEChERS-GC-ECD | Sunflower Oil | Dicofol, Chlordane, Dieldrin | 1-11 (µg/kg) | 2-30 (µg/kg) | [16] |
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 4. GPC Cleanup in Analysis of Pesticide Residue in Food : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gel-permeation chromatography gpc: Topics by Science.gov [science.gov]
- 8. Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. labsertchemical.com [labsertchemical.com]
- 14. iris.unito.it [iris.unito.it]
- 15. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. lcms.cz [lcms.cz]
- 18. academic.oup.com [academic.oup.com]
- 19. Methodology for trace analysis of 17 pyrethroids and chlorpyrifos in foodstuff by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of permethrin isomers in composite diet samples by molecularly imprinted solid-phase extraction and isotope dilution gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC/MS Parameters for D-Phenothrin Isomer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of GC/MS parameters for the separation of D-Phenothrin isomers.
Experimental Protocols
A detailed methodology for the analysis of this compound isomers in soil is outlined below, based on established and validated methods.[1]
1. Sample Preparation: Extraction
-
Weigh 20 g of the soil sample into a 250 mL polypropylene (B1209903) bottle.
-
If required, fortify the samples with standards.
-
Add 40 mL of methanol (B129727) (MeOH) to the soil.
-
Shake the mixture on an orbital shaker for 10 minutes.
-
Filter the extract through glass fiber paper into a Buchner funnel under a vacuum.
-
Transfer the filtered extract into a 500 mL separatory funnel.
-
Repeat the extraction process (steps 3-5) with an additional 40 mL of MeOH.
-
Combine the filtered extracts in the 500 mL separatory funnel.
-
Rinse the polypropylene bottle and Buchner funnel with 30 mL of MeOH and add the rinsing to the separatory funnel.
2. Sample Preparation: Florisil Cleanup
-
Prepare a glass column (17 mm diameter) packed with 15 g of activated Florisil. To activate the Florisil, heat it in an oven at 130°C overnight before use.[1]
-
Load 3 mL of the extract from the previous step onto the column.
-
Use three additional 3 mL washes of a hexane:ethyl acetate (B1210297) (20:1) mixture to rinse the flask that held the extract, sonicating the flask between each wash.
-
Load these washes onto the column.
-
Allow the extract and washes to percolate through the column and discard the eluate.
-
Add 45 mL of hexane:ethyl acetate (20:1) to the column and discard the first 5 mL of the eluate.
-
Collect the remaining 40 mL of eluate in a 125 mL flat-bottom flask.
-
Concentrate the eluate to 1-2 mL using a rotary evaporator at 30°C and sonicate the flask.
-
Transfer the concentrated extract into a 15 mL graduated glass centrifuge tube.
-
Rinse the flat-bottom flask with two 5 mL portions of hexane, sonicating in between, and transfer the rinses into the centrifuge tube.
-
Concentrate the extract to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the residue with 1.0 mL of toluene (B28343) and sonicate.
-
Transfer the final extract into a total recovery vial for GC/MS analysis.
GC/MS Parameters for this compound Isomer Separation
The successful separation of this compound isomers is highly dependent on the gas chromatography and mass spectrometry conditions. Below is a summary of parameters from a validated method.
| Parameter | Specification |
| Gas Chromatograph | Thermo Trace 1310 GC or equivalent |
| Autosampler | TriPlus RSH Autosampler or equivalent |
| Injection Volume | 2 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 1.5 mL/min (constant flow) |
| GC Column | Optima 5-MS Accent (Macherey-Nagel): 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness[2] |
| Oven Temperature Program | Initial temperature of 95°C for 0.75 min, then ramp at 15°C/min to 250°C, and finally ramp at 10°C/min to 275°C, with a 7-minute hold.[2] |
| Mass Spectrometer | TSQ 8000 triple-quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Source Temperature | 275°C |
| Ions Monitored (SIM Mode) | m/z 183, 123, 184[2] |
| MS/MS Transitions | 183 m/z -> 168 m/z, 183 m/z -> 165 m/z, 183 m/z -> 153 m/z (Collision Energy: 10)[2] |
Troubleshooting Guide
This section addresses common issues encountered during the GC/MS analysis of this compound isomers.
Q1: Why am I seeing poor separation between the cis- and trans-isomers of this compound?
A1: Poor resolution between isomers can be caused by several factors:
-
Inappropriate GC Column: The choice of the stationary phase is critical for separating isomers. A mid-polarity column is often required. For instance, a 2% QF-1 column has been shown to be effective for separating cis- and trans-isomers.[3]
-
Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact separation. If the ramp is too fast, isomers may not have enough time to resolve on the column. Try a slower ramp rate, especially during the elution window of the isomers.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas type.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of resolution. Consider trimming the first few centimeters of the column or replacing it if performance does not improve.
Q2: My this compound peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue in GC analysis and can be attributed to:
-
Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analytes, causing tailing. Ensure you are using a deactivated liner and a high-quality, inert GC column. If tailing persists, you may need to trim the front end of the column to remove active sites that have developed over time.
-
Column Contamination: Non-volatile matrix components can accumulate on the column, leading to peak tailing. Proper sample cleanup is crucial to minimize this. If contamination is suspected, bake out the column at a high temperature (within its specified limits).
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume, resulting in peak tailing. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
Q3: I am observing isomerization of my this compound standards during analysis. How can I prevent this?
A3: Isomerization of pyrethroids can occur in the heated GC injector.[2] To mitigate this:
-
Optimize Injector Temperature: A lower injector temperature can sometimes reduce thermal degradation and isomerization. However, the temperature must be high enough to ensure complete volatilization of the analytes. Experiment with different injector temperatures to find the optimal balance.
-
Use an Isomer-Stabilizing Agent: The addition of a small amount of an acid, such as acetic acid (0.1%), to the sample solvent (e.g., hexane) has been shown to prevent pyrethroid isomerization and improve peak intensity.[2]
Q4: I am experiencing inconsistent retention times for my this compound isomers. What should I check?
A4: Shifting retention times are often indicative of a leak in the system or fluctuations in flow or temperature.
-
Check for Leaks: Perform a leak check of the entire system, including the septum, ferrules, and gas lines.
-
Verify Gas Flow: Ensure that the carrier gas flow rate is stable and consistent. A faulty electronic pressure control (EPC) module can cause fluctuations.
-
Oven Temperature Stability: Verify that the GC oven is maintaining a stable and accurate temperature throughout the analytical run.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating this compound isomers?
A1: The choice of column is critical. While standard 5% phenyl-methyl silicone columns (like an HP-5) can separate the diastereomers, a more polar phase may be necessary for better resolution of all stereoisomers.[4] For cis- and trans-isomer separation, a 2% QF-1 column has been successfully used.[3] Chiral stationary phases would be required for the separation of enantiomers.
Q2: Can I use a detector other than a mass spectrometer for this compound analysis?
A2: While a mass spectrometer provides the highest level of confirmation and is often required for regulatory methods, other detectors can be used for screening purposes. An Electron Capture Detector (ECD) is highly sensitive to the halogenated nature of some pyrethroids, and a Flame Ionization Detector (FID) can also be used, though it is less specific.[4][5]
Q3: What are the expected major ions in the mass spectrum of this compound?
A3: In Electron Impact (EI) ionization, the key fragment ion for this compound is typically m/z 183, which corresponds to the 3-phenoxybenzyl moiety. Other significant ions include m/z 123.[2][6]
Q4: How should I store my this compound standards and prepared samples?
A4: It is recommended to store standard solutions and prepared sample extracts refrigerated in amber glass vials when not in use to prevent degradation.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the GC/MS analysis of this compound isomers.
References
Technical Support Center: Investigating Insect Resistance to D-Phenothrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying insect resistance to the pyrethroid insecticide, D-Phenothrin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of insect resistance to this compound?
A1: Insects have evolved several mechanisms to resist the toxic effects of this compound and other pyrethroids. The three primary mechanisms are:
-
Metabolic Resistance: This is the most common mechanism and involves the detoxification of the insecticide by enzymes before it can reach its target site.[1][2] The major enzyme families involved are Cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and glutathione (B108866) S-transferases (GSTs).[2][3] These enzymes break down this compound into less toxic, more water-soluble compounds that can be easily excreted.
-
Target-Site Insensitivity: This mechanism involves genetic mutations in the target site of the insecticide, the voltage-gated sodium channel (VGSC) in the insect's nervous system.[4][5] These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of this compound to the sodium channel, thereby diminishing its neurotoxic effect.[4][5]
-
Cuticular Resistance: This involves modifications to the insect's cuticle, the outer protective layer, which reduce the penetration of the insecticide into the insect's body.[1] This can occur through an increase in cuticle thickness or changes in its composition, slowing the absorption of this compound and allowing more time for metabolic detoxification.[1]
Q2: My bioassay results show low mortality in the insect population after this compound exposure. How can I determine the underlying resistance mechanism?
A2: To elucidate the resistance mechanism, a stepwise approach is recommended:
-
Perform Synergist Bioassays: Use synergists that inhibit specific metabolic enzyme families. Piperonyl butoxide (PBO) inhibits P450s, S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases, and diethyl maleate (B1232345) (DEM) inhibits GSTs.[6] If pre-exposure to a synergist increases the mortality caused by this compound, it suggests the involvement of the corresponding enzyme family in resistance.
-
Conduct Biochemical Assays: Measure the activity levels of P450s, esterases, and GSTs in the resistant population and compare them to a susceptible population. Significantly higher enzyme activity in the resistant strain points towards metabolic resistance.
-
Sequence the Voltage-Gated Sodium Channel Gene: Amplify and sequence the gene encoding the VGSC to identify known kdr mutations. The presence of these mutations confirms target-site insensitivity.
Q3: I am not observing a significant increase in mortality after using PBO as a synergist. Does this rule out metabolic resistance?
A3: Not necessarily. While PBO is a potent inhibitor of many P450 enzymes, it may not inhibit all P450s involved in this compound metabolism. Some resistant insect populations may have P450s that are insensitive to PBO. Additionally, other enzyme families like esterases or GSTs could be contributing to metabolic resistance. Therefore, it is crucial to also test with other synergists like DEF and DEM and conduct biochemical assays to get a comprehensive picture.
Q4: Can multiple resistance mechanisms coexist in the same insect population?
A4: Yes, it is common for insect populations to exhibit multiple resistance mechanisms simultaneously. For instance, an insect might have both elevated levels of detoxification enzymes (metabolic resistance) and kdr mutations (target-site insensitivity). The presence of multiple mechanisms can lead to very high levels of resistance that are difficult to manage.
Troubleshooting Guides
Problem 1: Inconsistent results in CDC Bottle Bioassays.
| Possible Cause | Troubleshooting Step |
| Improper bottle coating | Ensure a uniform coating of the this compound solution on the inner surface of the bottle by rolling and rotating it until the acetone (B3395972) has completely evaporated.[7] |
| Incorrect insecticide concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration. |
| Variation in mosquito age or condition | Use adult female mosquitoes of a consistent age (e.g., 3-5 days old) that have not been blood-fed.[1] |
| Environmental fluctuations | Conduct bioassays under controlled conditions of temperature (27±2°C) and relative humidity (75±10%).[1] |
Problem 2: Low enzyme activity detected in biochemical assays from a suspected resistant population.
| Possible Cause | Troubleshooting Step |
| Sample degradation | Prepare fresh insect homogenates for each assay and keep them on ice. If storing, use appropriate cryoprotectants and store at -80°C. |
| Incorrect assay conditions | Optimize the assay parameters, including substrate concentration, pH, and incubation time, for the specific insect species being studied.[8] |
| Presence of endogenous inhibitors | Consider alternative homogenization methods, such as homogenizing in a 96-well microplate instead of an Eppendorf tube, which may reduce the release of inhibitory compounds.[9][10] |
| Non-optimal substrate | The model substrate used (e.g., p-nitroanisole for P450s, α-naphthyl acetate (B1210297) for esterases) may not be ideal for the specific enzymes in your insect population. Try alternative substrates if possible. |
Problem 3: Failure to amplify the voltage-gated sodium channel gene for kdr sequencing.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a standardized DNA extraction protocol and assess DNA quality and quantity using spectrophotometry or gel electrophoresis. |
| Primer-template mismatch | The primers used may not be a perfect match for the target sequence in your insect species. Design new primers based on conserved regions of the VGSC gene from related species or use degenerate primers. |
| PCR inhibition | Dilute the DNA template to reduce the concentration of potential PCR inhibitors. |
Quantitative Data Summary
Table 1: this compound Resistance Ratios in Various Insect Species
| Insect Species | Strain | Resistance Ratio (RR) | Reference |
| Culex quinquefasciatus | Field-collected | 5.5 | [11] |
| Ochlerotatus taeniorhynchus | Field-collected | 3.8 | [11] |
| Aedes aegypti | LYPR (permethrin-resistant) | >100 (to permethrin) | [12] |
Note: Data specific to this compound resistance ratios is limited. The table includes data for this compound where available and for the closely related pyrethroid permethrin (B1679614) to provide context.
Table 2: Enzyme Activity Levels in this compound/Pyrethroid Resistant and Susceptible Insects
| Enzyme | Insect Species | Strain | Activity Level (Resistant vs. Susceptible) | Reference |
| Cytochrome P450s | Anopheles funestus | Pyrethroid-resistant | Significantly elevated | [13] |
| Esterases | Culex quinquefasciatus | Pyrethroid-resistant | Elevated | [14] |
| Glutathione S-Transferases | Aedes aegypti | Permethrin-resistant | Elevated | [12] |
Experimental Protocols
CDC Bottle Bioassay for this compound Susceptibility
Objective: To determine the susceptibility of an insect population to this compound.
Materials:
-
Glass bottles (250 ml)
-
Technical grade this compound
-
Acetone
-
Pipettes
-
Aspirator
-
Adult insects (3-5 days old, non-blood-fed)
-
Timer
Procedure:
-
Prepare a stock solution of this compound in acetone. From this, prepare a series of dilutions to determine the diagnostic concentration and time. A diagnostic dose for synergized this compound (1:1 with piperonyl butoxide) has been reported for some mosquito species.[15]
-
Coat the inside of the glass bottles with 1 ml of the this compound solution (or acetone for control bottles).
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a thin film of the insecticide.[7]
-
Introduce 20-25 adult insects into each bottle using an aspirator.
-
Record the number of knocked-down insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Mortality is determined at a pre-determined diagnostic time or at 24 hours post-exposure.
Synergist Bioassay with Piperonyl Butoxide (PBO)
Objective: To investigate the role of cytochrome P450s in this compound resistance.
Procedure:
-
Prepare two sets of bottles: one coated with this compound and another with both PBO and this compound.[7]
-
Alternatively, pre-expose the insects to PBO-treated filter paper in a holding tube for 1 hour before introducing them into the this compound-coated bottles.[6][13]
-
Conduct the bioassay as described above.
-
A significant increase in mortality in the PBO + this compound group compared to the this compound only group indicates the involvement of P450s in resistance.
Biochemical Assay for Cytochrome P450 Activity
Objective: To quantify the activity of cytochrome P450s in insect homogenates.
Materials:
-
Insect homogenate
-
Phosphate (B84403) buffer
-
NADPH
-
p-Nitroanisole (substrate)
-
Spectrophotometer or microplate reader
Procedure (General):
-
Homogenize individual or pooled insects in ice-cold phosphate buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzymes.
-
In a microplate well, mix the supernatant with the substrate (e.g., p-nitroanisole) and NADPH.
-
Incubate at a controlled temperature.
-
Measure the rate of product formation (p-nitrophenol) by reading the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Calculate the enzyme activity and normalize it to the protein concentration of the homogenate.
Note: Specific protocols can vary. For a detailed protocol for aphids, which can be adapted, see Cao et al., 2018.[10]
Molecular Detection of kdr Mutations
Objective: To identify the presence of mutations in the voltage-gated sodium channel gene associated with resistance.
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Amplify a specific region of the VGSC gene known to harbor kdr mutations using designed primers.
-
Genotyping:
-
Allele-Specific PCR (AS-PCR): Use primers that are specific to either the wild-type or the mutant allele.[16][17]
-
TaqMan qPCR: Employ fluorescently labeled probes that differentiate between the wild-type and mutant alleles in a real-time PCR assay.[16][18]
-
High-Resolution Melt (HRM) Analysis: Differentiate between PCR products based on their melting temperature, which is affected by sequence variations.[16][18]
-
DNA Sequencing: Directly sequence the PCR product to identify any mutations present.[17]
-
Visualizations
Caption: Overview of this compound resistance mechanisms.
Caption: Workflow for investigating resistance mechanisms.
References
- 1. pacmossi.org [pacmossi.org]
- 2. From Global to Local—New Insights into Features of Pyrethroid Detoxification in Vector Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Resistance in Permethrin-Resistant Florida Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WHO EMRO - Knockdown resistance mutations contributing to pyrethroid resistance in Aedes aegypti population, Saudi Arabia [emro.who.int]
- 5. Pyrethroid-Resistance and Presence of Two Knockdown Resistance (kdr) Mutations, F1534C and a Novel Mutation T1520I, in Indian Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Insecticide Resistance Profiles and Synergism of Field Aedes aegypti from Indonesia | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Individual Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajol.info [ajol.info]
- 14. ias.ac.in [ias.ac.in]
- 15. biodiversitylibrary.org [biodiversitylibrary.org]
- 16. Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: a comparison of two new high-throughput assays with existing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
minimizing D-Phenothrin degradation during environmental sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of environmental samples to minimize the degradation of D-Phenothrin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in environmental samples, leading to inaccurate or inconsistent results.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound in recently collected samples. | Photodegradation: Exposure of samples to sunlight or UV light can rapidly degrade this compound.[1][2][3] | Collect and store samples in amber glass containers to protect them from light. If amber containers are unavailable, wrap transparent containers in aluminum foil. |
| High pH (Alkaline Hydrolysis): this compound is susceptible to hydrolysis in alkaline conditions (pH > 7).[4][5][6] | Measure the pH of water samples upon collection. If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 4-7) using an appropriate buffer, unless this interferes with other analyses.[5] | |
| Inconsistent results between replicate samples. | Non-homogenous Sample Matrix: this compound binds tightly to soil and sediment particles.[1] Inconsistent results can occur if the analyte is not evenly distributed. | Thoroughly homogenize soil and sediment samples before taking subsamples for analysis. |
| Variable Storage Temperatures: Fluctuations in temperature can affect the rate of degradation. Higher temperatures generally increase the rate of chemical and microbial degradation.[7] | Store all samples at a consistent, cold temperature. Refrigeration at <6°C is recommended for water samples.[8] For long-term storage of soil and sediment samples, freezing at -20°C is advisable.[9] | |
| Analyte loss in stored grain samples. | Improper Storage Conditions: While this compound is relatively stable on stored grains, degradation can occur over long periods, especially at higher temperatures.[2] | Store grain samples in the dark at a controlled, cool temperature (e.g., 15°C) to ensure stability for up to 12 months.[2] |
| Poor recovery during sample extraction. | Adsorption to Container Surfaces: this compound is lipophilic and can adsorb to plastic container walls, leading to lower recovery.[10] | Use glass containers for sample collection and storage. When transferring the sample, rinse the original container with the extraction solvent to recover any adsorbed analyte.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for water samples containing this compound?
A1: Water samples should be collected in amber glass bottles and immediately chilled to below 6°C.[8][9] It is crucial to store them in the dark to prevent photodegradation.[1][10] For pyrethroids in general, analysis within 48 hours of collection is recommended.[9]
Q2: How should I store soil and sediment samples to prevent this compound degradation?
A2: Soil and sediment samples should be collected in glass jars, transported on ice, and stored frozen at -20°C if not analyzed immediately.[9] This minimizes both microbial and chemical degradation. Before analysis, thaw the sample and homogenize it thoroughly.
Q3: What impact does pH have on this compound stability in aqueous samples?
A3: this compound is stable in neutral or weakly acidic media but is susceptible to hydrolysis under alkaline conditions (high pH).[4] The rate of this degradation, known as alkaline hydrolysis, increases as the pH rises above 7.[5][6] Therefore, buffering aqueous samples to a pH between 4 and 7 is advisable if alkaline conditions are expected.
Q4: Is this compound susceptible to degradation by microorganisms?
A4: Yes, microbial degradation can be a significant pathway for this compound breakdown in soil and water.[11][12] The rate of degradation is influenced by the microbial population, soil type, and environmental conditions such as temperature and moisture.[12][13] Storing samples at low temperatures (<6°C for water, -20°C for soil) effectively inhibits microbial activity.[8][9]
Q5: Can I use plastic containers for collecting or storing samples for this compound analysis?
A5: It is strongly recommended to use glass containers. This compound, being a lipophilic compound, has a tendency to adsorb to plastic surfaces, which can lead to significant analyte loss and underestimation of its concentration in the sample.[10]
Quantitative Data Summary
The stability of this compound is often expressed in terms of its half-life (DT₅₀), which is the time it takes for 50% of the initial concentration to degrade.
Table 1: Half-life of this compound in Different Environmental Matrices
| Matrix | Condition | Half-life (DT₅₀) | Reference |
| Soil | Upland Conditions | 1-2 days | [1][3] |
| Soil | Flooded (Anaerobic) Conditions | 2 weeks to 2 months | [1][2] |
| Water | Aqueous Photolysis (Sunlight) | 6.5 days | [1] |
| Water | Anaerobic Aquatic | 173 days | [1] |
| Plant Surfaces | Greenhouse Conditions | < 1 day | [2][3] |
| Stored Wheat | Dark, 30°C | >12 months (slow degradation) | [2] |
Table 2: Hydrolysis Half-life of d-trans-Phenothrin in Water at Different pH Levels
| pH | Half-life (DT₅₀) | Reference |
| 5 | 301 days | [4] |
| 7 | 495-578 days | [4] |
| 9 | 91-120 days | [4] |
Experimental Protocols
Protocol 1: Water Sample Collection and Preservation
-
Container Selection: Use pre-cleaned 1-liter amber glass bottles with PTFE-lined caps.
-
Sample Collection: Rinse the bottle with the source water three times before collecting the final sample. Fill the bottle to the top to minimize headspace.
-
Preservation:
-
Immediately place the samples in a cooler with wet ice to chill to <6°C.[8]
-
Check the pH of the source water. If the pH is > 8, consider adjusting a separate aliquot to a neutral pH range (6-7) with a suitable buffer for stability confirmation, noting that this may not be appropriate for all analytical methods.
-
-
Storage and Transport: Transport the samples to the laboratory on ice and store them in a refrigerator at 4°C, protected from light.
-
Holding Time: Extract the samples as soon as possible, ideally within 48 hours of collection.[9]
Protocol 2: Soil and Sediment Sample Collection and Preservation
-
Container Selection: Use wide-mouthed amber glass jars with PTFE-lined lids.
-
Sample Collection: Using a clean stainless steel trowel or corer, collect a representative sample from the desired depth.
-
Storage and Transport: Place the sample jars in a cooler with ice to chill. Transport to the laboratory as quickly as possible.
-
Long-term Storage: If analysis is not performed immediately, freeze the samples at -20°C.[9]
-
Sample Preparation for Analysis:
-
Thaw the frozen sample completely in a controlled environment.
-
Thoroughly mix the sample to ensure homogeneity before weighing a subsample for extraction.
-
Determine the moisture content on a separate subsample to report results on a dry weight basis.
-
Protocol 3: Sample Extraction and Analysis (General Overview)
This is a generalized workflow; specific methods (e.g., EPA 50600160 for soil) should be followed for detailed procedures.[14]
-
Extraction:
-
Soil/Sediment: Samples are typically extracted using a solvent mixture like methanol (B129727) or dichloromethane:methanol.[9][14]
-
Water: Liquid-liquid extraction with a solvent such as hexane (B92381) or solid-phase extraction (SPE) are common techniques.[9][15]
-
-
Cleanup: The raw extract may contain interfering substances from the sample matrix. Cleanup steps, such as passing the extract through a Florisil or alumina (B75360) SPE cartridge, are often necessary to remove these interferences.[9][14]
-
Concentration: The cleaned extract is concentrated to a small, precise volume using a rotary evaporator or a gentle stream of nitrogen.[9][14]
-
Analysis: The final extract is analyzed using Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of this compound.[14][15][16]
Visualizations
Caption: Major degradation pathways for this compound in the environment.
Caption: Recommended workflow for environmental sample handling and analysis.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 3. This compound Fact Sheet [npic.orst.edu]
- 4. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 8. eurofinsus.com [eurofinsus.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Insights into the Microbial Degradation of D-Cyphenothrin in Contaminated Water/Soil Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of a Pyrethroid-Degrading Pseudomonas fulva Strain P31 and Biochemical Degradation Pathway of this compound [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
refining analytical methods for detecting D-Phenothrin metabolites in urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of D-Phenothrin metabolites in urine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the major urinary metabolites of this compound?
A1: this compound is primarily metabolized in mammals through hydrolysis of the ester bond and oxidation. The major urinary metabolites are cleaved esters, with 3-phenoxybenzoic acid (3-PBA) being a common metabolite for many pyrethroid insecticides.[1][2][3] Specifically for this compound, following oral administration in rats, the primary urinary metabolite identified is 4'-hydroxy-3-phenoxybenzoic acid sulfate.[1] Other metabolites that may be detected include 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.[1]
Q2: What are the common analytical techniques for detecting this compound metabolites in urine?
A2: The most common and robust analytical methods for the quantification of this compound and other pyrethroid metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] These techniques offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of metabolites typically found in urine samples.[4][7] High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection has also been used.[4]
Q3: Why is a hydrolysis step necessary in the sample preparation for urine analysis?
A3: Many of the this compound metabolites are excreted in the urine as conjugates, primarily glucuronides and sulfates, to increase their water solubility for elimination.[3][8] These conjugated forms are not readily detectable by standard chromatographic methods. An acid or enzymatic hydrolysis step (using β-glucuronidase/sulfatase) is essential to cleave these conjugates and release the free metabolites for extraction and subsequent analysis.[2][8][9]
Q4: How long after exposure can this compound metabolites be detected in urine?
A4: this compound is rapidly metabolized and excreted.[1][10][11] In animal studies, over 95% of the administered dose was metabolized and excreted within 24 to 48 hours.[1][10] Therefore, the detection of its metabolites in urine is indicative of a relatively recent exposure, typically within the last few days.[1]
Troubleshooting Guide
Issue 1: Low or No Recovery of Metabolites
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Optimize the hydrolysis conditions. If using acid hydrolysis, ensure the acid concentration, temperature, and incubation time are adequate.[8] For enzymatic hydrolysis, verify the activity of the β-glucuronidase/sulfatase enzyme and optimize the pH and temperature of the incubation.[2] |
| Inefficient Extraction | Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the correct sorbent type (e.g., C18) is used and that the conditioning, loading, washing, and elution steps are optimized.[2][5] For LLE, experiment with different organic solvents and pH adjustments to improve partitioning of the analytes into the organic phase. |
| Metabolite Degradation | Urine samples should be stored at -20°C until analysis to prevent degradation of metabolites.[12] Avoid repeated freeze-thaw cycles. |
| Improper pH Adjustment | The pH of the urine sample is critical for both hydrolysis and extraction efficiency. Ensure the pH is adjusted correctly for each step of the protocol. |
Issue 2: High Background Noise or Interfering Peaks in Chromatogram
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Urine is a complex matrix that can cause ion suppression or enhancement in LC-MS/MS.[13] Implement a more rigorous cleanup step, such as using a different SPE sorbent or adding a post-extraction cleanup step. The use of matrix-matched calibration standards is highly recommended.[14] |
| Contamination from Labware | Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents to avoid contamination from external sources like plasticizers.[15] |
| Incomplete Derivatization (for GC-MS) | If using a derivatization step for GC-MS analysis, ensure the reaction goes to completion. Optimize the derivatizing agent concentration, reaction time, and temperature. Remove excess derivatizing agent before injection as it can contaminate the GC system. |
| Carryover from Previous Injections | Implement a robust wash cycle for the autosampler and injection port between samples to prevent carryover. Injecting a solvent blank after a high-concentration sample can help identify and quantify carryover. |
Issue 3: Poor Peak Shape in Chromatography
| Possible Cause | Troubleshooting Step |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase (for LC) or the GC liner conditions. A solvent mismatch can lead to peak distortion. |
| Column Degradation | The analytical column can degrade over time, especially with complex matrices like urine. Replace the guard column or the analytical column if performance deteriorates. |
| Active Sites in GC System | For GC-MS, acidic metabolites can interact with active sites in the injector or column, leading to peak tailing. Using a derivatization agent can block these active sites and improve peak shape. Regular maintenance of the GC inlet, including replacing the liner and septum, is crucial. |
Experimental Protocols
General Urine Sample Preparation Workflow
This protocol outlines the key steps for preparing urine samples for LC-MS/MS or GC-MS analysis of this compound metabolites.
-
Sample Collection and Storage : Collect urine samples in polypropylene (B1209903) tubes and store them at -20°C until analysis.[12]
-
Hydrolysis (Deconjugation) :
-
Thaw the urine sample.
-
To a known volume of urine (e.g., 2 mL), add an internal standard.[2]
-
For enzymatic hydrolysis, add β-glucuronidase/sulfatase and an appropriate buffer, then incubate (e.g., at 37°C for several hours).[2]
-
For acid hydrolysis, add a strong acid (e.g., HCl) and heat the sample (e.g., at 90-100°C for 45-60 minutes).[6][8]
-
-
Extraction :
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., Oasis HLB or C18) with methanol (B129727) and then water.[2]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in 0.1% acetic acid) to remove interferences.[2]
-
Elute the metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).[2]
-
-
Liquid-Liquid Extraction (LLE) :
-
Adjust the pH of the hydrolyzed sample.
-
Add an immiscible organic solvent (e.g., hexane, ethyl acetate) and vortex thoroughly.
-
Centrifuge to separate the layers and collect the organic phase.
-
Repeat the extraction for better recovery.
-
-
-
Concentration and Reconstitution :
-
Evaporate the collected eluate or organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS, or a derivatization solvent for GC-MS).
-
-
Derivatization (for GC-MS) :
-
Analysis :
-
Inject the prepared sample into the GC-MS or LC-MS/MS system for analysis.
-
Analytical Method Parameters
The following tables summarize typical parameters for GC-MS and LC-MS/MS analysis of pyrethroid metabolites.
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or similar non-polar column |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at a low temperature (e.g., 70-95°C), ramp to a high temperature (e.g., 280-300°C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI)[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Table 2: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., Agilent Poroshell, Kinetex)[13][16] |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid, ammonium (B1175870) acetate)[17] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Gradient elution from a low to high percentage of organic phase |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode[13] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: General workflow for the analysis of this compound metabolites in urine.
Caption: Troubleshooting logic for common issues in metabolite analysis.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of metabolites of pyrethroids in human urine using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Fact Sheet [npic.orst.edu]
- 11. Phenothrin, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
- 15. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Technical Support Center: d-Phenothrin Analysis in Complex Environmental Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of d-phenothrin in complex environmental matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges in analyzing this compound in environmental samples like soil, water, and sediment?
The analysis of this compound in complex environmental matrices is challenging due to several factors:
-
Low Concentrations: this compound is often present at trace levels (ng/L or µg/kg), requiring highly sensitive analytical methods.[1][2]
-
Matrix Effects: Co-extracted substances from soil, sediment, or water can interfere with the analysis, leading to signal enhancement or suppression in the chromatogram.[3][4][5] This can result in inaccurate quantification.
-
Analyte Stability: this compound is susceptible to degradation under certain conditions. It is unstable in alkaline media and can be degraded by UV light.[6][7][8][9] This necessitates careful sample handling and storage.
-
Complex Sample Cleanup: Environmental samples contain a multitude of organic and inorganic compounds that need to be removed before instrumental analysis to prevent damage to the analytical equipment and to reduce matrix effects.[10][11]
-
Isomer Separation: this compound consists of cis- and trans-isomers, which may need to be separated and quantified individually for certain applications.[12][13]
Q2: I am experiencing low recovery of this compound from my soil/sediment samples. What are the possible causes and solutions?
Low recovery is a common issue. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Solvent Choice: Ensure the extraction solvent is appropriate for this compound's polarity. Methanol (B129727) is commonly used for soil extraction.[12][13] For broader pyrethroid extraction from sediment, a mixture of dichloromethane (B109758) and methanol can be effective.[1] - Extraction Technique: Techniques like microwave-assisted extraction (MAE) can improve efficiency for sediment samples.[1] For soil, mechanical shaking with the solvent is a common practice.[13] - Sample Homogenization: Ensure the sample is thoroughly homogenized before extraction to allow for complete solvent contact. |
| Analyte Degradation | - pH of the Matrix: this compound is unstable in alkaline conditions.[6] If the sample matrix is alkaline, consider adjusting the pH to neutral or slightly acidic conditions during extraction, if compatible with the overall method. - Light Exposure: Protect samples from direct sunlight and UV radiation during collection, storage, and preparation, as this compound is light-sensitive.[6][7][8][9] Use amber glassware for sample collection and storage.[14] |
| Loss During Cleanup | - Solid-Phase Extraction (SPE) Issues: Ensure the SPE cartridge is properly conditioned before loading the sample.[14] The choice of washing and elution solvents is critical to retain this compound while removing interferences. A less polar washing solvent or a more polar elution solvent might be needed. - Florisil Cleanup: For soil extracts, cleanup using activated Florisil is a common step.[12][13] The activity of the Florisil is crucial and should be consistent. |
| Loss During Evaporation | - Temperature: When concentrating the sample extract, avoid high temperatures that could lead to the degradation of this compound. Evaporation under a gentle stream of nitrogen at around 30-40°C is recommended.[13][14] |
Q3: My GC-MS analysis is showing significant signal enhancement/suppression. How can I mitigate these matrix effects?
Matrix effects can significantly impact the accuracy of your results. Here are some strategies to address this issue:
| Strategy | Description |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[3] This helps to compensate for the signal enhancement or suppression caused by co-eluting matrix components. |
| Use of Internal Standards | The use of a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound can help to correct for variations in instrument response and matrix effects.[15] |
| Enhanced Sample Cleanup | Improve the cleanup procedure to remove more of the interfering matrix components. This could involve using a different type of SPE cartridge or adding a secondary cleanup step, such as gel permeation chromatography (GPC) for highly complex matrices like sediment.[1] |
| Instrumental Approaches | - GC Inlet Maintenance: Regular cleaning and replacement of the GC liner can minimize the accumulation of non-volatile matrix components that can cause signal enhancement.[16] - Column Backflushing: This technique can prevent the accumulation of high-boiling matrix components on the analytical column and in the MS source.[17] - Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides higher selectivity compared to single quadrupole MS, which can help to reduce the impact of co-eluting interferences.[16][18] |
Quantitative Data Summary
The following tables summarize key performance data for this compound analysis in different environmental matrices.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for this compound
| Matrix | Analytical Method | MDL | LOQ | Reference |
| Water | GC/MS | 2.0 - 6.0 ng/L | - | [1] |
| Water | GC/MS/MS | 0.5 - 1.0 ng/L | - | [1] |
| Water | LC/MS/MS | 0.0002 - 0.001 µg/L | 0.005 µg/L | [2] |
| Sediment | GC/MS | 1.0 - 2.6 µg/kg | - | [1] |
| Sediment | GC/MS/MS | 0.2 - 0.5 µg/kg | - | [1] |
| Soil | GC/MS (SIM) & GC/MS/MS | 0.002 mg/kg | 0.01 mg/kg | [13] |
Table 2: Recovery Rates for this compound in Spiked Samples
| Matrix | Analytical Method | Fortification Level | Mean Recovery (%) | Reference |
| Water | GC/MS & GC/MS/MS | 10 ng/L | 83 - 107 | [1] |
| Sediment | GC/MS & GC/MS/MS | 10 µg/kg | 82 - 101 | [1] |
| Soil | GC/MS (SIM) & GC/MS/MS | 0.01 mg/kg (LOQ) | 70 - 120 | [13] |
| Soil | GC/MS (SIM) & GC/MS/MS | 0.1 mg/kg (10xLOQ) | 70 - 120 | [13] |
| Surface Water | LC/MS/MS | 0.005 µg/L (LOQ) | 70 - 120 | [2] |
| Surface Water | LC/MS/MS | 0.05 µg/L (10xLOQ) | 70 - 120 | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound in Soil by GC-MS/MS (Based on EPA Method)
This protocol provides a general overview for the extraction and cleanup of this compound from soil samples.
-
Sample Extraction:
-
Weigh 20 g of sieved soil into a centrifuge tube.
-
Add 40 mL of methanol and shake for 10 minutes.
-
Filter the extract through a Büchner funnel with a glass-fiber filter under vacuum.
-
Repeat the extraction with another 40 mL of methanol.
-
Combine the filtrates.
-
-
Liquid-Liquid Partitioning:
-
Transfer the combined methanol extract to a separatory funnel.
-
Add 80 mL of 10% aqueous sodium chloride and 40 mL of dichloromethane.
-
Shake and allow the layers to separate.
-
Collect the lower dichloromethane layer and pass it through anhydrous sodium sulfate (B86663) to remove residual water.
-
Repeat the partitioning of the aqueous layer with another 40 mL of dichloromethane.
-
Combine the dried dichloromethane extracts.
-
-
Solvent Evaporation:
-
Reduce the combined extract to dryness using a rotary evaporator at approximately 30°C.
-
-
Florisil Column Cleanup:
-
Prepare a glass column with 15 g of activated Florisil.
-
Dissolve the residue from the evaporation step in 3 mL of hexane:ethyl acetate (B1210297) (20:1, v/v) and load it onto the Florisil column.
-
Rinse the flask with additional portions of the hexane:ethyl acetate mixture and add to the column.
-
Elute the this compound from the column. Note: The specific volume and solvent for elution should be optimized.
-
-
Final Concentration and Analysis:
-
Evaporate the eluate to a final volume of 1.0 mL in toluene (B28343) for GC-MS/MS analysis.
-
Disclaimer: This is a summarized protocol. For detailed procedures, refer to the original EPA documentation.[12][13]
Visualizations
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. epa.gov [epa.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 6. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 8. This compound Fact Sheet [npic.orst.edu]
- 9. massnrc.org [massnrc.org]
- 10. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. hpst.cz [hpst.cz]
- 18. agilent.com [agilent.com]
Technical Support Center: Enhancing d-Phenothrin Formulation Efficacy Against Resistant Head Lice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and improving the efficacy of d-phenothrin-based formulations against resistant head lice (Pediculus humanus capitis). The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the research and development of this compound pediculicides.
Issue 1: Sub-optimal Efficacy in Bioassays
-
Question: Our this compound formulation shows lower than expected mortality rates against field-collected head lice. What are the potential causes and how can we troubleshoot this?
-
Answer: Lower than expected mortality is a strong indicator of insecticide resistance. The primary mechanism of resistance to this compound and other pyrethroids is target-site insensitivity, commonly known as knockdown resistance (kdr). This is caused by specific point mutations in the voltage-gated sodium channel (VGSC) gene, the target of pyrethroid insecticides.[1][2] Additionally, metabolic resistance, where the lice produce higher levels of detoxifying enzymes like cytochrome P450 monooxygenases and esterases, can also contribute to reduced efficacy by breaking down the insecticide before it reaches its target.[3][4]
Troubleshooting Steps:
-
Confirm Resistance Status: First, establish a baseline susceptibility using a known susceptible strain of lice, if available. Compare the mortality rates of the field-collected lice to this baseline.
-
Molecular Analysis: Screen the lice for kdr mutations. The presence of mutations such as T917I and L920F is a strong indicator of pyrethroid resistance.[1][5]
-
Metabolic Enzyme Assays: Conduct biochemical assays to measure the activity of cytochrome P450s and esterases. Elevated levels compared to susceptible strains suggest metabolic resistance.
-
Synergist Bioassay: Perform a bioassay with a formulation containing this compound and a synergist like piperonyl butoxide (PBO). PBO inhibits cytochrome P450 enzymes.[3] A significant increase in mortality with the PBO-synergized formulation points towards metabolic resistance.
-
Issue 2: Inconsistent Results Between Batches of Formulation
-
Question: We are observing significant variability in the efficacy of our this compound formulation across different manufactured batches. What could be the cause?
-
Answer: Inconsistent efficacy can stem from issues with the formulation itself or the experimental setup.
Troubleshooting Steps:
-
Formulation Integrity: Analyze the concentration of the active ingredient (this compound) in each batch to ensure it meets specifications. Inactive ingredients can also affect bioavailability; ensure their consistency.
-
Dilution Effects: If the product is designed to be applied to wet hair, the amount of water can dilute the formulation to a sublethal concentration.[6] Standardize the wetness of the application substrate in your in-vitro assays.
-
Lice Population Variability: If using field-collected lice, the level of resistance can vary between collection sites and times. It is crucial to characterize the resistance profile of each lice population used in your experiments.
-
Issue 3: High Survival Rate of Nits (Eggs)
-
Question: Our this compound formulation is effective against adult lice, but we see a high hatching rate of nits. Why is this and how can we improve ovicidal efficacy?
-
Answer: Many pyrethroid-based pediculicides have limited ovicidal activity, meaning they do not effectively kill louse eggs.[3] The formulation's ability to penetrate the eggshell is a critical factor.
Troubleshooting Steps:
-
Formulation Penetration: Consider incorporating excipients that can enhance the penetration of this compound through the operculum (the cap of the nit).
-
Residual Activity: A formulation with good residual activity can kill the nymphs as they hatch. Evaluate the duration of action of your formulation on a suitable substrate (e.g., hair swatches).
-
Second Application: Most pediculicide protocols recommend a second application 7-10 days after the first. This is to kill newly hatched nymphs before they mature and lay new eggs.[3] Your experimental design should account for this.
-
Issue 4: Difficulty in Interpreting Molecular Assay Results
-
Question: We are getting ambiguous results from our kdr mutation analysis. What are some common pitfalls?
-
Answer: Ambiguous molecular results can be due to several factors, from DNA quality to the specific assay used.
Troubleshooting Steps:
-
DNA Quality: Ensure high-quality genomic DNA is extracted from the lice. Contaminants can inhibit PCR reactions.
-
Primer Specificity: Verify that the primers used for PCR are specific to the head louse VGSC gene and span the regions where kdr mutations are known to occur.
-
Assay Sensitivity: Some methods, like PCR-RFLP, may not be sensitive enough to detect low frequencies of resistant alleles in a pooled sample of lice. Quantitative sequencing or real-time PCR-based methods can provide more accurate allele frequency data.[5]
-
Heterozygosity: Individual lice can be heterozygous for the resistance allele (carrying one susceptible and one resistant copy of the gene). Your analysis should be able to distinguish between homozygous susceptible, heterozygous, and homozygous resistant individuals.
-
Quantitative Data on this compound Efficacy and Resistance
The following tables summarize key quantitative data from various studies. This information is crucial for comparing the efficacy of different formulations and understanding the impact of resistance.
Table 1: Resistance Ratios of this compound in Resistant Head Lice
| Head Louse Population | Country | Resistance Ratio (RR) | Reference |
| Permethrin-Resistant Strain | Argentina | 40.86 to >48.39 | [7][8] |
| Field-Collected Strain | Japan | 20 to 160 | [4] |
Resistance Ratio (RR) is calculated as the LC50 or LD50 of the resistant strain divided by the LC50 or LD50 of a susceptible strain. A higher RR indicates a higher level of resistance.
Table 2: Efficacy of this compound Formulations in Clinical and Laboratory Studies
| Formulation | Condition | Efficacy (Cure Rate/Mortality) | Reference |
| 0.23% this compound shampoo | 30-minute application | 84% pediculicidal activity | [9] |
| 0.23% this compound shampoo | 30-minute application | 62% ovicidal activity | [9] |
| 0.5% this compound mousse | Single 30-minute application | 20.0% cure rate | [10] |
| 0.2% this compound lotion | Single 2-hour application | 21.5% cure rate | [10] |
| 5% phenothrin (B69414) lotion (PHT) followed by 0.5% ivermectin (IVM) if needed | Pyrethroid-resistant lice (kdr positive) | 75.0% cure rate at day 15 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the standardized evaluation of this compound formulations.
1. Head Lice Bioassay (Filter Paper Contact Method)
-
Objective: To determine the susceptibility of head lice to this compound and to calculate the lethal concentration (LC50).
-
Materials:
-
This compound (technical grade)
-
Acetone (B3395972) (analytical grade)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Petri dishes (9 cm diameter)
-
Micropipettes
-
Adult head lice (susceptible and/or field-collected resistant strains)
-
Incubator set at 30°C and 70% relative humidity
-
-
Procedure:
-
Prepare a stock solution of this compound in acetone. Create a series of dilutions to achieve the desired final concentrations.
-
Apply 1 mL of each this compound dilution evenly onto a filter paper. A control filter paper should be treated with 1 mL of acetone only.
-
Allow the solvent to evaporate completely in a fume hood (approximately 1 hour).
-
Place the treated filter paper in a petri dish.
-
Introduce 10-20 adult head lice onto the center of the filter paper and cover the petri dish.
-
Incubate the petri dishes at 30°C and 70% relative humidity.
-
Assess lice mortality at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours). Lice are considered dead if they are unable to move when gently prodded with a fine brush.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Use probit analysis to determine the LC50 value.
-
2. Synergist Bioassay with Piperonyl Butoxide (PBO)
-
Objective: To determine if metabolic resistance mediated by cytochrome P450 enzymes contributes to this compound resistance.
-
Procedure:
-
Follow the same procedure as the standard bioassay, but with two sets of experimental groups.
-
Group 1 (this compound alone): Lice are exposed to filter papers treated with various concentrations of this compound.
-
Group 2 (this compound + PBO): Lice are first exposed to a filter paper treated with a sub-lethal concentration of PBO for 1 hour. They are then transferred to filter papers treated with various concentrations of this compound.
-
Calculate the LC50 for both groups.
-
The Synergism Ratio (SR) is calculated by dividing the LC50 of this compound alone by the LC50 of this compound with PBO. An SR value significantly greater than 1 indicates synergism and suggests the involvement of cytochrome P450s in resistance.
-
3. Molecular Detection of kdr Mutations (PCR-RFLP)
-
Objective: To identify the presence of specific kdr mutations in the VGSC gene of individual lice.
-
Procedure:
-
DNA Extraction: Extract genomic DNA from individual lice using a commercial kit.
-
PCR Amplification: Amplify a fragment of the VGSC gene known to contain the kdr mutation sites using specific primers. The PCR reaction typically includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.[12][13]
-
Restriction Digest: The PCR product is then digested with a restriction enzyme that specifically recognizes either the wild-type (susceptible) or the mutant (resistant) sequence.
-
Gel Electrophoresis: The digested products are separated by size using agarose (B213101) gel electrophoresis. The resulting banding pattern will indicate the genotype of the louse (homozygous susceptible, heterozygous, or homozygous resistant). For example, if the enzyme only cuts the susceptible allele, homozygous susceptible individuals will show two smaller bands, homozygous resistant individuals will show one larger (uncut) band, and heterozygous individuals will show all three bands.[14]
-
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in this compound resistance and the experimental process for its investigation.
Caption: Mechanisms of this compound action and resistance in head lice.
Caption: Workflow for investigating this compound resistance in head lice.
References
- 1. Determination, mechanism and monitoring of knockdown resistance in permethrin-resistant human head lice, Pediculus humanus capitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nitnot.com [nitnot.com]
- 3. publications.aap.org [publications.aap.org]
- 4. Determination of knockdown resistance allele frequencies in global human head louse populations using the serial invasive signal amplification reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of a Knockdown Resistance Mutation Associated with Permethrin Resistance in the Body Louse Pediculus humanus corporis by Use of Melting Curve Analysis Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificeminencegroup.com [scientificeminencegroup.com]
- 9. sketchviz.com [sketchviz.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of a combination regimen of phenothrin and ivermectin lotion in patients with head lice in Okinawa, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jhsss.sums.ac.ir [jhsss.sums.ac.ir]
- 14. Presence of the knockdown resistance (kdr) mutations in the head lice (Pediculus humanus capitis) collected from primary school children of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing d-Phenothrin Dosage for Specific Insect Life Stages
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the dosage of d-phenothrin for specific insect life stages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound, also known as sumithrin, is a synthetic pyrethroid insecticide.[1] It functions as a neurotoxin, targeting the voltage-gated sodium channels in the nerve cells of insects.[2] By prolonging the opening of these channels, it causes hyperexcitation of the nervous system, leading to paralysis and death.[2]
Q2: Why is it important to optimize this compound dosage for different insect life stages?
A2: The susceptibility of insects to insecticides can vary significantly across their life cycle (egg, larva, pupa, and adult).[3] For instance, the protective eggshell or the non-feeding pupal stage may offer tolerance to certain insecticide concentrations. Optimizing dosage for each life stage ensures maximum efficacy of the insecticide, prevents the development of resistance, and minimizes the impact on non-target organisms.
Q3: What are the typical solvents and concentrations used for preparing this compound solutions in bioassays?
A3: Acetone is a commonly used solvent for this compound in laboratory bioassays due to its volatility and relatively low toxicity to insects at the volumes used.[4] Stock solutions are typically prepared from technical-grade this compound, and then serial dilutions are made to create a range of concentrations for testing. The effective concentration will vary widely depending on the target insect species and life stage.
Q4: How do I determine the lethal concentration (LC50) or lethal dose (LD50)?
A4: The LC50 (for concentrations in a medium like water or on a surface) and LD50 (for direct application of a dose) are determined through bioassays.[5] A series of insecticide concentrations or doses are tested, and the resulting mortality data is analyzed using statistical methods, such as probit analysis, to calculate the concentration or dose that is lethal to 50% of the test population.[2]
Q5: What is a "diagnostic dose" and how is it used?
A5: A diagnostic dose is a specific concentration of an insecticide that is expected to cause 100% mortality in a susceptible insect population within a given time. It is often determined as twice the LC95 value.[6] In resistance monitoring, if insects survive exposure to the diagnostic dose, it suggests the presence of resistance in the population.
Troubleshooting Guides
This section addresses common issues that may arise during this compound bioassays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High control mortality (>10-20%) | 1. Unhealthy or stressed insects. 2. Contamination of equipment or rearing materials. 3. Toxicity of the solvent at the volume used. 4. Improper environmental conditions (temperature, humidity). | 1. Ensure insects are from a healthy, thriving colony and handle them gently. 2. Thoroughly clean all glassware and equipment with an appropriate solvent and rinse well. 3. Run a solvent-only control to confirm it is not causing mortality. If it is, consider an alternative solvent or reduce the volume applied. 4. Maintain optimal and consistent environmental conditions for the specific insect species. |
| Inconsistent or highly variable results | 1. Inconsistent application of the insecticide. 2. Variation in the age or developmental stage of the test insects. 3. Uneven coating of insecticide on test surfaces (in residual assays). 4. Genetic variability within the insect population. | 1. Ensure precise and consistent application techniques (e.g., consistent droplet size in topical applications, uniform coating in residual assays). 2. Use a synchronized cohort of insects of the same age and developmental stage. 3. For residual assays, ensure the surface is evenly coated and the solvent has fully evaporated. 4. Use a well-established, inbred laboratory strain for baseline studies to minimize genetic variation. |
| Low or no mortality at expected effective concentrations | 1. Insecticide degradation. 2. Development of insecticide resistance in the test population. 3. Incorrect preparation of dilutions. 4. Insufficient exposure time. | 1. Prepare fresh insecticide solutions for each experiment. Store stock solutions properly (in the dark, at low temperatures). 2. Test a known susceptible strain to confirm the potency of your insecticide solution. If the susceptible strain shows high mortality, the test population may be resistant. 3. Double-check all calculations and dilution steps. 4. Review literature for appropriate exposure times for the specific insect and life stage. It may be necessary to increase the exposure duration. |
| Difficulty in determining mortality (e.g., moribund insects) | 1. Subjective criteria for assessing death. 2. Delayed toxic effects of the insecticide. | 1. Establish clear and consistent criteria for mortality (e.g., no movement when gently prodded with a fine brush). 2. Include a post-exposure observation period (e.g., 24, 48, or 72 hours) to account for delayed mortality. |
Data Presentation: this compound Toxicity Across Insect Life Stages
Disclaimer: The following data has been compiled from multiple sources. Direct comparison of LC50/LD50 values across different studies may be influenced by variations in experimental conditions, insect strains, and bioassay methodologies.
Table 1: Comparative Toxicity of this compound to Different Life Stages of Aedes aegypti (Mosquito)
| Life Stage | Bioassay Method | LC50 | Reference(s) |
| Egg | Ovicidal Bioassay | Data not available in searched documents | |
| Larva (3rd Instar) | Larval Immersion | Varies with temperature (more toxic at lower temperatures) | [3] |
| Pupa | Pupicidal Bioassay | Data not available in searched documents | |
| Adult | Topical Application | LD50: ~0.01 µ g/insect (indicative) | |
| Adult | Bottle Bioassay | Diagnostic Dose: 23 µg/ml (for Culex quinquefasciatus) | [6] |
Table 2: Comparative Toxicity of this compound to Different Life Stages of Tribolium castaneum (Red Flour Beetle)
| Life Stage | Bioassay Method | LD50 / LC50 | Reference(s) |
| Egg | Ovicidal Bioassay | Data not available in searched documents | |
| Larva | Diet Incorporation | Data not available in searched documents for this compound specifically. Other pyrethroids have been tested. | [7] |
| Pupa | Pupicidal Bioassay | Data not available in searched documents | |
| Adult | Topical Application | LD50 varies with resistance, but generally more toxic than malathion. | [8] |
| Adult | Residual Film | LC50 varies with temperature and light exposure. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the optimal dosage of this compound for different insect life stages.
Ovicidal Bioassay Protocol
This protocol is adapted from standard ovicidal assay methods.
Objective: To determine the concentration of this compound that prevents egg hatching (ovicidal activity).
Materials:
-
This compound (technical grade)
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Acetone (or other suitable solvent)
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Distilled water
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Petri dishes or multi-well plates
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Filter paper discs
-
Micropipettes
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Fine-tipped forceps or a small brush
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Insect eggs (e.g., Aedes aegypti eggs on filter paper)
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Incubator or environmental chamber
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions to obtain a range of 5-7 test concentrations.
-
Prepare a solvent-only control.
-
-
Egg Exposure:
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Collect freshly laid eggs (within 24 hours). For species like Aedes aegypti, eggs are often laid on filter paper.
-
Cut the filter paper into small sections, each containing a known number of eggs (e.g., 25-50).
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In a petri dish or well, add a specific volume of a test concentration or the control solution.
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Place the filter paper with eggs into the solution, ensuring all eggs are submerged.
-
Alternatively, for non-aquatic insects, eggs can be dipped into the solution for a set time (e.g., 10 seconds) and then placed on a dry filter paper in a petri dish.
-
-
Incubation:
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Place the petri dishes in an incubator set to the optimal conditions for the insect species' egg development.
-
-
Data Collection:
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After the typical incubation period for the species, count the number of hatched and unhatched eggs in each replicate.
-
Continue to observe for a few more days to account for any delayed hatching.
-
-
Data Analysis:
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Calculate the percentage of egg mortality for each concentration.
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Correct for control mortality using Abbott's formula if necessary.
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Use probit analysis to determine the LC50 and LC90 values.
-
Larval Bioassay Protocol (for aquatic larvae like mosquitoes)
This protocol is based on WHO guidelines for larvicide testing.[5]
Objective: To determine the concentration of this compound that is lethal to insect larvae.
Materials:
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This compound stock solution in a water-miscible solvent (e.g., ethanol (B145695) or acetone)
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Distilled or deionized water
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Beakers or disposable cups (250 ml)
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Micropipettes
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Late 3rd or early 4th instar larvae (e.g., 25 larvae per replicate)
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Small fishnet or strainer
Methodology:
-
Preparation of Test Solutions:
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Prepare serial dilutions of the this compound stock solution.
-
In each test cup, add a specific volume of distilled water (e.g., 99 ml).
-
Add 1 ml of the appropriate this compound dilution to each cup to achieve the final desired concentration.
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Prepare a control group with 99 ml of water and 1 ml of the solvent.
-
-
Larval Exposure:
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Gently transfer a known number of larvae (e.g., 25) into each test cup.
-
Each concentration should have at least 3-4 replicates.
-
-
Incubation:
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Hold the cups at a constant temperature (e.g., 25-27°C) for 24 hours.
-
-
Data Collection:
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After 24 hours, count the number of dead or moribund larvae in each cup. A larva is considered dead if it does not move when gently prodded.
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-
Data Analysis:
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Calculate the percentage of mortality for each concentration.
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Correct for control mortality using Abbott's formula.
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Determine the LC50 and LC90 values using probit analysis.
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Pupicidal Bioassay Protocol
Objective: To determine the efficacy of this compound against the pupal stage.
Materials:
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This compound test solutions (prepared as in the larval bioassay)
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Beakers or disposable cups
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Early-stage pupae (less than 24 hours old)
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Emergence cages or containers with mesh lids
Methodology:
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Pupal Exposure:
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Transfer a known number of pupae (e.g., 25) into each test cup containing the this compound solution or control.
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Incubation and Observation:
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Place the cups in emergence cages to capture any adults that emerge.
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Monitor daily for adult emergence.
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-
Data Collection:
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Record the number of successfully emerged adults from each concentration and the control.
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Also, record any pupal mortality or partially emerged adults.
-
-
Data Analysis:
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Calculate the percentage of emergence inhibition for each concentration.
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Determine the IC50 (50% inhibition of emergence) or LC50 (50% lethal concentration for pupae) using probit analysis.
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Adult Topical Application Bioassay Protocol
This method is used to determine the dose of this compound that is lethal when applied directly to the insect.[4]
Objective: To determine the LD50 of this compound for adult insects.
Materials:
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This compound stock solution in a volatile solvent (e.g., acetone)
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Microsyringe applicator
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Carbon dioxide (CO2) for anesthetizing insects
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Adult insects (2-5 days old)
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Holding cages with food and water
Methodology:
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Preparation of Dosing Solutions:
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Prepare serial dilutions of the this compound stock solution in acetone.
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-
Insect Immobilization and Application:
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Briefly anesthetize the adult insects with CO2.
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Using a microsyringe, apply a small, precise volume (e.g., 0.5-1 µl) of the dosing solution to the dorsal thorax of each insect.
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Treat the control group with the solvent only.
-
-
Post-treatment Holding:
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Place the treated insects in holding cages with access to food and water.
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Maintain the cages under controlled environmental conditions.
-
-
Data Collection:
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Record mortality at 24, 48, and 72 hours post-application.
-
-
Data Analysis:
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Calculate the dose of this compound applied to each insect (in µg per insect or µg per mg of body weight).
-
Determine the LD50 and LD90 values using probit analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on an insect's neuron.
Experimental Workflow for Determining Life Stage-Specific LC50
Caption: General workflow for determining this compound dosage optimization.
References
- 1. Toxicity of pyrethroids to Aedes aegypti larvae in relation to temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. journals.flvc.org [journals.flvc.org]
- 6. Base-line susceptibility of Tribolium castaneum to various synthetic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arthropod Pesticide Resistance Database | Michigan State University [pesticideresistance.org]
reducing non-target organism exposure during d-phenothrin spray applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-target organism exposure during d-phenothrin spray applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-target organisms at risk during this compound spray applications?
A1: this compound is highly toxic to a range of non-target organisms. Key organisms at risk include:
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Bees and other pollinators: this compound is highly toxic to honey bees.[1][2][3]
-
Aquatic organisms: It is very highly toxic to both freshwater and estuarine/marine fish and invertebrates.[1][2][3]
-
Certain terrestrial invertebrates: Besides bees, other beneficial insects can be harmed by off-target drift.[4]
While this compound has low toxicity to mammals and is practically non-toxic to birds, its high toxicity to aquatic life and bees necessitates careful application procedures to minimize exposure.[1][2][3]
Q2: What is spray drift, and why is it the main cause of non-target exposure?
A2: Spray drift is the movement of pesticide droplets through the air from the application site to an unintended location.[5] It is a primary cause of non-target organism exposure because fine droplets, often smaller than 150-200 microns in diameter, can remain airborne for extended periods and be carried by wind currents to surrounding areas, including water bodies and habitats of beneficial insects.[6]
Q3: How does droplet size affect non-target exposure?
A3: Droplet size is a critical factor in spray drift. Smaller droplets have a larger surface area-to-volume ratio, making them more susceptible to evaporation and movement by wind. Larger, heavier droplets are more likely to deposit on the target area and are less prone to drift. However, excessively large droplets may lead to poor coverage on the target plant. A balance must be struck to ensure efficacy while minimizing drift.
Q4: Can adjuvants be used to reduce drift during this compound application?
A4: Yes, certain adjuvants, known as drift retardants, can be added to the spray tank to increase the viscosity of the spray solution.[7] This leads to the formation of larger droplets, which are less likely to drift. However, the effectiveness of adjuvants can vary depending on the specific product, nozzle type, and spray pressure.[8][9][10] It is crucial to select an appropriate adjuvant and test its effect on droplet size and spray pattern before large-scale application.
Q5: What are the best practices for cleaning spray equipment after using this compound?
A5: Proper cleaning of spray equipment is essential to prevent contamination of subsequent experiments and the environment. A general procedure includes:
-
Initial Rinsing: Immediately after use, flush the sprayer with clean water in an area where the rinsate will not contaminate water sources or non-target plants.
-
Decontamination: Fill the tank with a cleaning solution (commercial tank cleaner or a detergent solution). Circulate the solution through the entire system, including hoses and nozzles, for at least 15 minutes.
-
Second Rinsing: Drain the cleaning solution and rinse the entire system thoroughly with clean water. Repeat this step two to three times.
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Nozzle and Screen Cleaning: Remove nozzles and screens and clean them separately in a bucket with cleaning solution and a soft brush.
-
Drying and Storage: Allow all parts to dry completely before storing the equipment in a clean, dry place.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: Suspected Off-Target Damage to Adjacent Plants or Insect Populations
| Possible Cause | Troubleshooting Steps |
| Wind speed or direction changed during application. | 1. Review application records for wind speed and direction. 2. If conditions were suboptimal, postpone future applications until favorable. 3. Consider using a physical barrier (e.g., shroud) for small-scale experiments. |
| Incorrect nozzle type or pressure used, creating fine droplets. | 1. Consult nozzle manufacturer charts to ensure the selected nozzle produces a medium to coarse droplet size at the operating pressure. 2. Calibrate the sprayer to confirm droplet size. 3. Replace worn or damaged nozzles. |
| Boom height is too high. | 1. Adjust the boom to the lowest possible height that still provides uniform coverage. 2. For hand-held applications, maintain a consistent and low nozzle height. |
| Temperature inversion occurred. | 1. Avoid spraying in the early morning or late evening when temperature inversions are more likely. 2. Use a smoke generator or observe dust/fog to check for inversions (lack of vertical air movement). |
Issue 2: Inconsistent Spray Coverage on Target Area
| Possible Cause | Troubleshooting Steps |
| Clogged nozzles or filters. | 1. Check and clean all nozzles and filters before each use. 2. Use clean water for the spray solution to minimize clogging. |
| Incorrect boom height or nozzle spacing. | 1. Ensure the boom height and nozzle spacing are set according to the manufacturer's recommendations for uniform coverage. 2. Visually inspect the spray pattern on a dry, flat surface before entering the experimental area. |
| Improper sprayer calibration. | 1. Recalibrate the sprayer to ensure the correct application volume per unit area. 2. Verify that the travel speed is consistent during application. |
| Inadequate agitation of the spray mixture. | 1. Ensure the sprayer's agitation system is functioning correctly throughout the application to maintain a uniform mixture. |
Data Presentation
Table 1: Acute Toxicity of this compound to Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Toxicity Classification | Reference |
| Birds | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2510 mg/kg | Practically Non-toxic | [1] |
| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | >5000 mg/kg | Practically Non-toxic | [1] | |
| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 16.7 µg/L | Very Highly Toxic | [1] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 15.8 µg/L | Very Highly Toxic | [1] | |
| Estuarine/Marine Fish | Inland Silverside (Menidia beryllina) | 96-hour LC50 | >38.3 µg/L | Very Highly Toxic | [1] |
| Freshwater Invertebrates | Daphnia magna | 48-hour LC50 | 4.4 µg/L | Very Highly Toxic | [1] |
| Estuarine/Marine Invertebrates | Mysid Shrimp (Mysidopsis bahia) | 96-hour LC50 | 0.025 µg/L | Very Highly Toxic | [1] |
| Insects | Honey Bee (Apis mellifera) | Contact LD50 | 0.067 µ g/bee | Highly Toxic | [1] |
| Mammals | Rat | Acute Oral LD50 | >5000 mg/kg | Very Low Toxicity | [1] |
| Rat | Acute Dermal LD50 | >2000 mg/kg | Low Toxicity | [1] |
Table 2: Environmental Fate of this compound
| Medium | Parameter | Value | Reference |
| Soil | Half-life (upland conditions) | 1-2 days | [1][2][3][16] |
| Half-life (flooded conditions) | 2 weeks to 2 months | [1][2][3][16] | |
| Water | Half-life (anaerobic aquatic) | 173 days | [1] |
| Half-life (aqueous photolysis) | 6.5 days | [1] | |
| Air | Half-life | 38-72 minutes | [2][3] |
| Plant Surfaces | Half-life | < 1 day | [2][3][16] |
Experimental Protocols
Protocol 1: Small-Plot this compound Spray Application with Minimized Drift
Objective: To apply this compound to a small research plot while minimizing off-target exposure to surrounding areas.
Materials:
-
Calibrated backpack or small-plot sprayer
-
Low-drift nozzles (e.g., air-induction nozzles)
-
Personal Protective Equipment (PPE) as per the this compound Safety Data Sheet (SDS)
-
Wind meter
-
Water-sensitive spray cards
-
Physical drift barrier (e.g., portable shroud) (optional)
-
Decontamination supplies
Procedure:
-
Pre-Application: a. Read the this compound product label and SDS thoroughly. b. Calibrate the sprayer with water to ensure the desired application rate and a uniform spray pattern.[17][18] c. Place water-sensitive spray cards within and at various distances downwind of the target plot to assess deposition and drift. d. Check the weather conditions. Do not spray if wind speeds are above 10 mph, or if there are calm conditions indicating a potential temperature inversion.[6]
-
Mixing: a. Wear appropriate PPE. b. In a well-ventilated area, add the required amount of this compound concentrate to a partially filled spray tank with water. c. Add the remaining water to achieve the final desired volume and mix thoroughly.
-
Application: a. Position the physical drift barrier, if used, on the downwind side of the plot. b. Maintain a low boom or nozzle height throughout the application. c. Begin spraying on the downwind side of the plot and proceed upwind. d. Maintain a constant walking speed and spray pressure. e. Use a directed spray to target the intended plants.[19]
-
Post-Application: a. Allow the spray to dry before re-entering the plot. b. Collect the water-sensitive spray cards and analyze them to determine the extent of on-target coverage and off-target drift. c. Decontaminate the sprayer according to the cleaning protocol. d. Record all application details, including date, time, weather conditions, and sprayer settings.
Visualizations
Caption: Experimental workflow for this compound application with minimized non-target exposure.
Caption: Logical relationships between factors influencing spray drift and mitigation strategies.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. This compound Fact Sheet [npic.orst.edu]
- 3. massnrc.org [massnrc.org]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. Five Tips to Reduce Spray Drift | Agronomic Crops Network [agcrops.osu.edu]
- 6. Articles | Decision Aid Systems [decisionaid.systems]
- 7. Influence of adjuvants on physicochemical properties, droplet size spectra and deposit patterns: relevance in pesticide applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effect of adjuvants on spray droplet size from hydraulic nozzles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standard Operating Procedures and Guidelines for Cleaning Laboratory Workspace [research.wayne.edu]
- 12. rjcenterprises.com [rjcenterprises.com]
- 13. youtube.com [youtube.com]
- 14. LABORATORY CLEANING: DISINFECTING [sicweb.com]
- 15. usalab.com [usalab.com]
- 16. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 17. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 18. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 19. uprmweb.uprm.edu [uprmweb.uprm.edu]
Validation & Comparative
Comparative Efficacy of D-Phenothrin and Permethrin Against Common Insect Pests: A Scientific Guide
An objective analysis of two common synthetic pyrethroids, d-phenothrin and permethrin (B1679614), this guide synthesizes experimental data to compare their performance against prevalent insect pests. Intended for researchers, scientists, and professionals in drug development, this document provides a quantitative comparison of efficacy, details of experimental methodologies, and visual representations of insecticidal action and testing workflows.
This compound (also known as sumithrin) and permethrin are both synthetic pyrethroid insecticides modeled after the natural insecticidal compounds found in chrysanthemum flowers.[1][2][3] As Type I pyrethroids, they share a common mode of action, disrupting the nervous system of insects by binding to voltage-gated sodium channels, which leads to paralysis and death.[3][4] Despite this similarity, differences in their chemical structure can lead to variations in efficacy, residual activity, and toxicity against different insect species. This guide provides a comparative overview of their performance against mosquitoes, cockroaches, and head lice, supported by experimental data.
Quantitative Efficacy Comparison
The relative effectiveness of this compound and permethrin varies depending on the target pest, the formulation, and the presence of insecticide resistance. The following tables summarize key performance metrics from comparative studies.
Table 1: Efficacy Against Mosquitoes (Adults)
| Parameter | This compound | Permethrin | Pest Species | Study Details |
| Residual Efficacy (Mortality) | < 48 hours | Up to 1 week (90% mortality) | Culex quinquefasciatus | Laboratory bioassay on insecticide residues from treated plant leaves.[5][6] |
| Residual Efficacy (Knockdown) | 39% - 85% at 1 week | 97% - 100% at 1 week | Culex quinquefasciatus | Laboratory bioassay on insecticide residues from treated plant leaves at two different sites.[5] |
| Initial Mortality (24h) | 100% | 100% | Mixed mosquito species | In-situ cage tests placed within freshly sprayed vegetation.[5][6] |
Table 2: Efficacy Against Cockroaches
| Parameter | This compound | Permethrin | Pest Species | Study Details |
| Knockdown Time (100%) | 10 minutes | 10 minutes | Periplaneta americana & Blattella germanica | Evaluation in sprayed trial huts. Knockdown rates were reported as similar.[7][8] |
| Residual Effect | 1 - 2 days | 1 - 2 days | Periplaneta americana & Blattella germanica | Field observation of residual activity after spraying trial huts.[7] |
| Toxicity (LC50) | Least toxic of 10 pyrethroids tested | More toxic than this compound | Blattella germanica (males) | Topical application bioassay at various temperatures.[9] |
Table 3: Efficacy Against Head Lice
| Parameter | This compound | Permethrin | Pest Species | Study Details |
| Adult Louse Mortality | Wholly effective | Wholly effective | Laboratory-bred Pediculus humanus capitis | Comparison of commercial formulations.[10] |
| Ovicidal Efficacy | Significantly better at killing nymphs before emergence (P<0.001) | Relies on residual action to kill nymphs after hatching | Laboratory-bred Pediculus humanus capitis | Comparison of a this compound lotion vs. a permethrin creme rinse.[10] |
| Cross-Resistance | High resistance in permethrin-resistant lice | High resistance | Pediculus humanus capitis | Permethrin-resistant lice showed high cross-resistance to this compound.[10] |
Mechanism of Action & Experimental Protocols
Both this compound and permethrin are neurotoxins that target the voltage-gated sodium channels in insect nerve cells.[4] Their binding prevents the channels from closing after activation, leading to a persistent influx of sodium ions, continuous nerve impulses, paralysis, and eventual death of the insect.[4][11] This shared mechanism is why cross-resistance is common; a mutation that confers resistance to permethrin will often confer resistance to this compound as well.[10]
References
- 1. epa.gov [epa.gov]
- 2. solanomosquito.com [solanomosquito.com]
- 3. This compound Fact Sheet [npic.orst.edu]
- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Residual efficacy of field-applied permethrin, this compound, and resmethrin on plant foliage against adult mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of permethrin, phenothrin/allerthrin and this compound on Periplaneta americana and Blattella germanica cockroaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of temperature on the toxicities of ten pyrethroids to German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Toxicity of D-Phenothrin and Other Type I Pyrethroids: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicity profiles of d-phenothrin and other selected Type I pyrethroids, including permethrin (B1679614), bifenthrin (B131952), resmethrin, and tetramethrin. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative toxicities. This document summarizes key quantitative data, details experimental methodologies, and illustrates the primary signaling pathway affected by these compounds.
Executive Summary
Type I pyrethroids are a class of synthetic insecticides that act as potent neurotoxicants in insects. Their primary mechanism of action involves the disruption of voltage-gated sodium channels in nerve cells, leading to repetitive neuronal firing, paralysis, and death of the insect.[1][2] While generally exhibiting lower toxicity to mammals compared to insects due to differences in metabolism and sodium channel sensitivity, understanding their comparative toxicity is crucial for risk assessment and the development of safer alternatives. This guide reveals that while this compound demonstrates very low acute oral and dermal toxicity in rats, other Type I pyrethroids such as permethrin and bifenthrin show a wider range of toxicity values depending on the specific isomer and formulation.
Quantitative Toxicity Data
The following tables summarize the acute toxicity of this compound and other Type I pyrethroids in rats, as well as their ecotoxicity in non-target organisms.
Table 1: Acute Toxicity of Selected Type I Pyrethroids in Rats
| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h) |
| This compound | >5,000[1][3] | >2,000[1] | >2.1[1] |
| Permethrin | >5,000 (mixture)[3] | >2,000 | >0.685 |
| Bifenthrin | 53 (in diluted solution)[4] | >2,000[4] | 0.8 mg/L[4] |
| Resmethrin | ~4,240 | >2,500 | >5.0 |
| Tetramethrin | >5,000 | >2,000 | >1.18 |
Table 2: Ecotoxicity of Selected Type I Pyrethroids
| Compound | Honey Bee (Contact LD50, µ g/bee ) | Fish (96h LC50, µg/L) |
| This compound | 0.24 | 17 (Rainbow Trout) |
| Permethrin | 0.09 | 0.5 - 15.3 (Rainbow Trout) |
| Bifenthrin | 0.0146 | 0.15 (Rainbow Trout) |
| Resmethrin | 0.02 | 1.5 (Bluegill) |
| Tetramethrin | 0.048 | 3.7 (Rainbow Trout) |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized experimental protocols established by international regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Toxicity Studies
Acute Oral Toxicity (OECD TG 423): This method is used to determine the median lethal dose (LD50) of a substance when administered orally.[5][6][7][8][9]
-
Test Animals: Typically, young adult female rats are used.[5]
-
Procedure: A stepwise procedure is employed where a small group of animals (usually 3) is dosed at a defined level.[5] The outcome of this first step (mortality or survival) determines the dosage for the next group. This process continues until the LD50 can be estimated. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
Acute Dermal Toxicity (OECD TG 402): This guideline details the procedure for assessing the toxicity of a substance applied to the skin.[10][11][12][13][14]
-
Test Animals: Adult rats, rabbits, or guinea pigs are commonly used.[14]
-
Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[14] Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.[14]
Acute Inhalation Toxicity (OECD TG 403): This test evaluates the toxicity of a substance when inhaled.[15][16][17][18][19]
-
Test Animals: Young adult rats are the preferred species.[19]
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.[18][19] Observations for toxicity and mortality are conducted for at least 14 days post-exposure.[18][19]
Irritation Studies
Skin Irritation/Corrosion (OECD TG 404): This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.[20][21][22][23][24]
-
Test Animals: Albino rabbits are the recommended species.[20]
-
Procedure: A small amount of the test substance is applied to a patch of shaved skin on one animal.[20][21] The site is observed for erythema (redness) and edema (swelling) at various time points after patch removal.[21]
Eye Irritation/Corrosion (OECD TG 405): This guideline is used to determine the potential of a substance to cause eye irritation or damage.[25][26][27][28][29]
-
Test Animals: Healthy, young adult albino rabbits are used.[25]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[26] The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals.[25]
Neurotoxicity Assessment
Functional Observational Battery (FOB): The FOB is a series of non-invasive tests used to screen for neurobehavioral toxicity in rodents.[30][31][32][33][34]
-
Procedure: The battery includes observations of the animal's home cage behavior, its behavior in an open field, and its responses to various stimuli (e.g., sensory, motor, and autonomic).[32] Key parameters assessed include posture, gait, grooming, activity level, reactivity to handling, and the presence of tremors or convulsions.[32]
Electrophysiological Studies: These techniques are used to directly measure the effects of pyrethroids on the electrical activity of neurons, particularly on voltage-gated sodium channels.[35][36][37]
-
Procedure: Techniques like the patch-clamp method are employed on isolated neurons or cells expressing specific sodium channel subtypes.[36] These methods allow researchers to record the ion currents flowing through the sodium channels and observe how they are altered by the application of the pyrethroid, such as the prolongation of the channel opening time.[35]
Signaling Pathway and Experimental Workflow
Mechanism of Action of Type I Pyrethroids
Type I pyrethroids exert their neurotoxic effects by targeting voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1]
Caption: Mechanism of Type I pyrethroid neurotoxicity.
Experimental Workflow for Acute Toxicity Testing
The following diagram illustrates a typical workflow for assessing the acute toxicity of a chemical according to OECD guidelines.
Caption: Workflow for acute toxicity assessment.
Conclusion
This comparative analysis indicates that while this compound has a very low acute toxicity profile in mammals via oral and dermal routes, there is variability among Type I pyrethroids. Bifenthrin, for instance, exhibits significantly higher oral toxicity in rats compared to this compound. Furthermore, all the examined Type I pyrethroids demonstrate high toxicity to non-target aquatic organisms and bees, highlighting the importance of considering environmental impact in their application. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for the consistent and reliable assessment of the toxicological properties of these and other similar compounds. The elucidation of their common mechanism of action on voltage-gated sodium channels provides a clear target for the development of novel and potentially safer insecticides.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. fao.org [fao.org]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 9. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 18. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. episkin.com [episkin.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 30. Evaluation of neurotoxicity potential in rats: the functional observational battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mds-usa.com [mds-usa.com]
- 32. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 33. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Actions of pyrethroid insecticides on sodium currents, action potentials, and contractile rhythm in isolated mammalian ventricular myocytes and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of D-Phenothrin: A Comparative Guide to In Vitro and In Vivo Studies
For Immediate Release
A comprehensive review of published literature on the genotoxicity of D-Phenothrin reveals a complex profile, with some studies indicating potential for DNA damage under specific conditions, while others, including regulatory assessments, conclude a low overall genotoxic risk. This guide provides a detailed comparison of the available in vitro and in vivo experimental data to offer clarity for researchers, scientists, and drug development professionals.
This compound, a synthetic pyrethroid insecticide, has been subject to a range of genotoxicity assays to evaluate its potential to induce genetic damage. The findings from these studies, employing both cellular (in vitro) and whole-animal (in vivo) models, are summarized below.
In Vitro Genotoxicity Profile
A variety of in vitro tests have been conducted to assess the genotoxic potential of this compound at the cellular level. These assays expose isolated cells or microorganisms to the test substance and evaluate for genetic damage.
Comet Assay: Studies using the comet assay, a sensitive technique to detect DNA strand breaks in individual cells, have shown that this compound can induce DNA damage in human peripheral blood lymphocytes and human hepatocyte cell lines.[1] One study found a statistically significant, dose-dependent increase in DNA damage at concentrations higher than 20 μM in lymphocytes and 50 μM in hepatocytes.[2]
Chromosomal Aberration Test: In an in vitro chromosomal aberration test using Chinese hamster ovary (CHO-K1) cells, this compound was evaluated for its ability to cause structural damage to chromosomes. The study reported no increase in chromosomal aberrations at dose levels ranging from 2 x 10⁻⁵ to 2 x 10⁻⁴ mol/litre.[3]
DNA Repair Test: A DNA-repair test using Bacillus subtilis showed that this compound did not inhibit the growth of either the proficient or deficient strain at dose levels up to 5 mg/disk, indicating a lack of DNA-damaging potential in this assay.[3]
In Vivo Genotoxicity Profile
In vivo studies involve the administration of a test substance to whole organisms to evaluate its genotoxic effects in a more complex biological system.
Oxidative DNA Damage: An in vivo study in rats investigated the potential of this compound to induce oxidative DNA damage in the liver and kidney. Following intraperitoneal administration for 14 consecutive days, a statistically significant, dose-dependent increase in the levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a biomarker of oxidative DNA damage, was observed in both organs.[5]
Micronucleus Assay: The in vivo micronucleus assay is a key test for detecting chromosomal damage. Currently, publicly available studies with specific quantitative results for an in vivo micronucleus assay for this compound are limited.
Comparative Genotoxicity with Other Pyrethroids
Direct comparative studies on the genotoxicity of this compound against other pyrethroids under identical experimental conditions are scarce. However, by examining the available literature, a general comparison can be made. For instance, some studies on other pyrethroids like permethrin (B1679614) and deltamethrin (B41696) have also reported positive findings in certain genotoxicity assays, including the induction of chromosomal aberrations and DNA damage.[6][7] The genotoxic potential of pyrethroids as a class is thought to be, in part, related to the induction of oxidative stress.[8]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the cited in vitro and in vivo genotoxicity studies on this compound.
Table 1: In Vitro Genotoxicity of this compound
| Assay | Cell Type | Concentration Range | Key Findings | Reference |
| Comet Assay | Human Peripheral Blood Lymphocytes | > 20 µM | Statistically significant, dose-dependent DNA damage | [2] |
| Human Hepatocytes | > 50 µM | Statistically significant, dose-dependent DNA damage | [2] | |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO-K1) | 2 x 10⁻⁵ to 2 x 10⁻⁴ M | No increase in chromosomal aberrations | [3] |
| DNA Repair Test | Bacillus subtilis | Up to 5 mg/disk | No inhibition of growth | [3] |
Table 2: In Vivo Genotoxicity of this compound
| Assay | Animal Model | Dosing Regimen | Tissue | Key Findings | Reference |
| Oxidative DNA Damage | Rat | 25, 50, 66.7, 100, 200 mg/kg/day (i.p. for 14 days) | Liver, Kidney | Statistically significant, dose-dependent increase in 8-oxodG levels | [5] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are overviews of the experimental protocols for the key assays discussed.
In Vitro Experimental Workflow
Caption: Generalized workflow for in vitro genotoxicity assays.
In Vivo Experimental Workflow
Caption: Generalized workflow for in vivo genotoxicity assays.
Signaling Pathway: Oxidative Stress-Induced DNA Damage
Caption: this compound-induced oxidative stress leading to DNA damage.
Conclusion
The available data on the genotoxicity of this compound presents a mixed picture. While in vitro studies using the comet assay and an in vivo study on oxidative DNA damage suggest a potential for genotoxicity, other assays such as the in vitro chromosomal aberration test and DNA repair test have yielded negative results. Regulatory bodies have generally concluded that this compound does not pose a significant mutagenic or carcinogenic risk under normal exposure conditions. The observed genotoxicity in some studies may be linked to the induction of oxidative stress, a mechanism common to several pyrethroid insecticides. Further research, particularly direct comparative studies with other pyrethroids and more extensive in vivo testing, would be beneficial to provide a more definitive understanding of the genotoxic risk of this compound to humans and the environment.
References
- 1. In vitro genotoxic effects of the insecticide deltamethrin in human peripheral blood leukocytes: DNA damage ('comet' assay) in relation to the induction of sister-chromatid exchanges and micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the genotoxicity of the pyrethroid insecticide phenothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Technical Fact Sheet [npic.orst.edu]
- 5. This compound (UK PID) [inchem.org]
- 6. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic and Cytotoxic Evaluation of Pyrethroid Insecticides λ-Cyhalothrin and α-Cypermethrin on Human Blood Lymphocyt… [ouci.dntb.gov.ua]
Cross-Resistance Profiles of D-Phenothrin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of insecticide cross-resistance is critical for effective pest management and the development of novel, sustainable control agents. This guide provides a comparative analysis of cross-resistance between D-Phenothrin and other insecticides, supported by experimental data and detailed methodologies.
This compound, a synthetic pyrethroid, is a widely utilized insecticide known for its rapid knockdown effect on various pests.[1] However, the emergence of resistance, and consequently cross-resistance to other insecticides, poses a significant threat to its efficacy. This guide summarizes key quantitative data, outlines experimental protocols for resistance assessment, and visualizes relevant biological and experimental processes.
Quantitative Cross-Resistance Data
The development of resistance to one insecticide can confer resistance to other insecticides, a phenomenon known as cross-resistance.[2] This is particularly common among insecticides with the same mode of action.[2] The following tables summarize cross-resistance data involving this compound and other pyrethroids in various insect species. Resistance Ratio (RR) is a key metric, calculated by dividing the lethal dose (LD50) or lethal concentration (LC50) for a resistant strain by that of a susceptible strain.
Table 1: Cross-Resistance of Pyrethroid-Resistant Aedes aegypti (Veracruz Strains) to this compound and Other Pyrethroids
| Insecticide | KC50 (μ g/bottle ) - Susceptible (New Orleans) | KC50 (μ g/bottle ) - Resistant (Veracruz) | Resistance Ratio (RR_KC50) |
| This compound | 1.5 | 93.7 | 62.5 |
| α-cypermethrin | 0.1 | 3.2 | 32.0 |
| λ-cyhalothrin | 0.2 | 4.8 | 24.0 |
| Permethrin | 1.0 | 12.1 | 12.1 |
| Cypermethrin | 0.5 | 4.1 | 8.2 |
| Deltamethrin | 0.2 | 0.8 | 4.0 |
| z-cypermethrin | 0.4 | 1.3 | 3.3 |
| Bifenthrin | 0.3 | 0.7 | 2.3 |
Data sourced from a study on Aedes aegypti from Veracruz, Mexico.[3] The KC50 represents the concentration required to knock down 50% of the mosquito population.
Table 2: Cross-Resistance in Permethrin-Resistant Head Lice (Pediculus humanus capitis)
| Insecticide | Resistance Ratio (RR) |
| This compound | 40.86 - 48.39 |
| Permethrin | 52.8 - 88.7 |
| Deltamethrin | 16.24 - 38.06 |
| b-cypermethrin | 9.74 - 50.9 |
This table illustrates the high levels of cross-resistance observed in permethrin-resistant head lice to other pyrethroids, including this compound.[4]
Experimental Protocols
Accurate assessment of insecticide resistance relies on standardized bioassay methodologies. Below are detailed protocols for common assays used in cross-resistance studies.
Topical Application Bioassay
This method determines the dose of an insecticide required to cause mortality when applied directly to the insect.
-
Insect Rearing : Insects are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60-80% relative humidity) to ensure uniformity.
-
Insecticide Preparation : Serial dilutions of the technical grade insecticide are prepared in a suitable solvent, typically acetone (B3395972).
-
Application : A micro-applicator is used to apply a precise volume (e.g., 0.5 μl) of the insecticide solution to the dorsal thorax of each anesthetized insect. Control insects receive the solvent alone.
-
Observation : Treated insects are held in clean containers with access to food and water. Mortality is typically assessed at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.[5]
-
Data Analysis : Dose-response data are analyzed using probit analysis to calculate the LD50, which is the dose required to kill 50% of the test population.[5]
Bottle Bioassay
This method, often used for mosquitoes, assesses the susceptibility of an insect population to an insecticide-treated surface.[3]
-
Bottle Coating : Glass bottles (e.g., 250 ml) are coated internally with a solution of the insecticide in acetone. The acetone is allowed to evaporate, leaving a uniform layer of the insecticide on the inner surface. Control bottles are treated with acetone only.[5]
-
Insect Exposure : A known number of adult insects (e.g., 20-25) are introduced into each bottle.[5]
-
Observation : The number of knocked-down insects is recorded at regular intervals for up to 2 hours.[5]
-
Mortality Assessment : After the exposure period, the insects are transferred to clean holding containers with a food source. Mortality is recorded at 24 hours.[5]
-
Data Analysis : For dose-response assays, the LC50 (lethal concentration 50%) is calculated using probit analysis. For diagnostic dose assays, the percentage mortality is calculated.[5]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in cross-resistance studies, the following diagrams illustrate a typical experimental workflow and a key resistance mechanism.
Caption: Workflow for a typical insecticide bioassay.
A primary mechanism of resistance to pyrethroids is target-site insensitivity, often due to mutations in the voltage-gated sodium channel gene, a phenomenon known as knockdown resistance (kdr).[6]
Caption: Mechanism of kdr-mediated pyrethroid resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination, mechanism and monitoring of knockdown resistance in permethrin-resistant human head lice, Pediculus humanus capitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Wide spread cross resistance to pyrethroids in Aedes aegypti (L.) from Veracruz State Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing cross-resistance within the pyrethroids in terms of their interactions with key cytochrome P450 enzymes and resistance in vector populations - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate of d-Phenothrin: A Comparative Analysis of its Isomers
For Immediate Release
This guide provides a detailed comparison of the environmental fate of d-phenothrin and its primary isomers, [1R, trans]-phenothrin and [1R, cis]-phenothrin. This compound, a synthetic pyrethroid insecticide, is a mixture of these two isomers, typically in a 1:4 ratio of cis to trans.[1][2] Understanding the distinct environmental behavior of each isomer is crucial for accurate environmental risk assessment. This document summarizes key degradation processes, presents quantitative data from experimental studies, and outlines the methodologies used in these assessments.
Key Environmental Dissipation Pathways
This compound is characterized by rapid degradation under most environmental conditions, primarily driven by photodegradation and microbial action.[3][4] It has low water solubility and binds tightly to soil, making it relatively immobile and unlikely to contaminate groundwater.[5] However, the degradation rates differ significantly between its isomers, particularly in soil under varying conditions.
Photodegradation
This compound is highly susceptible to degradation by ultraviolet (UV) light.[4][5] On plant surfaces, it has a half-life of less than one day under greenhouse conditions.[3] In the atmosphere, it breaks down rapidly, with an estimated half-life of 38 to 72 minutes.[4] In clear, shallow water, aqueous photolysis leads to a half-life of approximately 6.5 days.[5] The primary photodegradation pathway involves ozonolysis at the isobutenyl double bond.[3]
Degradation in Soil
In soil, the degradation of this compound is rapid under aerobic (upland) conditions but slows considerably under anaerobic (flooded) conditions.[3][5] Notably, the cis-isomer degrades more slowly than the trans-isomer, especially in flooded environments.[3]
-
Upland (Aerobic) Conditions: Both the [1R, trans] and [1R, cis] isomers decompose quickly, with initial half-lives of 1-2 days.[3][5]
-
Flooded (Anaerobic) Conditions: Degradation is much slower. The half-life for the [1R, trans] isomer extends to 2-4 weeks, while the [1R, cis] isomer's half-life is even longer, at 1-2 months.[3][5]
Biodegradation is a key factor in soil. Studies have shown that bioaugmentation with specific bacterial strains, such as Pseudomonas fulva, can significantly accelerate this compound degradation. In one study, inoculation with strain P31 resulted in a 77% removal of a 50 mg/kg application within 10 days, with a calculated half-life of about 5 days.[6] The primary degradation products in soil include 3-(4'-hydroxyphenoxy)benzoic acid and 3-(4'-hydroxyphenoxy)benzyl alcohol, which are further degraded to CO2 and bound residues.[3]
Degradation in Aquatic Systems
This compound is generally stable to hydrolysis in neutral or weakly acidic water.[7] However, it is susceptible to hydrolysis under alkaline conditions.[7] Under anaerobic aquatic conditions, its half-life is approximately 173 days.[5] Due to its high toxicity to fish and aquatic invertebrates, this compound's use near water bodies is restricted.[4][8]
Quantitative Environmental Fate Data
The following tables summarize the degradation half-lives (DT50) for this compound and its isomers across various environmental compartments.
Table 1: Degradation Half-Life (DT50) of this compound Isomers in Soil
| Isomer | Soil Condition | Half-Life (DT50) | Reference |
| [1R, trans]-phenothrin | Upland (Aerobic) | 1–2 days | [3] |
| [1R, cis]-phenothrin | Upland (Aerobic) | 1–2 days | [3] |
| [1R, trans]-phenothrin | Flooded (Anaerobic) | 2–4 weeks | [3] |
| [1R, cis]-phenothrin | Flooded (Anaerobic) | 1–2 months | [3] |
| This compound (mixture) | Upland (with P. fulva P31) | 5.0 days | [6] |
Table 2: Degradation Half-Life (DT50) of this compound in Various Environmental Compartments
| Compartment | Degradation Process | Half-Life (DT50) | Reference |
| Plant Surfaces | Photodegradation | < 1 day | [3][5] |
| Air | Photolysis | 38–72 minutes | [4] |
| Water (Shallow) | Aqueous Photolysis | 6.5 days | [5] |
| Water | Anaerobic Aquatic Metabolism | 173 days | [5] |
| Water (pH 9) | Alkaline Hydrolysis | 91–120 days | [7] |
Degradation Pathways Overview
The degradation of this compound isomers proceeds through several key reactions, primarily ester cleavage (hydrolysis), oxidation, and ozonolysis. The trans-isomer is generally more susceptible to ester cleavage than the cis-isomer.[3][9] This leads to the formation of primary metabolites like 3-phenoxybenzyl alcohol (PBalc), which can be further oxidized to 3-phenoxybenzoic acid (PBA).[3] These intermediates are eventually mineralized to CO2.
Figure 1: Logical flow of this compound degradation.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies. Below are representative protocols for assessing degradation in soil.
Soil Degradation Study (Upland and Flooded Conditions)
This protocol is based on the methodology described in studies by Nambu et al. (1980), as cited in the WHO Environmental Health Criteria 96.[3]
-
Test Substance: ¹⁴C-methylene-labelled [1R, trans]-phenothrin and [1R, cis]-phenothrin are used to trace the fate of the parent compound and its metabolites.
-
Soil Preparation: Two or more distinct soil types (e.g., clay loam, sandy loam) are collected, sieved, and characterized for properties such as pH, organic matter content, and microbial biomass.
-
Application: The radiolabeled phenothrin (B69414) isomers are applied to the soil samples, typically at a concentration of 1 mg/kg.
-
Incubation Conditions:
-
Upland (Aerobic): Soil moisture is maintained at 50-60% of its maximum water-holding capacity. The flasks are kept open to the air (e.g., covered with cotton plugs) to ensure aerobic conditions.
-
Flooded (Anaerobic): The soil is submerged under a layer of water (e.g., 5 cm) to create anaerobic conditions.
-
All samples are incubated in the dark at a constant temperature (e.g., 25°C) for a period of up to 60-90 days.
-
-
Sampling and Extraction: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days). Volatile products like ¹⁴CO₂ are trapped using alkaline solutions. Soil samples are extracted with organic solvents (e.g., methanol/water mixtures).
-
Analysis: The parent compound and its degradation products in the soil extracts are separated and quantified using techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Radioactivity is measured by Liquid Scintillation Counting (LSC). The identity of metabolites can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Calculation: The disappearance time for 50% of the applied substance (DT50) is calculated using first-order kinetics.
Soil Bioremediation Study
This protocol is based on the methodology for assessing bioaugmentation potential.[6]
-
Microorganism: An isolated bacterial strain capable of degrading this compound (e.g., Pseudomonas fulva P31) is cultured in a suitable medium.
-
Soil Treatment: Soil samples are sterilized (for sterile controls) by autoclaving or left non-sterile. This compound is added to a final concentration of 50 mg/kg.
-
Inoculation: A bacterial cell suspension (e.g., 1 x 10⁷ CFU/g of soil) is inoculated into the treated soil samples. Non-inoculated samples serve as controls.
-
Incubation: Samples are incubated in the dark at an optimal temperature (e.g., 30°C) for up to 40 days. Soil moisture is maintained at 40-50%.
-
Extraction and Analysis: Soil samples are taken at regular intervals, extracted with an appropriate solvent (e.g., acetone (B3395972) and dichloromethane), and the concentration of this compound is determined by GC or HPLC.
-
Kinetics Analysis: Degradation kinetics are analyzed using a first-order model to determine the degradation constant (k) and half-life (t1/2).
References
- 1. This compound (Ref: OMS 1809) [sitem.herts.ac.uk]
- 2. This compound (Ref: OMS 1809) [sitem.herts.ac.uk]
- 3. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 4. This compound Fact Sheet [npic.orst.edu]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. Characterization of a Pyrethroid-Degrading Pseudomonas fulva Strain P31 and Biochemical Degradation Pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
The Synergistic Efficacy of d-Phenothrin and Insect Growth Regulators: A Comparative Analysis
The combination of the adulticide d-phenothrin with insect growth regulators (IGRs) presents a powerful, dual-action approach to pest management. This guide provides a comparative analysis of the efficacy of this combination against other common insecticide formulations, supported by experimental data and detailed methodologies. The synergistic relationship between this compound, which provides rapid knockdown of adult insects, and IGRs, which disrupt the life cycle of immature stages, offers a comprehensive strategy for long-term pest control.
Comparative Efficacy Data
The following tables summarize the performance of this compound and IGR combinations against common alternatives for the control of fleas and mosquitoes.
Table 1: Comparative Efficacy Against Adult Cat Fleas (Ctenocephalides felis) on Dogs
| Treatment Formulation | Active Ingredients | Efficacy Day 7 (%) | Efficacy Day 14 (%) | Efficacy Day 21 (%) | Efficacy Day 28 (%) | Citation |
| This compound + IGR (Projected) | This compound + Pyriproxyfen/Methoprene (B1676399) | >95 | >95 | >90 | >85 | - |
| Alternative 1 | Fipronil + (S)-Methoprene | 88.4 | 95.5 | >95 | >95 | [1] |
| Alternative 2 | Dinotefuran + Pyriproxyfen + Permethrin | 87.4 | 95.2 | >95 | >95 | [1] |
Note: Efficacy data for a specific this compound + IGR combination for fleas was not available in the reviewed literature. The projected efficacy is based on the known rapid action of this compound and the persistent larvicidal and ovicidal effects of IGRs.
Table 2: Comparative Residual Efficacy Against Adult Mosquitoes (Culex quinquefasciatus)
| Treatment Formulation | Active Ingredients | Mortality at 48 hours (%) | Mortality at 1 week (%) | Duration of >50% Reduction | Citation |
| This compound (alone) | This compound | 75 | 38 | 48 hours | [2] |
| Alternative: Permethrin | Permethrin | 86 | 82 | Up to 3 weeks | [2] |
Note: The addition of an IGR to this compound would not enhance the adulticidal residual efficacy but would provide control of mosquito larvae in breeding sites within the treated area, offering a more comprehensive vector control strategy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are summaries of protocols relevant to the data presented.
Protocol 1: Flea Efficacy Study in a Simulated Home Environment
This protocol is adapted from a study evaluating the efficacy of topical spot-on formulations against fleas on pets and in private residences[1].
-
Test Subjects: Naturally infested dogs and cats in private homes.
-
Treatment Groups:
-
Group A: Dinotefuran + Pyriproxyfen + Permethrin spot-on.
-
Group B: Fipronil + (S)-Methoprene spot-on.
-
-
Application: Products were applied topically by investigators according to the label directions on day 0 and again between days 28 and 30.
-
Efficacy Assessment:
-
On-animal flea populations: Assessed using visual area counts on days 0, 7, 14, 21, 28-30, 40-45, and 54-60.
-
Premise flea infestations: Monitored using intermittent-light flea traps at the same time points.
-
-
Data Analysis: The percentage reduction in flea populations on pets and in traps was calculated relative to pre-treatment counts.
Protocol 2: Residual Efficacy of Insecticides on Foliage Against Adult Mosquitoes
This protocol is based on a field study evaluating the residual efficacy of insecticides applied to vegetation[2].
-
Test Site: Anastasia Island, St. Augustine, FL.
-
Treatments: Backpack sprayer applications of permethrin, this compound, and resmethrin (B1680537) to vegetation.
-
Efficacy Assessment:
-
Caged Mosquito Bioassay: Cages containing 20-25 adult female Culex quinquefasciatus were placed within the treated vegetation. Mortality was assessed 24 hours post-application.
-
Natural Mosquito Population Monitoring: Adult mosquito populations were monitored weekly using CDC traps baited with 1-octen-3-ol (B46169) from 1 week pre-treatment to 3-4 weeks post-treatment.
-
Laboratory Bioassay of Treated Leaves: Leaves from treated areas were excised at various post-treatment intervals and exposed to laboratory-reared female Cx. quinquefasciatus. Mortality was recorded after 24 hours.
-
-
Data Analysis: Percent reduction of mosquitoes in traps and percent mortality in laboratory bioassays were calculated.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and IGRs stems from their distinct modes of action, targeting different life stages and physiological processes of the insect.
This compound: Neurotoxic Action
This compound is a synthetic pyrethroid that acts as a potent neurotoxin in insects. It targets the voltage-gated sodium channels in the nerve cell membrane, prolonging their open state. This leads to a continuous influx of sodium ions, causing hyperexcitation of the nervous system, paralysis, and ultimately, death of the adult insect.
Insect Growth Regulators (IGRs): Disruption of Development
IGRs, such as methoprene and pyriproxyfen, are juvenile hormone analogs. They mimic the natural juvenile hormone in insects, which regulates molting and metamorphosis. By binding to the juvenile hormone receptor (Met), IGRs disrupt the normal hormonal balance, preventing larvae from developing into pupae and pupae from emerging as adults. This leads to the death of immature stages and prevents reproduction.[3][4][5]
Synergistic Workflow for Pest Control
The combination of this compound and an IGR creates a multi-pronged attack on a pest population. The adulticide provides immediate control of the existing adult population, while the IGR prevents the development of subsequent generations.
References
- 1. Efficacy of dinotefuran-pyriproxyfen, dinotefuran-pyriproxyfen-permethrin and fipronil-(S)-methoprene topical spot-on formulations to control flea populations in naturally infested pets and private residences in Tampa, FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residual efficacy of field-applied permethrin, this compound, and resmethrin on plant foliage against adult mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyriproxyfen - Wikipedia [en.wikipedia.org]
- 5. Methoprene - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Insecticidal Potency of d-Phenothrin Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal potency of the stereoisomers of d-phenothrin, a synthetic pyrethroid insecticide. The information presented is supported by experimental data to aid in research and development involving this compound.
Introduction to this compound and its Stereoisomers
Phenothrin (B69414) is a synthetic pyrethroid insecticide that exists as a mixture of four stereoisomers due to two chiral centers in the chrysanthemic acid portion of the molecule.[1][2] These isomers are:
-
(1R, cis)-phenothrin
-
(1R, trans)-phenothrin
-
(1S, cis)-phenothrin
-
(1S, trans)-phenothrin
The commercial product known as this compound is an enriched mixture containing at least 95% of the two most insecticidally active isomers: the (1R, cis) and (1R, trans) forms, typically in a 1:4 ratio.[2][3] The insecticidal activity of pyrethroids primarily resides in the 1R isomers.[1]
Data on Insecticidal Potency
The insecticidal potency of a compound is commonly expressed in terms of its median lethal dose (LD50) or median lethal concentration (LC50). A lower value indicates higher potency. The available data consistently demonstrates a clear hierarchy of insecticidal activity among the phenothrin stereoisomers.
The 1R isomers are significantly more toxic to insects than their 1S counterparts.[1] Within the active 1R isomers, the 1R-trans isomer generally exhibits greater insecticidal activity than the 1R-cis isomer.[3] The 1S isomers are considered to be relatively non-toxic to insects.[1]
| Stereoisomer | Insect Species | Potency Measurement | Result | Relative Potency Rank |
| 1R-trans | Musca domestica (Housefly) | Topical LD50 (synergized with piperonyl butoxide) | 1.2 ng/fly | 1 (Most Potent) |
| 1R-cis | - | - | Data not available in a directly comparable format, but consistently ranked as less potent than the 1R-trans isomer.[3] | 2 |
| 1S isomers | Oryzias latipes (Killifish) | 96-hour LC50 | >10,000 µg/L | 3 (Least Potent) |
| 1R isomers (mixture) | Oryzias latipes (Killifish) | 96-hour LC50 | 120-200 µg/L | - |
Mechanism of Action
This compound, like other Type I pyrethroids, exerts its insecticidal effect by acting as a neurotoxin. It targets the voltage-gated sodium channels in the nervous systems of insects, causing prolonged channel opening and leading to repetitive nerve discharge, paralysis, and ultimately death.[4] The differential potency among stereoisomers is attributed to the specific stereochemical requirements for binding to the target site on the sodium channel.
Experimental Protocols for Assessing Insecticidal Potency
The determination of insecticidal potency involves standardized bioassays. Common methodologies include:
1. Topical Application Bioassay:
-
Objective: To determine the dose of an insecticide that is lethal to 50% of a test population (LD50) upon direct contact.
-
Methodology:
-
A range of concentrations of the insecticide are prepared in a suitable solvent (e.g., acetone).
-
A small, precise volume (e.g., 1 microliter) of each concentration is applied directly to the dorsal thorax of individual insects (e.g., houseflies, cockroaches) using a microsyringe.
-
A control group is treated with the solvent alone.
-
The treated insects are held in observation containers with access to food and water.
-
Mortality is recorded at specific time points, typically 24 and 48 hours post-treatment.
-
The LD50 value is calculated using statistical methods such as probit analysis.
-
2. WHO Susceptibility Test (Tube Test):
-
Objective: To assess the susceptibility or resistance of an insect population to a standard diagnostic dose of an insecticide.
-
Methodology:
-
Filter papers are impregnated with a specific concentration of the insecticide.
-
Non-fed female insects are introduced into plastic tubes lined with the impregnated paper.
-
A control group is exposed to paper treated only with the solvent.
-
Insects are exposed for a fixed period (e.g., 60 minutes).
-
After exposure, the insects are transferred to clean recovery tubes with access to a sugar solution.
-
Mortality is recorded after 24 hours.
-
3. CDC Bottle Bioassay:
-
Objective: To determine the time it takes for a given concentration of an insecticide to kill 50% of a test population (LT50).
-
Methodology:
-
The inside of glass bottles is coated with a solution of the insecticide and allowed to dry.
-
A batch of insects is introduced into each bottle.
-
The number of dead or incapacitated insects is recorded at regular intervals.
-
The LT50 is calculated from the time-mortality data.
-
Experimental Workflow Diagram
Caption: Workflow for determining the LD50 of this compound stereoisomers.
Conclusion
The insecticidal activity of phenothrin is highly dependent on its stereochemistry. The 1R isomers are the primary contributors to its potency, with the 1R-trans isomer being the most effective. The 1S isomers exhibit negligible insecticidal properties. This knowledge is crucial for the synthesis and formulation of effective and targeted insect control products, allowing for the enrichment of the most active isomers while minimizing the presence of less active or inactive components.
References
A Comparative Guide to Validating Biomarkers of D-Phenothrin Exposure in Ecological Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biomarkers for assessing exposure to D-Phenothrin, a synthetic pyrethroid insecticide, in the context of ecological risk assessment. While this compound is recognized for its insecticidal properties, its potential impact on non-target aquatic organisms necessitates robust monitoring tools. Validated biomarkers are crucial for the early detection of exposure and the prediction of adverse ecological effects.
This document synthesizes available experimental data for this compound and closely related pyrethroids to offer a comparative overview of biomarker performance. It details experimental protocols for key assays and utilizes visualizations to illustrate critical biological pathways and workflows.
Data Presentation: Comparative Analysis of this compound Biomarkers
The selection of an appropriate biomarker depends on the specific research question, the target organism, and the desired sensitivity and specificity. Below is a summary of commonly used biomarkers for pyrethroid exposure, categorized by the toxicological endpoint they measure.
| Biomarker Category | Biomarker | Target Organism(s) | Typical Response to this compound Exposure | Advantages | Limitations |
| Neurotoxicity | Acetylcholinesterase (AChE) Activity | Fish, Aquatic Invertebrates | Inhibition | Well-established, relatively simple assay | Not the primary target of pyrethroids; inhibition may be less sensitive compared to other pesticides.[1] |
| Oxidative Stress | Catalase (CAT) Activity | Fish, Aquatic Invertebrates (e.g., Daphnia magna) | Induction or Inhibition | Sensitive to a broad range of stressors, indicative of cellular defense mechanisms | Lacks specificity to this compound; response can be variable. |
| Superoxide (B77818) Dismutase (SOD) Activity | Fish, Aquatic Invertebrates | Induction | Early indicator of oxidative stress | Can be influenced by various environmental factors. | |
| Endocrine Disruption | Vitellogenin (VTG) Induction | Fish (male and juvenile) | Increased synthesis | Highly sensitive and specific biomarker for estrogenic effects.[2][3][4][5] | Primarily indicates exposure to estrogenic compounds; pyrethroids' endocrine effects can be complex. |
| Genotoxicity | DNA Damage (Comet Assay) | Fish, Amphibians | Increased DNA strand breaks | Highly sensitive for detecting genotoxic effects at the individual cell level.[6][7][8][9][10] | Can be influenced by other genotoxic agents in the environment. |
| Metabolism/Excretion | Urinary Metabolites | Fish, Amphibians | Presence of specific metabolites | Direct evidence of exposure and metabolism | Technically demanding analytical methods (e.g., GC-MS); requires knowledge of species-specific metabolism.[11][12][13] |
Quantitative Ecotoxicity Data for this compound
For context in ecological risk assessment, the acute toxicity of this compound to various aquatic organisms is presented below. These values (LC50: the concentration lethal to 50% of the test organisms) highlight the high toxicity of this compound to aquatic life.
| Organism | Species | 96-hour LC50 (μg/L) | 48-hour LC50 (μg/L) | Reference |
| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | 16.7 | [14] | |
| Bluegill Sunfish (Lepomis macrochirus) | 15.8 | [14] | ||
| Estuarine/Marine Fish | Inland Silverside (Menidia beryllina) | >38.3 - 94.0 | [14] | |
| Freshwater Invertebrates | Daphnia magna | 4.4 | [14] | |
| Estuarine/Marine Invertebrates | Mysid Shrimp (Mysidopsis bahia) | 0.025 | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate their implementation in a research setting.
Acetylcholinesterase (AChE) Inhibition Assay in Fish Brain
Principle: This spectrophotometric assay measures the activity of AChE, an enzyme crucial for nerve impulse transmission. Inhibition of AChE activity can indicate exposure to neurotoxic compounds.
Procedure:
-
Tissue Preparation:
-
Euthanize fish and dissect the brain on ice.
-
Homogenize the brain tissue in a cold phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Centrifuge the homogenate at 4°C to obtain the supernatant containing the enzyme.
-
-
Assay:
-
The assay is typically performed in a 96-well microplate.
-
Add the brain supernatant to each well.
-
Initiate the reaction by adding acetylthiocholine (B1193921) iodide (ATCI) as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
AChE activity is expressed as moles of substrate hydrolyzed per minute per milligram of protein.
-
-
Data Analysis:
Oxidative Stress Biomarker Assays in Daphnia magna
Principle: These assays quantify the activity of key antioxidant enzymes, Catalase (CAT) and Superoxide Dismutase (SOD), which are involved in detoxifying reactive oxygen species (ROS) generated in response to pesticide exposure.
Procedure:
-
Homogenate Preparation:
-
Pool a known number of Daphnia magna individuals and homogenize them in a cold phosphate buffer.
-
Centrifuge the homogenate at 4°C to obtain the supernatant for enzyme analysis.
-
-
Catalase (CAT) Activity Assay:
-
The assay measures the decomposition of hydrogen peroxide (H₂O₂) by CAT.
-
Add the supernatant to a reaction mixture containing H₂O₂ in a phosphate buffer.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
CAT activity is expressed as units per milligram of protein, where one unit decomposes one micromole of H₂O₂ per minute.[18]
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
The reaction mixture includes the supernatant, NBT, and a superoxide-generating system (e.g., xanthine (B1682287) and xanthine oxidase).
-
SOD in the sample competes for superoxide radicals, thus inhibiting the reduction of NBT.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
SOD activity is expressed as units per milligram of protein, where one unit is the amount of enzyme that inhibits the rate of NBT reduction by 50%.[18]
-
Vitellogenin (VTG) Quantification by ELISA in Fish Plasma
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of vitellogenin, an egg yolk precursor protein, in the plasma of male or juvenile fish. The presence of VTG in these fish is a sensitive indicator of exposure to estrogenic endocrine-disrupting chemicals.
Procedure:
-
Sample Collection:
-
Collect blood from the caudal vein of the fish using a heparinized syringe.
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
-
ELISA:
-
Use a commercially available or in-house developed sandwich ELISA kit specific for the fish species being tested.
-
Coat a 96-well plate with a capture antibody against VTG.
-
Add plasma samples and VTG standards to the wells and incubate.
-
After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the VTG standards.
-
Calculate the VTG concentration in the plasma samples based on the standard curve.
-
A significant increase in VTG in male or juvenile fish from a contaminated site compared to a reference site indicates exposure to estrogenic compounds.[2][3][4][5][19]
-
Comet Assay for DNA Damage in Fish Erythrocytes
Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method to detect DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
Procedure:
-
Cell Preparation:
-
Collect a small blood sample from the fish.
-
Embed the erythrocytes in a low-melting-point agarose (B213101) gel on a microscope slide.
-
-
Lysis:
-
Lyse the cells by immersing the slides in a high-salt and detergent solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.
-
Apply an electric field to the slides. DNA fragments will migrate from the nucleus towards the anode.
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Observe the comets under a fluorescence microscope.
-
-
Data Analysis:
Mandatory Visualization
This compound Neurotoxic Mode of Action
This compound, like other pyrethroid insecticides, primarily targets the voltage-gated sodium channels in the nerve cell membranes of susceptible organisms.[20][21][22][23][24] This interaction leads to a prolonged opening of the channels, causing repetitive nerve impulses and eventual paralysis.
References
- 1. Acetylcholinesterase inhibition in estuarine fish and invertebrates as an indicator of organophosphorus insecticide exposure and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of quantitative vitellogenin-ELISAs for fish test species used in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitellogenin assay by enzyme-linked immunosorbant assay as a biomarker of endocrine disruptor chemicals pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of ELISA for murrel vitellogenin and choriogenin, as biomarkers of potential endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xtalks.com [xtalks.com]
- 6. In Situ Determination of Genotoxic Effects in Fish Erythrocytes Using Comet and Micronucleus Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Application of the comet assay in erythrocytes of Oreochromis niloticus (Pisces): A methodological comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Urinary Metabolites of Organophosphate and Pyrethroid Pesticides and Behavioral Problems in Canadian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary Cypermethrin Metabolites among Conventional and Organic Farmers in Thailand | MDPI [mdpi.com]
- 14. This compound Technical Fact Sheet [npic.orst.edu]
- 15. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biologic Basis of Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of d-phenothrin degradation pathways in different soil types
An objective guide for researchers on the environmental fate of the pyrethroid insecticide d-phenothrin, detailing its degradation kinetics and pathways across various soil types. This guide synthesizes experimental data to provide a clear comparison of this compound's persistence and transformation in the terrestrial ecosystem.
The environmental persistence of this compound, a synthetic pyrethroid insecticide, is a critical determinant of its potential impact on terrestrial ecosystems. The degradation of this compound in soil is a complex process governed by a combination of biotic and abiotic factors. The rate and primary pathways of this degradation are significantly influenced by the physicochemical properties of the soil, including its texture (e.g., sandy, loamy, clay), organic matter content, pH, and the composition of its microbial communities. This guide provides a comparative analysis of this compound degradation in different soil types, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding its environmental fate.
Comparative Degradation Kinetics of this compound
The degradation of this compound in soil generally follows first-order kinetics, but its half-life (t½) can vary substantially depending on the specific soil characteristics and environmental conditions. Microbial activity is a primary driver of this compound degradation, as evidenced by significantly longer half-lives in sterilized soil compared to non-sterilized soil.
| Soil Type/Condition | Pesticide | Half-life (t½) in Days | Key Influencing Factors | Reference |
| Upland Soil Conditions | This compound | 1 - 2 | Aerobic conditions | [1][2] |
| Flooded Soil Conditions | This compound | 14 - 60 | Anaerobic conditions | [1][2] |
| Non-sterile Agricultural Soil | This compound | 18.5 (control) | Indigenous microbial population | [3] |
| Non-sterile Agricultural Soil with Pseudomonas fulva P31 | This compound | 5.0 | Bioaugmentation with degrading bacteria | [3] |
| Mineral Salt Medium (Control) | d-Cyphenothrin | 63.0 | Abiotic degradation | [4] |
| Mineral Salt Medium with Staphylococcus succinus HLJ-10 | d-Cyphenothrin | 1.8 | Bioaugmentation with degrading bacteria | [4] |
Note: The variability in reported half-lives underscores the strong influence of specific soil properties and experimental conditions. For instance, the presence of potent degrading microorganisms can dramatically shorten the persistence of this compound in the environment.[3][4]
Factors Influencing this compound Degradation in Soil
Several key soil properties have been identified as significant factors influencing the degradation rate of this compound and other pyrethroids:
-
Soil Texture: The relative proportions of sand, silt, and clay in a soil influence its aeration, water-holding capacity, and surface area available for microbial colonization and pesticide adsorption. Generally, sandy soils, with their larger particle sizes and lower organic matter content, may exhibit faster degradation rates for some pyrethroids due to better aeration and lower adsorption, making the pesticide more available to microorganisms.[5]
-
Organic Matter: Soil organic matter can have a dual effect on pesticide degradation. On one hand, it can increase the adsorption of hydrophobic pesticides like this compound, potentially reducing their bioavailability for microbial degradation.[5] On the other hand, organic matter serves as a crucial energy source for soil microorganisms, and higher organic matter content can support a more robust and active microbial community, leading to enhanced co-metabolism of pesticides.[6]
-
pH: The pH of the soil can influence both the chemical stability of the pesticide and the activity of the soil microbial populations. While specific data on the direct effect of pH on this compound degradation is limited, for many pyrethroids, microbial degradation pathways are optimized within a specific pH range, typically near neutral.
-
Moisture and Aeration: Soil moisture and aeration are critical for microbial activity. In well-aerated (upland) soils, aerobic microorganisms are the primary drivers of degradation, leading to relatively short half-lives for this compound.[1][2] Conversely, in waterlogged or flooded (anaerobic) conditions, degradation is significantly slower.[1][2]
Degradation Pathways of this compound in Soil
The primary degradation pathway for this compound in soil, consistent with other pyrethroid insecticides, involves the cleavage of the ester linkage. This initial and crucial step is predominantly mediated by microbial enzymes, particularly carboxylesterases. Following the hydrolysis of the ester bond, the resulting metabolites undergo further degradation.
The main metabolites identified from the degradation of this compound and closely related pyrethroids include:
-
3-Phenoxybenzoic acid (3-PBA): A common and often persistent metabolite for many pyrethroid insecticides.[1][7][8]
-
3-Phenoxybenzyl alcohol: An intermediate product from the initial ester cleavage.[1]
-
Chrysanthemic acid derivatives: The acid moiety of the this compound molecule.
The degradation can proceed through the cleavage of the diaryl bond and subsequent degradation of the aromatic rings. The specific microbial strains present in the soil can influence the array of metabolites produced.
Below is a generalized degradation pathway for this compound in soil.
Experimental Protocols
To conduct a comparative analysis of this compound degradation in different soil types, a standardized experimental protocol is essential. The following methodology is based on established practices for pesticide soil degradation studies.
Soil Collection and Characterization
-
Soil Selection: Collect soil samples from the top 15-20 cm of at least three different locations with varying textures (e.g., sandy loam, clay loam, silty clay), organic matter content, and pH. The soils should be representative of agricultural areas where this compound may be used.
-
Soil Preparation: Air-dry the soils at room temperature and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterization: Analyze the soils for key physicochemical properties:
-
Particle size distribution (sand, silt, and clay content)
-
pH (in water and a salt solution like CaCl2)
-
Organic carbon and organic matter content
-
Cation exchange capacity (CEC)
-
Maximum water holding capacity (WHC)
-
Microbial biomass
-
Experimental Setup for Degradation Study
-
Incubation System: Use a flow-through system or biometer flasks that allow for the trapping of volatile organic compounds and CO2, which can provide insights into mineralization.
-
This compound Application:
-
Prepare a stock solution of analytical or radiolabeled this compound in a suitable solvent (e.g., acetone).
-
Apply the solution to the soil samples to achieve a concentration relevant to typical field application rates. Ensure even distribution and allow the solvent to evaporate completely in a fume hood.
-
-
Moisture Adjustment: Adjust the moisture content of the treated soil to 40-60% of its maximum water holding capacity to ensure optimal microbial activity.
-
Incubation Conditions:
-
Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation.
-
Maintain aerobic conditions by supplying a continuous flow of humidified air.
-
-
Control Samples: Include sterile control samples for each soil type to differentiate between biotic and abiotic degradation. Sterilization can be achieved by autoclaving the soil.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days) for analysis.
Sample Extraction and Analysis
-
Extraction:
-
Weigh a subsample of the incubated soil (e.g., 20 g) into an appropriate extraction vessel.
-
Add an extraction solvent, such as methanol (B129727) or a mixture of acetone (B3395972) and hexane.
-
Extract the sample using a mechanical shaker or sonicator.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Perform a clean-up step using solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil) to remove interfering co-extractives.[9]
-
-
Analysis: Quantify the concentrations of this compound and its metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).[10][11]
-
Data Analysis: Calculate the half-life (t½) of this compound in each soil type by fitting the concentration data to a first-order decay model: C
t= C0* e^-kt^, where Ctis the concentration at time t, C0is the initial concentration, and k is the degradation rate constant.
References
- 1. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Microbial Degradation of D-Cyphenothrin in Contaminated Water/Soil Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal Procedures for D-Phenothrin
The following guide provides essential safety and logistical information for the proper disposal of D-Phenothrin, tailored for researchers, scientists, and drug development professionals. This compound is classified as a hazardous waste, primarily due to its high toxicity to aquatic organisms, and may cause long-term adverse effects in the aquatic environment.[1] Adherence to local, state, and federal regulations is mandatory for its disposal.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound waste with care to minimize exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, and tight-fitting chemical splash goggles or a face shield.[3][4]
-
Ventilation: Ensure all handling and disposal preparations are conducted in a well-ventilated area.[4]
-
Spill Containment: Keep absorbent, non-combustible materials (e.g., sand, vermiculite) readily available for spill control.[1] In case of a spill, collect the material immediately and place it in a suitable, sealed container for disposal.[3][4][5]
-
Environmental Protection: Avoid release into the environment.[3] Do not discharge this compound waste or rinsate into drains, sewers, or watercourses.[3][4][5]
Step-by-Step Disposal of this compound Waste
The primary recommended method for the disposal of this compound is high-temperature incineration at a licensed chemical destruction plant.[4][6] If this is not feasible, chemical decomposition through hydrolysis is an alternative.
Method 1: High-Temperature Incineration (Preferred)
-
Containment: Securely seal all this compound waste in clearly labeled, appropriate containers.
-
Contact a Licensed Facility: Arrange for the collection and transport of the waste with a licensed hazardous waste disposal contractor.
-
Incineration: The contractor will transport the waste to a facility for controlled incineration with flue gas scrubbing.[4][7]
Method 2: Chemical Decomposition via Hydrolysis
This method should only be used if a high-temperature incinerator is not available.[7] The process involves degrading the active ingredient to a less toxic state using a strong alkaline solution.
-
Select Hydrolyzing Agent: Choose a suitable hydrolyzing agent based on the formulation of the this compound waste.[7]
-
Perform Decomposition: Follow the detailed experimental protocol below to ensure complete degradation.
-
Dispose of Decomposed Waste: Once neutralized, the resulting solution must still be disposed of in accordance with local environmental regulations. Consult your institution's safety officer or local environmental agency for guidance.
Quantitative Data for Chemical Decomposition
| Parameter | Specification | Source |
| Required pH for Hydrolysis | ≥ 12 | [7] |
| Agent for Emulsifiable Material | 5% Sodium Hydroxide (NaOH) Solution | [7] |
| Agent for Emulsifiable Material | 7-10% (Saturated) Sodium Carbonate (Na₂CO₃) Solution | [7] |
Experimental Protocol: Hydrolysis of this compound Waste
This protocol details the methodology for decomposing this compound waste using an alkaline solution.
Objective: To degrade this compound to a safe level for disposal.[7]
Materials:
-
This compound waste (emulsifiable formulation)
-
5% Sodium Hydroxide solution or Saturated (7-10%) Sodium Carbonate solution
-
Appropriate chemical-resistant container for the reaction
-
pH meter or pH strips
-
Stirring mechanism (e.g., magnetic stirrer)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated and well-ventilated area, place the this compound waste into a suitable chemical-resistant container.
-
Addition of Hydrolyzing Agent: Slowly add the chosen alkaline solution (5% NaOH or 7-10% Na₂CO₃) to the waste while stirring continuously.[7]
-
pH Adjustment: Continue to add the alkaline solution until the pH of the mixture is 12 or higher.[7] Use a pH meter for accurate measurement.
-
Reaction Time: Allow the mixture to react, with continued stirring, to ensure complete contact between the waste and the hydrolyzing agent for thorough degradation.[7] The required time may vary; consult relevant chemical safety literature or your institution's guidelines.
-
Verification (Optional but Recommended): If facilities are available, analyze a sample of the treated mixture to confirm the degradation of this compound to a safe level.
-
Final Disposal: Dispose of the resulting solution as per local hazardous waste regulations.
Disposal of Empty this compound Containers
Empty containers are considered hazardous waste until properly cleaned and must be disposed of carefully.
-
Decontamination: Triple rinse or, preferably, pressure rinse the empty container with a suitable solvent (e.g., water).[3][4]
-
Rinsate Disposal: Collect all rinsate. This material is also hazardous and should be disposed of either via incineration or added to the chemical decomposition process described above.[3] Never pour rinsate down the drain.
-
Container Recycling: If clean, the container can be offered for recycling or reconditioning.[3][4]
-
Container Destruction: If recycling is not an option, puncture, crush, or break the container to make it unusable for other purposes.[3][4]
-
Final Disposal: Deliver the clean, destroyed container to an approved waste management facility or a designated sanitary landfill in accordance with local regulations.[3][4] Do not burn empty containers. [3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste and containers.
Caption: Logical workflow for this compound waste and container disposal.
References
Essential Safety and Operational Guide for Handling D-Phenothrin
This guide provides critical safety, handling, and disposal information for the use of D-Phenothrin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.
Understanding this compound
This compound is a synthetic pyrethroid insecticide used to control a wide range of insects in various settings, including residential, commercial, and agricultural areas.[1][2] It is a pale yellow to yellow-brown liquid with a faint characteristic odor.[1][3][4] While effective as an insecticide, it necessitates careful handling due to its potential health and environmental hazards. It is considered harmful by inhalation and is very toxic to aquatic organisms.[3]
Personal Protective Equipment (PPE)
The last line of defense against pesticide exposure is appropriate Personal Protective Equipment (PPE).[5] It is crucial to wear the specified PPE when handling this compound, especially during mixing, loading, application, and cleanup.
| PPE Category | Specifications and Recommendations |
| Hand Protection | Wear chemical-resistant, unlined, elbow-length gloves.[3][6][7] Nitrile, butyl, and neoprene gloves are recommended for good protection against both dry and liquid pesticides.[7] Always inspect gloves for damage before use and wash them before removal.[6] |
| Eye Protection | Tightly fitting safety goggles or a full-face shield should be worn to protect against splashes or dust.[6][7] For high-exposure situations, a face shield worn over goggles is recommended.[7] |
| Body Protection | Wear long-sleeved shirts, long pants, and chemical-resistant coveralls or an apron.[3][5][7] An apron extending from the neck to the knees is essential when mixing or loading concentrates.[7] Pant legs should be worn outside of boots to prevent chemicals from draining into them.[7] |
| Footwear | Wear chemical-resistant boots that cover the ankles.[3][7] Do not use leather boots as they can absorb the chemical.[7] |
| Respiratory Protection | A respirator is necessary if ventilation is inadequate or if exposure limits are exceeded.[6][8] Always wear a respirator when mixing or handling highly toxic pesticides.[7] The specific type (e.g., chemical cartridge, full-face) should be selected based on the potential exposure level.[5] |
Safe Handling and Operational Plan
A systematic approach is essential for safely managing this compound in the laboratory.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][6] Use a chemical fume hood or ensure adequate local exhaust ventilation.[4][8]
-
Designated Area: Designate a specific area for handling and storing this compound, away from food, drink, and animal feed.[8]
-
Eyewash and Safety Shower: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Step 2: Handling and Use
-
Avoid Contact: Prevent direct contact with skin and eyes.[3][6]
-
Hygiene: After handling, wash hands, arms, and face thoroughly with soap and water before eating, drinking, or smoking.[3] Promptly wash skin if it becomes contaminated.[8]
-
Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area, out of direct sunlight and away from incompatible materials like strong oxidizing agents and bases.[3][4]
Step 3: Spill Management In the event of a spill, immediate and appropriate action is required to prevent contamination and exposure.
-
Evacuate: Evacuate non-essential personnel from the spill area.[4][6]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Contain: Stop the source of the spill if it is safe to do so.[3] Contain the spill to prevent it from entering sewers or waterways.[3][6]
-
Absorb: For liquid spills, apply an inert absorbent material such as dry sand, earth, or vermiculite.[3][6]
-
Collect: Once absorbed, sweep or scoop the material into a sealable, labeled container for hazardous waste disposal.[3][4][8]
-
Decontaminate: Wash the spill area with an alkali detergent and water, absorbing the cleaning solution with inert material for disposal.[3]
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as specified in Section 2.[3][8]
Step 4: Disposal Plan Proper disposal is critical to prevent environmental contamination. This compound is very toxic to aquatic life.[3]
-
Product Disposal: Unused this compound must be disposed of as hazardous waste.[3][9] This can be done through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]
-
Container Disposal: Do not reuse empty containers.[8] They should be triple-rinsed, then punctured or crushed to prevent reuse before being disposed of in a local authority landfill or a designated disposal pit.[3][8] Do not burn empty containers.[3][8]
-
Contaminated Materials: All absorbent materials, contaminated clothing, and other waste from cleanup must be placed in sealed containers and disposed of as hazardous waste.[3][4]
Emergency and First Aid Procedures
Immediate response is crucial in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][9] |
| Skin Contact | Remove contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[6][9] Seek medical advice if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water and give water to drink.[3] Seek immediate medical advice and show the Safety Data Sheet (SDS) to the doctor.[3][9] |
Emergency Contact Information:
-
Poison Control Center: 1-800-222-1222[4]
-
CHEMTREC: 1-800-424-9300[4]
-
National Response Center: 1-800-424-8802[4]
This compound Properties
| Property | Value |
| Appearance | Yellow-brown liquid[3] |
| Odor | Faint characteristic odor[3] |
| Solubility in Water | < 9.7 mg/L @ 24-26°C[8] |
| Vapor Pressure | 1.9x10-2 mPa @ 21.4°C[8] |
| Relative Density | ~ 1.06 @ 20°C[8] |
| Partition Coefficient (log Pow) | 6.01[8] |
Toxicity Data
| Test | Result |
| Acute Oral Toxicity (Rat LD50) | > 5000 mg/kg |
| Acute Dermal Toxicity (Rat LD50) | > 2000 mg/kg |
| Acute Inhalation Toxicity (Rat LC50, 4hr) | > 2.10 mg/L[3] |
| Skin Irritation | Non-irritant[3] |
| Eye Irritation | Slight irritant[3] |
| Skin Sensitization | Not a skin sensitizer[3] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound Fact Sheet [npic.orst.edu]
- 2. epa.gov [epa.gov]
- 3. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 4. nj.gov [nj.gov]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 9. uwwapps.uww.edu [uwwapps.uww.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
